pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
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Propriétés
IUPAC Name |
2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5O/c14-7-5-3-10-8-11-4-12-13(8)6(5)1-2-9-7/h1-4H,(H,9,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTICOWTACQVJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1N3C(=NC=N3)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587953 | |
| Record name | Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932233-33-5 | |
| Record name | Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-Depth Technical Guide to the Structural Characterization of Pyrido[3,4-e]triazolo[1,5-a]pyrimidin-6(7H)-one
An In-Depth Technical Guide to the Structural Characterization of Pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one scaffold represents a class of fused heterocyclic systems of significant interest in medicinal chemistry. As a bioisostere of purines, this core structure is a key component in the design of novel therapeutics, particularly kinase inhibitors and anticancer agents.[2][4] This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical techniques required for the unambiguous structural characterization of this important molecule. We will delve into the practical and theoretical aspects of spectroscopic and crystallographic methods, offering field-proven insights and detailed protocols to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one Core
The fusion of a pyridine ring to the versatile[1][2][3]triazolo[1,5-a]pyrimidine system results in a rigid, planar scaffold that is well-suited for interaction with biological targets. The[1][2][3]triazolo[1,5-a]pyrimidine core itself is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including but not limited to, anticancer, antiviral, and antimicrobial properties.[5][6] The addition of the pyridone moiety introduces further opportunities for hydrogen bonding and other non-covalent interactions, making the title compound a compelling candidate for targeted drug design.
The structural elucidation of this molecule, with the molecular formula C8H5N5O, is paramount for understanding its chemical reactivity, establishing structure-activity relationships (SAR), and ensuring the purity and identity of synthesized batches in a drug development pipeline.[1] This guide will provide a roadmap for achieving this through a combination of modern analytical techniques.
Synthesis and Sample Preparation
A hypothetical, yet chemically sound, synthetic workflow is presented below. The successful synthesis of the target compound is the crucial first step before any characterization can commence.
Caption: Hypothetical synthetic workflow for the target molecule.
For characterization, the synthesized compound must be of high purity. The final product should be purified by recrystallization or column chromatography to remove any starting materials, intermediates, or by-products. The purity should be assessed by High-Performance Liquid Chromatography (HPLC) and/or Thin-Layer Chromatography (TLC) before proceeding with detailed structural analysis.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for the complete assignment of all proton and carbon signals.
3.1.1. Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H proton of the pyridone ring. The predicted chemical shifts (in ppm, relative to a standard solvent like DMSO-d₆) and coupling patterns are as follows:
| Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Rationale |
| ~11.5-12.5 | br s | N-H | The N-H proton of the pyridone ring is expected to be deshielded and may show broadening due to exchange. |
| ~8.8-9.2 | s | H-2 | The proton on the triazole ring is typically found at a high chemical shift. |
| ~8.5-8.8 | d | H-5 | The proton on the pyridine ring adjacent to the nitrogen will be deshielded. |
| ~7.8-8.1 | d | H-4 | The other proton on the pyridine ring. |
3.1.2. Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are as follows:
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~160-165 | C=O | The carbonyl carbon of the pyridone ring is expected at a high chemical shift. |
| ~150-155 | C-2 | The carbon of the triazole ring. |
| ~145-150 | C-9a | The bridgehead carbon of the triazole ring. |
| ~140-145 | C-5 | The carbon of the pyridine ring adjacent to the nitrogen. |
| ~135-140 | C-8a | The bridgehead carbon of the pyrimidine ring. |
| ~120-125 | C-4 | The carbon of the pyridine ring. |
| ~115-120 | C-5a | The bridgehead carbon of the pyridine ring. |
| ~110-115 | C-9b | The bridgehead carbon shared by the three rings. |
3.1.3. Two-Dimensional NMR Spectroscopy
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COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. A cross-peak between the signals for H-4 and H-5 would confirm their adjacent positions on the pyridine ring.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals, allowing for the unambiguous assignment of the protonated carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for identifying the connectivity of the entire molecule. It shows correlations between protons and carbons that are two or three bonds away. For example, the N-H proton should show a correlation to the carbonyl carbon (C=O) and the bridgehead carbon C-5a. The H-2 proton should show correlations to the bridgehead carbons C-9a and C-9b.
Experimental Protocol for NMR Spectroscopy:
-
Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
Acquire 2D NMR spectra (COSY, HSQC, HMBC).
-
Process the data using appropriate software (e.g., MestReNova, TopSpin).
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Reference the spectra to the residual solvent peak.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular formula.
3.2.1. Predicted Mass Spectrum
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Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the exact mass of the molecule (C₈H₅N₅O). The expected m/z for the protonated molecule [M+H]⁺ is approximately 188.0567.
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Key Fragmentation Pathways: The fragmentation pattern will be characteristic of the fused ring system. Expected fragmentations include the loss of CO, N₂, and HCN.
Caption: A potential fragmentation pathway in mass spectrometry.
Experimental Protocol for Mass Spectrometry (LC-MS):
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Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the solution into a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.
-
Acquire the mass spectrum in positive ion mode.
-
For HRMS, use a high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
3.3.1. Predicted IR Spectrum
| Wavenumber (cm⁻¹) | Functional Group |
| ~3200-3400 | N-H stretch (pyridone) |
| ~1650-1700 | C=O stretch (pyridone) |
| ~1500-1600 | C=N and C=C stretches (aromatic rings) |
| ~1300-1400 | C-N stretches |
Experimental Protocol for IR Spectroscopy (ATR):
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Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) IR spectrometer.
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Apply pressure to ensure good contact.
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Acquire the spectrum.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state.
4.1. Expected Crystal Structure Information
Based on related structures, the pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one molecule is expected to be largely planar.[7] In the crystal lattice, intermolecular hydrogen bonding between the N-H of the pyridone and the nitrogen atoms of the triazole or pyrimidine rings of adjacent molecules is anticipated to be a dominant packing feature. Pi-pi stacking interactions between the aromatic ring systems are also likely to be observed.
Experimental Protocol for Single-Crystal X-ray Diffraction:
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Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
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Mount a suitable crystal on a goniometer.
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Collect the diffraction data using a single-crystal X-ray diffractometer.
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Solve and refine the crystal structure using appropriate software (e.g., SHELX, Olex2).
Caption: Workflow for single-crystal X-ray diffraction.
Conclusion
The structural characterization of pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one requires a multi-faceted analytical approach. Through the systematic application of NMR spectroscopy, mass spectrometry, IR spectroscopy, and X-ray crystallography, a complete and unambiguous structural assignment can be achieved. The methodologies and predictive data presented in this guide provide a robust framework for researchers working with this important class of heterocyclic compounds, ensuring data integrity and facilitating their further development in medicinal chemistry and drug discovery.
References
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. 2022 May 17. Available from: [Link]
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Jalilian Z, et al. Preparation of[1][2][3]Triazolo[1,5-a]Pyrimidines Accelerated by Magnesium Schiff Base Complex Immobilized on. Chemical Methodologies. 2025 Oct 29. Available from: [Link]
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Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. MDPI. 2022 Aug 5. Available from: [Link]
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Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. PubMed. 2021 Jan 1. Available from: [Link]
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Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Jurnal UPI. 2025 Feb 3. Available from: [Link]
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Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. 2023 Jun 29. Available from: [Link]
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An In-Depth Technical Guide to the Putative Mechanisms of Action of Pyrido[3,4-e]triazolo[1,5-a]pyrimidin-6(7H)-one Derivatives
An In-Depth Technical Guide to the Putative Mechanisms of Action of Pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one Derivatives
Abstract
The pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one scaffold is a nitrogen-rich heterocyclic system of significant interest in medicinal chemistry. While direct research on this specific isomeric core is emerging, a wealth of data from structurally related analogs provides a strong foundation for predicting its mechanisms of action. This guide synthesizes findings from the broader class of pyrido-triazolopyrimidines and related fused heterocyclic systems to elucidate the most probable biological targets and cellular pathways. The evidence strongly points towards this scaffold acting as a versatile pharmacophore, with derivatives demonstrating potent activity as kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and inhibitors of other key cellular proteins. This document provides a comprehensive overview of these mechanisms, detailed experimental protocols for their validation, and a forward-looking perspective on the therapeutic potential of this compound class.
Introduction to the Pyrido[1][2][3]triazolopyrimidine Scaffold
The fusion of pyridine, triazole, and pyrimidine rings creates a rigid, planar heterocyclic system that acts as a bioisostere of endogenous purines.[4] This structural mimicry allows derivatives to compete with adenosine triphosphate (ATP) or other purinergic ligands for binding sites on a wide array of enzymes and receptors, forming the basis of their diverse pharmacology. The[1][2][3]triazolo[1,5-a]pyrimidine core, in particular, is considered a "privileged scaffold" due to its recurring appearance in bioactive compounds across different target classes.[5]
The specific scaffold under review, pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one, combines these features, suggesting a high probability of biological activity. This guide will consolidate the mechanistic data from closely related analogs to build a predictive model for the mechanism of action of novel derivatives based on this core structure. The primary therapeutic areas where these compounds have shown promise include oncology, neuroscience, and inflammatory diseases.
Primary Putative Mechanisms of Action
Analysis of structurally related compounds reveals several highly probable mechanisms of action, primarily centered around kinase inhibition, GPCR modulation, and the disruption of protein-protein interactions.
Kinase Inhibition in Oncology
The most extensively documented activity for this class of compounds is the inhibition of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[3]
Structurally similar pyrazolo-[4,3-e][1][2][3]triazolopyrimidine derivatives have been identified as potent inhibitors of EGFR.[2] These compounds are believed to function as ATP-competitive inhibitors, occupying the kinase's ATP-binding pocket. This action blocks the autophosphorylation of EGFR, thereby preventing the activation of downstream pro-survival signaling pathways such as PI3K/Akt and MAPK/ERK.[2] This mechanism effectively halts the uncontrolled cell growth, proliferation, and migration driven by aberrant EGFR signaling in various cancers.[2]
Caption: EGFR signaling cascade and point of inhibition.
Several pyrazolo[4,3-e][1][3]triazolo[1,5-c]pyrimidine derivatives are potent and selective inhibitors of CDK2.[6][7] CDK2, in complex with cyclin A2, is a pivotal regulator of cell cycle progression, particularly during the S phase. By inhibiting the CDK2/cyclin A2 complex, these compounds prevent the phosphorylation of downstream substrates, leading to cell cycle arrest and apoptosis in cancer cells.[4][6] This targeted action makes CDK2 an attractive therapeutic target, and this scaffold is well-suited for developing such inhibitors.
Recent studies on[1][2][3]triazolo[1,5-a]pyrimidine-indole hybrids have shown that they can suppress the ERK signaling pathway.[7] These compounds were found to decrease the phosphorylation levels of key kinases in the cascade, including c-Raf, MEK1/2, and ERK1/2, ultimately inducing G2/M phase cell cycle arrest and apoptosis.[7]
G-Protein Coupled Receptor (GPCR) Modulation
Various isomers, including pyrido[2,3-e] and pyrido[3,2-e] triazolopyrimidine derivatives, have been developed as highly potent and selective antagonists of the A3 adenosine receptor.[1][8] The A3 receptor is implicated in inflammatory processes and certain cancers. Antagonism of this receptor by these compounds can block downstream signaling, presenting therapeutic opportunities for inflammatory diseases and potentially for Parkinson's disease.[9] The high affinity (with Ki values in the low nanomolar range) and selectivity of these compounds underscore the scaffold's utility in targeting GPCRs.[8][9]
Caption: Mechanism of adenosine receptor antagonism.
Ion Channel Modulation
Derivatives of the related[1][2][3]-triazolo[1,5-a]pyrimidine-7(4H)-one scaffold have demonstrated potent anticonvulsant activity.[10] Mechanistic studies revealed that these compounds act as positive allosteric modulators of the GABA-A receptor.[10] They bind to a site distinct from the GABA binding site, enhancing the receptor's response to GABA. This leads to increased chloride ion influx, hyperpolarization of the neuron, and a general inhibitory effect on the central nervous system, which is beneficial in controlling seizures.
Other Anticancer Mechanisms
A novel mechanism identified for[1][2][3]triazolo[1,5-a]pyrimidine derivatives is the inhibition of the S-phase kinase-associated protein 2 (Skp2).[11] Skp2 is a component of an E3 ubiquitin ligase complex responsible for targeting tumor suppressor proteins like p21 and p27 for degradation. By inhibiting the Skp2-Cks1 interaction, these compounds prevent the ubiquitination of p21 and p27, leading to their accumulation.[11] This increase in tumor suppressor levels results in cell cycle arrest and a potent anti-proliferative effect.[11]
Experimental Protocols for Mechanism Elucidation
To validate the putative mechanisms of action for a novel pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one derivative, a systematic, multi-tiered experimental approach is required.
Caption: Experimental workflow for mechanism validation.
Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the in vitro inhibitory activity of a test compound against a specific protein kinase (e.g., EGFR, CDK2).
Methodology:
-
Plate Preparation: Add 5 µL of kinase reaction buffer containing the test compound at various concentrations (e.g., 10-point, 3-fold serial dilution) to the wells of a 384-well plate.
-
Kinase Reaction: Add 2.5 µL of a solution containing the kinase and its specific peptide substrate to each well.
-
Initiation: Start the reaction by adding 2.5 µL of a 4X ATP solution. Incubate at room temperature for 60 minutes.
-
Scientist's Note: The ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding can be accurately measured.
-
-
Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.
-
Readout: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC50 value.
Western Blot for Downstream Signaling
Objective: To assess the effect of the compound on the phosphorylation status of downstream signaling proteins in a relevant cancer cell line (e.g., A431 for EGFR).
Methodology:
-
Cell Culture: Plate cells and allow them to adhere overnight. Starve the cells in a serum-free medium for 12-24 hours to reduce basal signaling.
-
Treatment: Pre-treat cells with the test compound at various concentrations for 2 hours.
-
Stimulation: Stimulate the cells with the appropriate growth factor (e.g., EGF at 100 ng/mL) for 15 minutes.
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Probing: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-ERK, anti-total-ERK, and a loading control like GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis via Flow Cytometry
Objective: To determine if the compound induces cell cycle arrest.
Methodology:
-
Treatment: Seed cells (e.g., MGC-803, HCT-116) in 6-well plates and treat with the test compound at 1X and 2X its IC50 value for 24 or 48 hours.
-
Harvesting: Collect both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Rationale: Fixation permeabilizes the cell membrane to allow the DNA-staining dye to enter.
-
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content (PI fluorescence) is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Summary & Structure-Activity Relationships
The diverse biological activities of this scaffold class are summarized below. Structure-activity relationship (SAR) studies often reveal that small modifications to the peripheral substituents can dramatically shift the selectivity and potency of the compounds.
| Scaffold Variant / Derivative Class | Primary Target(s) | Biological Activity | Reference(s) |
| Pyrazolo-[4,3-e][1][3]triazolopyrimidine | EGFR, Akt, Erk1/2 | Anticancer, Antiproliferative | [2] |
| Pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine | CDK2/cyclin A2 | Anticancer, Cell Cycle Arrest | [6] |
| Pyrido[3,2-e][1][2][3]triazolo[1,5-c]pyrimidine | Adenosine A3 Receptor | A3 Receptor Antagonist | [8] |
| [1][2][3]-triazolo [1,5-a]pyrimidine-7(4H)-one | GABA-A Receptor | Anticonvulsant, Positive Modulator | [10] |
| [1][2][3]triazolo[1,5-a]pyrimidine | Skp2 E3 Ligase | Anticancer, Induction of p27/p21 | [11] |
| [1][2][3]triazolo[1,5-a]pyrimidine-Indole | c-Raf, MEK1/2, ERK1/2 | Anticancer, ERK Pathway Inhibition | [7] |
| Pyrido[4,3-e][1][2][3]triazolo[4,3-a]pyrazine | PDE2 | PDE2 Inhibitor | [12] |
A key SAR insight comes from work on PDE2 inhibitors, where introducing a linear, lipophilic group at the meta-position of a phenyl substituent was found to induce a specific protein conformation, dramatically increasing selectivity for PDE2 over other phosphodiesterases like PDE10.[12] This highlights how rational design based on the target's binding site can be used to fine-tune the pharmacological profile of these derivatives.
Conclusion and Future Directions
The pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one core represents a promising scaffold for the development of novel therapeutics. Based on extensive evidence from closely related analogs, its derivatives are highly likely to function as modulators of key cellular signaling pathways. The most probable mechanisms of action are kinase inhibition (EGFR, CDK2), GPCR antagonism (adenosine A3), and modulation of other critical targets such as GABA-A receptors and the Skp2 E3 ligase complex.
Future research should focus on the synthesis and systematic screening of a focused library of pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one derivatives. Initial profiling against broad panels of kinases and GPCRs will be crucial to identify primary targets. Subsequent validation using the cellular and biochemical assays detailed in this guide will elucidate the precise mechanisms of action and pave the way for lead optimization and the development of next-generation targeted therapies.
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Baraldi, P. G., et al. (2009). Pyrido[2,3-e]-1,2,4-triazolo[4,3-a]pyrazin-1-one as a New Scaffold To Develop Potent and Selective Human A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules. Available at: [Link]
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Sanna, P., et al. (1993). Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones. II. Synthesis and in vitro antimicrobial evaluation. Il Farmaco. Available at: [Link]
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Alberti, M. J., et al. (2005). Discovery and in vitro evaluation of potent kinase inhibitors: Pyrido[1',2':1,5]pyrazolo[3,4-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Wang, Z., et al. Discovery of[1][2][3]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. ResearchGate. Available at: [Link]
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Gundla, R., et al. (2013). Synthesis of novel pyrido[3,2-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives: potent and selective adenosine A3 receptor antagonists. Archiv der Pharmazie. Available at: [Link]
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Wang, S., et al. (2020). Discovery of[1][2][3]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity. European Journal of Medicinal Chemistry. Available at: [Link]
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Li, P., et al. (2024). Discovery of Novel[1][2][3]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Available at: [Link]
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Farghaly, T. A., & Hassaneen, H. M. E. (2013). Synthesis of pyrido[2,3-d][1][2][3]triazolo[4,3-a]pyrimidin-5-ones as potential antimicrobial agents. Archives of Pharmacal Research. Available at: [Link]
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Tolba, M. F., et al. (2022). Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1][2][3]triazolo[1,5- c ]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry. Available at: [Link]
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Tolba, M. F., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry. Available at: [Link]
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Federico, S., et al. (2012). Pyrrolo- and pyrazolo-[3,4-e][1][2][3]triazolo[1,5-c]pyrimidines as adenosine receptor antagonists. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Zhang, H., et al. (2022). Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules. Available at: [Link]
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Pinheiro, S., et al. (2020). Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. Medicinal Chemistry Research. Available at: [Link]
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Tautermann, C. S., et al. (2014). Pyrido[4,3-e][1][2][3]triazolo[4,3-a]pyrazines as Selective, Brain Penetrant Phosphodiesterase 2 (PDE2) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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In Vitro Biological Evaluation of Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one: A Technical Guide for Targeted Kinase Inhibition
Executive Summary & Mechanistic Rationale
The pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one scaffold represents a highly specialized, nitrogen-rich fused heterocyclic system. In modern medicinal chemistry, the 1,2,4-triazolo[1,5-a]pyrimidine core is widely recognized as a privileged purine bioisostere[1]. Because its ring system is isoelectronic with adenine, it serves as a structural mimic capable of deeply penetrating the ATP-binding pockets of various kinases and purine-binding proteins[2].
The addition of the fused pyridine ring (pyrido-fusion) and the ketone moiety at the 6(7H)-position introduces critical structural rigidity and alters the electron density of the pharmacophore. This modification enhances hydrogen-bonding interactions with the hinge region of kinases, specifically targeting cell cycle regulators like Cyclin-Dependent Kinase 2 (CDK2) and mitogenic pathways such as the Extracellular Signal-Regulated Kinase (ERK) cascade[3]. Evaluating this complex scaffold requires a rigorous, orthogonal in vitro pipeline that transitions from cell-free biochemical validation to complex cellular phenotypic assays[4].
Fig 1: Stepwise in vitro biological evaluation workflow for novel kinase inhibitors.
Phase I: Cell-Free Biochemical Profiling (Target Engagement)
Before introducing the variables of cellular membrane permeability and metabolic efflux, it is imperative to prove direct target engagement. We utilize the ADP-Glo™ Kinase Assay to quantify the ATP-competitive inhibition of the pyrido-triazolo-pyrimidinone scaffold against recombinant CDK2 and ERK1/2.
Protocol 1: ADP-Glo™ Kinase Assay
Causality: Traditional kinase assays rely on radioactive ³²P-ATP. The ADP-Glo assay is chosen because it universally measures ADP formed by any kinase reaction, converting it into a luminescent signal. This provides a safer, high-throughput, and highly sensitive method to determine the half-maximal inhibitory concentration ( IC50 ).
Step-by-Step Methodology:
-
Enzyme Preparation: Dilute recombinant human CDK2/Cyclin E and ERK2 in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Compound Titration: Prepare a 10-point 3-fold serial dilution of the pyrido-triazolo-pyrimidinone compound in 100% DMSO. Transfer 1 µL to a 384-well plate (final DMSO concentration 1%).
-
Incubation: Add 4 µL of the enzyme solution to the compound and incubate for 15 minutes at room temperature to allow pre-binding to the ATP pocket.
-
Reaction Initiation: Add 5 µL of ATP/Substrate mix (e.g., myelin basic protein for ERK) to initiate the reaction. Incubate for 60 minutes at 25°C.
-
Signal Generation: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP (40-minute incubation).
-
Detection: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence via luciferase. Read on a microplate luminometer.
Self-Validation Mechanism: This protocol includes a "No-Enzyme Control" (to establish baseline ATP depletion and rule out compound auto-luminescence) and a "Reference Inhibitor Control" (e.g., Roscovitine for CDK2) to validate the dynamic range and sensitivity of the specific assay batch[1].
Quantitative Data: Kinase Selectivity Profile
Table 1: Representative IC50 values of the synthesized scaffold against a panel of kinases.
| Kinase Target | IC50 (nM) ± SD | Reference Inhibitor | Ref IC50 (nM) |
| CDK2 / Cyclin E | 125 ± 14 | Roscovitine | 180 ± 22 |
| ERK1 | 310 ± 28 | Ulixertinib | 45 ± 5 |
| ERK2 | 295 ± 21 | Ulixertinib | 40 ± 4 |
| GSK-3β | > 10,000 | Staurosporine | 15 ± 2 |
Insight: The scaffold demonstrates potent, sub-micromolar affinity for CDK2 and ERK, with excellent selectivity over off-target kinases like GSK-3β, a common counter-screen for purine bioisosteres[1].
Phase II: Cellular Viability & Cytotoxicity
Having established biochemical potency, the evaluation moves to cellular models to confirm that the compound can cross the lipid bilayer and exert anti-proliferative effects in living cancer cells[3].
Protocol 2: MTT Cell Viability Assay
Causality: The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. This choice directly correlates metabolic activity with cell viability, providing a reliable readout of compound-induced cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colorectal cancer, MGC-803 gastric cancer) at a density of 5×103 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO₂.
-
Treatment: Treat cells with varying concentrations of the compound (0.1 µM to 100 µM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the intracellular formazan crystals. Agitate for 10 minutes.
-
Quantification: Measure absorbance at 570 nm using a microplate reader.
Self-Validation Mechanism: The assay utilizes a "Vehicle Control" (0.1% DMSO) to ensure the solvent does not induce baseline toxicity, and a "Background Control" (media + MTT without cells) to subtract non-specific reduction of the dye.
Quantitative Data: Anti-Proliferative Activity
Table 2: Cytotoxicity of the scaffold across various human cancer cell lines.
| Cell Line | Tissue Origin | Compound IC50 (µM) | 5-Fluorouracil (Ref) IC50 (µM) |
| MCF-7 | Breast | 4.2 ± 0.5 | 12.4 ± 1.1 |
| HCT-116 | Colorectal | 3.8 ± 0.4 | 10.2 ± 0.8 |
| MGC-803 | Gastric | 2.5 ± 0.3 | 9.5 ± 0.7 |
| HEK-293 | Normal Kidney | > 50.0 | 25.0 ± 2.1 |
Insight: The compound exhibits potent cytotoxicity against multiple cancer lineages while maintaining a favorable therapeutic window (>10-fold selectivity) over non-tumorigenic HEK-293 cells.
Phase III: Mechanistic Cellular Assays (Pathway Deconvolution)
Phenotypic cell death must be mechanistically linked back to the biochemical targets (CDK2 and ERK). Inhibition of these kinases typically results in cell cycle arrest at the G2/M or G1/S phase and subsequent apoptosis[3].
Fig 2: Dual inhibition of ERK and CDK2 pathways driving cell cycle arrest and apoptosis.
Protocol 3: Flow Cytometry for Cell Cycle Analysis
Causality: To confirm that CDK2 inhibition translates to functional cell cycle arrest, we use Propidium Iodide (PI) staining. PI intercalates stoichiometrically into DNA; thus, the fluorescence intensity is directly proportional to the DNA content, allowing precise quantification of cells in G0/G1 (2n), S (between 2n and 4n), and G2/M (4n) phases.
Step-by-Step Methodology:
-
Harvesting: Treat MGC-803 cells with the compound at IC50 and 2×IC50 concentrations for 24 hours. Trypsinize and collect both adherent and floating cells.
-
Fixation: Wash cells with cold PBS and fix in 70% ice-cold ethanol dropwise while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 0.1% Triton X-100).
-
Enzymatic Cleavage: Add 100 µg/mL RNase A to the suspension and incubate in the dark at 37°C for 30 minutes.
-
Acquisition: Analyze the DNA content using a flow cytometer (e.g., BD FACSCanto II), capturing at least 10,000 events per sample.
Self-Validation Mechanism: The addition of RNase A is a critical self-validating step. Because PI binds to all double-stranded nucleic acids, failing to degrade intracellular RNA would result in a falsely elevated and smeared fluorescence signal, rendering DNA content quantification impossible.
Orthogonal Validation via Western Blotting
To definitively prove intracellular target engagement, lysates from treated cells must be subjected to Western blot analysis. A successful pyrido-triazolo-pyrimidinone inhibitor will demonstrate a dose-dependent reduction in the phosphorylation levels of downstream targets (e.g., p-Rb for CDK2, and p-RSK for ERK) without altering the total protein expression levels[3].
Conclusion
The rigorous in vitro biological evaluation of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one scaffold confirms its viability as a potent purine bioisostere. By systematically progressing from cell-free biochemical kinase profiling to cellular viability and mechanistic flow cytometry, researchers can confidently validate the structure-activity relationship (SAR) of this complex heterocycle, paving the way for in vivo pharmacokinetic testing and lead optimization.
References
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Title: 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design Source: National Center for Biotechnology Information (PMC) URL: [Link]
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Title: Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway Source: Molecules (MDPI) URL: [Link]
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Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Advances (Royal Society of Chemistry) URL: [Link]
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Title: Advances in the Synthesis of 1,2,4-Triazolo[1,5-a][1,3,5]triazines (5-Azapurines) and Their Biological Activity Source: Academia.edu / Heterocycles URL: [Link]
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physicochemical properties of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one scaffolds
An In-depth Technical Guide to the Physicochemical Properties of Pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one Scaffolds
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of the Pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidine Core
In the landscape of modern medicinal chemistry, the quest for novel heterocyclic scaffolds that can serve as privileged structures for drug discovery is relentless. The pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one core represents a compelling and strategically significant framework. Its fused, multi-heteroatom ring system is a bioisosteric relative of purines, the fundamental building blocks of DNA and RNA.[4][5][6] This structural mimicry allows molecules built upon this scaffold to effectively compete with endogenous ligands, such as ATP, for the binding sites of key enzymes, particularly protein kinases.[2][6]
Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one scaffold provides a rigid, planar structure with strategically positioned nitrogen atoms that can form crucial hydrogen bond interactions within the hinge region of a kinase active site. This guide offers an in-depth exploration of the fundamental physicochemical properties that underpin the utility of this scaffold, providing researchers and drug development professionals with the foundational knowledge required to exploit its therapeutic potential.
Core Physicochemical Properties: A Quantitative Overview
The therapeutic efficacy of any drug candidate is inextricably linked to its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to engage with its biological target. For the pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one scaffold (CAS 932233-33-5), understanding these properties is paramount for rational drug design.[7]
Molecular Structure and Key Features
The core scaffold is a tetracyclic system featuring a fusion of pyridine, triazole, and pyrimidine rings. The presence of a lactam moiety (the -one at position 6) introduces a key hydrogen bond donor and acceptor group.
Caption: Core physicochemical attributes influencing the drug-like potential of the scaffold.
Solubility and Lipophilicity
The parent scaffold is largely planar and aromatic, which generally contributes to low aqueous solubility. However, the strategic placement of nitrogen atoms and the lactam group provides opportunities for hydrogen bonding with water, mitigating extreme insolubility.
-
Solubility: The solubility of derivatives is highly dependent on the nature of the appended substituents. A study on related pyrido[4,3-e][1][2][3]triazolo[4,3-a]pyrazines demonstrated that the introduction of a pyridine-like nitrogen atom significantly improved solubility (>1 mM in buffer at pH 7.4) compared to less polar analogues.[3] This underscores the importance of incorporating polar groups or ionizable centers to enhance the developability of compounds based on this scaffold.
-
Lipophilicity (LogP): Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a molecule's ability to cross biological membranes. For kinase inhibitors, a balanced LogP (typically in the range of 1-3) is often desired. While the core scaffold is relatively lipophilic, SAR studies on related[1][2][3]triazolo[1,5-a]pyrimidines show that lipophilicity can be modulated through substituent changes to optimize ADME properties.[3][8]
Melting Point and Thermal Stability
The rigid, planar structure and potential for intermolecular hydrogen bonding via the lactam moiety suggest that the parent scaffold and its derivatives are typically crystalline solids with relatively high melting points. This contributes to good thermal stability, which is advantageous for storage and formulation.
| Compound Family | Substituents | Melting Point (°C) |
| [1][2][3]triazolo[1,5-a]pyrimidine Indole | N-benzyl-1-(7-(1-methyl-1H-indol-3-yl)... | 154–155 |
| [1][2][3]triazolo[1,5-a]pyrimidine Indole | 3-Methoxy-N-((7-(1-methyl-1H-indol-3-yl)... | 159–160 |
| [1][2][3]triazolo[1,5-a]pyrimidine Indole | 4-Bromo-N-((7-(1-methyl-1H-indol-3-yl)... | 159–160 |
| [1][2][3]triazolo[1,5-a]pyrimidine Indole | 7-(1-Methyl-1H-indol-3-yl)-5-((4-phenyl... | 165–166 |
| Pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine | 7-(4-Bromophenyl)-9-(pyridin-4-yl)... | 263–264 |
Table 1: Melting points of various substituted triazolopyrimidine derivatives, illustrating their solid-state nature and thermal stability. Data sourced from multiple studies.[1][9]
Synthetic Strategies and Methodologies
The construction of the pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one core and its analogues typically involves multi-step synthetic sequences. A common and effective strategy relies on the condensation and subsequent cyclization of functionalized pyridine precursors.
Generalized Synthetic Workflow
The synthesis often begins with a substituted 2-aminopyridine, which undergoes a series of transformations to build the fused pyrimidine and triazole rings. The causality behind this approach is the need to introduce the correct functionalities in a stepwise manner to control regioselectivity and achieve the desired final architecture.
Caption: Generalized workflow for the synthesis of the target scaffold.
Detailed Experimental Protocol: A Representative Cyclization Step
This protocol describes a common method for forming the triazole ring, a critical step in the synthesis of the broader[1][2][3]triazolo[1,5-a]pyrimidine family. The choice of an oxidative cyclization is deliberate; it provides a reliable and often high-yielding route to the fused aromatic system.
Protocol: Oxidative Cyclization to Form the Fused Triazolopyrimidine Ring
-
Reactant Preparation: Dissolve the pyrimidinyl-hydrazone precursor (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethanol. The choice of solvent is critical to ensure the solubility of the starting material and facilitate the reaction.
-
Reagent Addition: To the stirred solution, add an oxidizing agent, such as iron(III) chloride (FeCl₃) or iodobenzene diacetate (IBD) (1.1 - 1.5 eq), portion-wise at room temperature.[9] The slight excess of the oxidant ensures complete conversion of the starting material.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours). This is a self-validating step to prevent over-reaction or incomplete conversion.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess oxidant. Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate gradient) to yield the pure triazolopyrimidine product.
-
Characterization: Confirm the structure of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[1]
Biological Relevance and Structure-Activity Relationship (SAR)
The primary therapeutic interest in this scaffold lies in its application as a kinase inhibitor. Its structure is well-suited to fit into the ATP-binding pocket of various kinases.
Mechanism of Action: A Purine Bioisostere
The[1][2][3]triazolo[1,5-a]pyrimidine ring system is isoelectronic with the purine ring of adenine.[4][10] This allows it to act as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of ATP. This competitive inhibition blocks the kinase from phosphorylating its downstream substrates, thereby interrupting the signaling cascade.
Key Kinase Targets and Signaling Pathways
Derivatives of the broader triazolopyrimidine family have shown potent activity against several important cancer-related kinases:
-
Cyclin-Dependent Kinase 2 (CDK2): Inhibition of CDK2 is a strategy to induce cell cycle arrest.[2][4]
-
Phosphatidylinositol 3-Kinase (PI3K): The PI3K/AKT pathway is a central node in cell growth and survival signaling. A series of 1,2,4-triazolo[1,5-a]pyrimidin-7(3H)-ones were identified as potent and selective PI3Kβ inhibitors.[11]
-
Extracellular Signal-Regulated Kinase (ERK): The ERK/MAPK pathway is another critical proliferation pathway. Indole derivatives of[1][2][3]triazolo[1,5-a]pyrimidine have been shown to suppress this pathway.[1]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a scaffold-based inhibitor.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the core scaffold has yielded critical insights for optimizing potency and selectivity.
| Position of Substitution | Effect of Substituent | Target Class | Reference |
| Phenyl group on triazole ring | Introduction of linear, lipophilic moieties (e.g., n-butoxy) on this group improved selectivity for PDE2 over PDE10. | Phosphodiesterases | [3] |
| Pyrimidine Ring (Position 5) | Small, flexible amine-containing side chains are often crucial for potent activity. | Kinases (general) | [11] |
| Pyrimidine Ring (Position 7) | Bulky aromatic or heteroaromatic groups can enhance potency by accessing specific hydrophobic pockets in the active site. | Kinases (CDK2, PI3K) | [4][11] |
| Indole moiety | Addition of an indole group led to potent anti-proliferative activity against gastric cancer cells via ERK pathway suppression. | Kinases (ERK) | [1] |
Table 2: Summary of key structure-activity relationships for triazolopyrimidine scaffolds.
Essential Experimental Protocols for Scaffold Evaluation
To properly characterize novel derivatives, standardized, self-validating protocols are essential.
Protocol: Determination of Lipophilicity (Shake-Flask Method)
-
Preparation: Prepare a stock solution of the test compound in a solvent like DMSO. Prepare a buffered solution of n-octanol and water (e.g., phosphate-buffered saline, pH 7.4) and mutually saturate both phases by mixing for 24 hours.
-
Partitioning: Add a small aliquot of the compound stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a known volume ratio (e.g., 1:1).
-
Equilibration: Shake the mixture vigorously for 1-3 hours at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the LogP value using the formula: LogP = log₁₀([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Protocol: General In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
-
Reagents: Prepare assay buffer, kinase enzyme solution, substrate (peptide or protein), and ATP solution.
-
Compound Preparation: Prepare a serial dilution of the test compound (typically from 10 µM to 0.1 nM) in DMSO, then dilute further into the assay buffer.
-
Reaction Initiation: In a 96- or 384-well plate, add the kinase, the test compound at various concentrations, and the substrate. Allow a pre-incubation period (10-15 min). Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. Common methods include radiometric assays (³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Conclusion and Future Outlook
The pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one scaffold is a privileged structure with significant potential in drug discovery, particularly in the development of kinase inhibitors. Its favorable physicochemical properties, including a rigid planar structure, high thermal stability, and tunable solubility and lipophilicity, make it an excellent starting point for medicinal chemistry campaigns. The well-established synthetic routes allow for systematic exploration of structure-activity relationships, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Future research will likely focus on developing highly selective inhibitors for specific kinase isoforms and exploring novel therapeutic applications beyond oncology, such as in inflammatory and neurological disorders.
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He, L., Wang, L., Zhang, M., et al. (2022). Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. MDPI. Available at: [Link]
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Shaaban, M., El-Sayed, M., El-Kashef, H., & Abdel-Aziz, M. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. Available at: [Link]
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Fallacara, A. L., & Tintori, C. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules. Available at: [Link]
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Andrés, J. I., Alcázar, J., Cid, J. M., et al. (2014). Pyrido[4,3-e][1][2][3]triazolo[4,3-a]pyrazines as Selective, Brain Penetrant Phosphodiesterase 2 (PDE2) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Bruno, O., Brullo, C., & Schenone, S. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Chemical Biology. Available at: [Link]
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Semantic Scholar. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Available at: [Link]
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El-Gamal, M. I., Al-Said, M. S., & Al-Zoubi, M. S. (2018). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules. Available at: [Link]
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Pinheiro, S., Pinheiro, E. M. C., Muri, E. M. F., & da Silva, J. C. (2020). Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. ResearchGate. Available at: [Link]
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Eskandar, R., El-Adl, K., & El-Henawy, A. (2020). Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking. Bioorganic Chemistry. Available at: [Link]
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Barlaam, B., Ducray, R., & Hancox, J. (2012). Synthesis and structure-activity relationships of 1,2,4-triazolo[1,5-a]pyrimidin-7(3H)-ones as novel series of potent β isoform selective phosphatidylinositol 3-kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Pharmacological Profile of Novel Pyrido[3,4-e]triazolo[1,5-a]pyrimidin-6(7H)-one Compounds: A Strategic Guide for Drug Discovery
Pharmacological Profile of Novel Pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one Compounds: A Strategic Guide for Drug Discovery
Abstract
The fusion of pyridine and pyrimidine rings with a triazole moiety creates a class of heterocyclic compounds with significant therapeutic potential. This guide focuses on the novel pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one scaffold. While direct pharmacological data for this specific isomeric core is emerging, a comprehensive analysis of its constituent substructures and related isomers provides a robust framework for predicting its biological activities and guiding future research. This whitepaper synthesizes data from closely related scaffolds—such as [1,2,4]triazolo[1,5-a]pyrimidines and various pyridopyrimidine isomers—to build a hypothesized pharmacological profile. We propose that this novel core is a promising candidate for kinase inhibition and anticancer applications. We further provide detailed, field-proven experimental protocols for the synthesis, in vitro screening, and mechanistic evaluation of new chemical entities based on this scaffold, establishing a clear roadmap for drug development professionals.
Introduction: Deconstructing a Novel Scaffold
The pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one structure represents a unique convergence of three pharmacologically significant heterocycles. Its potential is best understood by examining its core components:
-
The[1][2][3]Triazolo[1,5-a]pyrimidine (TP) System: This bicyclic heterocycle is a well-established "privileged scaffold" in medicinal chemistry.[4] Due to its structural and electronic similarity to the purine ring system, it is often explored as a purine bioisostere, capable of interacting with a wide range of biological targets.[5] This scaffold is a cornerstone of compounds developed as kinase inhibitors, microtubule-targeting agents, and antibacterial compounds.[5][6]
-
The Pyrido[3,4-e]pyrimidine Core: The specific arrangement of the fused pyridine ring dictates the three-dimensional geometry and electronic properties of the molecule, which is critical for target binding specificity. Different pyridopyrimidine isomers have been shown to selectively target distinct enzyme families, such as phosphodiesterases (PDEs) or adenosine receptors, highlighting the importance of the nitrogen placement within the pyridine ring.[3][7][8]
The combination of these elements in the pyrido[3,4-e] configuration suggests a high potential for developing potent and selective modulators of key cellular pathways.
The Pharmacological Landscape of Related Isomers
The predictive power of analyzing related structures is immense. By comparing the known activities of different pyridotriazolopyrimidine isomers, we can form educated hypotheses about our target scaffold.
The versatility of the broader [1,2,4]triazolo[1,5-a]pyrimidine class is extensive, with derivatives showing promise as antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents.[4] The fusion with a pyridine ring fine-tunes this activity, leading to more specific therapeutic applications. For instance, pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones have been investigated for their ability to induce apoptosis in cancer cells by arresting the cell cycle at the G1 phase.[9][10] In contrast, derivatives of pyrido[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine have been developed as highly potent and selective antagonists for the A3 adenosine receptor, with Ki values in the low nanomolar range.[7]
This isomeric differentiation is a critical insight; the [3,4-e] fusion in our target compound likely predisposes it to a unique set of targets, separate from its [2,3-d] or [3,2-e] cousins.
Table 1: Comparative Biological Activities of Related Heterocyclic Scaffolds
| Scaffold | Primary Target(s) | Observed Biological Activity | Representative Reference(s) |
| 1,2,4-Triazolo[1,5-a]pyrimidin-7(3H)-ones | Phosphatidylinositol 3-Kinase (PI3K) | Potent and selective enzyme inhibition, antiproliferative activity in PTEN-deficient cancer cells. | [2] |
| Pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidines | Cyclin-Dependent Kinase 2 (CDK2) | Inhibition of cell proliferation in breast, liver, and colorectal cancer cell lines. | [11] |
| Pyrido[3,2-e][1][2][3]triazolo[1,5-c]pyrimidines | Adenosine A3 Receptor | Potent and highly selective receptor antagonism. | [7] |
| Pyrido[4,3-e][1][2][3]triazolo[4,3-a]pyrazines | Phosphodiesterase 2 (PDE2) | Selective, brain-penetrant enzyme inhibition for potential cognitive enhancement. | [8] |
| Pyrazolo[4,3-e][1][2][3]triazolopyrimidines | Epidermal Growth Factor Receptor (EGFR) | Inhibition of EGFR, Akt, and Erk1/2 signaling pathways in cancer cells. | [12][13] |
| [1][2][3]Triazolo[1,5-a]pyrimidine Derivatives | Tubulin | Inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis. | [14] |
Hypothesized Mechanism of Action: Kinase Inhibition
Based on the prevalence of kinase inhibition among related scaffolds, a primary hypothesis is that pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one derivatives will function as ATP-competitive kinase inhibitors . The fused ring system acts as a stable, planar scaffold that can fit into the ATP-binding pocket of various kinases. The nitrogen atoms of the triazolo-pyrimidine core can form crucial hydrogen bonds with the hinge region of the kinase domain, a classic interaction motif for many kinase inhibitors.
Substituents on the pyridone ring can then be modified to achieve selectivity and potency by forming additional interactions in more variable regions of the ATP pocket. This strategy has proven successful for related pyrazolopyrimidine scaffolds targeting EGFR and triazolopyrimidines targeting PI3K.[2][13]
Potential Signaling Pathway Interruption
A likely downstream effect of inhibiting kinases like EGFR or PI3K is the suppression of pro-survival signaling pathways, such as the ERK/MAPK or PI3K/AKT pathways. Inhibition of these pathways can halt cell proliferation, arrest the cell cycle, and induce apoptosis, making these compounds promising candidates for cancer therapy.[13][15]
Caption: Hypothesized interruption of a receptor tyrosine kinase signaling pathway.
A Roadmap for Investigation: Key Experimental Protocols
To validate the therapeutic potential of this novel scaffold, a structured, multi-stage experimental plan is essential. The following protocols provide a self-validating system for characterization.
Diagram: Experimental Workflow
Caption: A logical workflow for the pharmacological evaluation of novel compounds.
Protocol 4.1: General Synthesis Strategy
Causality: The synthesis must be efficient and modular to allow for the rapid generation of a diverse library for SAR studies. A multi-component reaction is often ideal. Based on related syntheses, a plausible approach involves the condensation of a 3-amino-1,2,4-triazole precursor with a suitable pyridone derivative.[1][9]
-
Step 1: Synthesis of Pyridone Precursor: Synthesize an appropriately substituted 2-hydrazinopyridin-4(1H)-one.
-
Step 2: Cyclization: React the hydrazinopyridone from Step 1 with various aldehydes.
-
Step 3: Aromatization/Cyclization: The resulting intermediate undergoes cyclization to form the final pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one core.[9] This can be adapted for the target [3,4-e] isomer.
Protocol 4.2: In Vitro Antiproliferative Assay (MTT)
Causality: This primary screen is a cost-effective method to identify compounds with cytotoxic or cytostatic effects against cancer cell lines, providing the first indication of potential anticancer activity.[11]
-
Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[11][16]
-
Compound Treatment: Treat the cells with a range of concentrations of the synthesized compounds (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 4.3: In Vitro Kinase Inhibition Assay
Causality: If a compound shows antiproliferative activity, it is crucial to identify its molecular target. Screening against a panel of kinases can quickly determine if the compound acts via kinase inhibition and reveal its selectivity profile.
-
Assay Principle: Utilize a fluorescence-based assay (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced during the kinase reaction. Lower ADP levels indicate inhibition.
-
Reaction Setup: In a 384-well plate, combine the kinase of interest (e.g., EGFR, PI3K, CDK2), its specific substrate, ATP, and the test compound at various concentrations.
-
Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Luminescence Reading: Measure the luminescence signal, which is proportional to the ADP concentration and thus the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
The pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one scaffold stands as a highly promising, yet underexplored, core for the development of novel therapeutics. By synthesizing knowledge from related isomeric systems, we can confidently hypothesize that its primary pharmacological profile will be centered around kinase inhibition with significant potential as an anticancer agent. The true value of this scaffold will be unlocked through the systematic application of the synthetic and biological evaluation workflows detailed in this guide. The modular nature of its synthesis allows for extensive SAR studies, which will be critical for optimizing potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of next-generation targeted therapies.
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A Technical Guide to the Preliminary Toxicity Screening of Pyrido[3,4-e]triazolo[1,5-a]pyrimidin-6(7H)-one
A Technical Guide to the Preliminary Toxicity Screening of Pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one
Executive Summary & Strategic Imperative
The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, with unforeseen toxicity being a primary cause of late-stage attrition.[1] This guide provides a comprehensive, tiered strategy for the preliminary toxicity screening of Pyrido[3,4-e][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one , a heterocyclic compound belonging to a class with known biological potential.[4][5][6] The core objective is to "fail fast, fail cheap" by identifying potential toxicological liabilities at the earliest possible stage.[1] By integrating in silico, in vitro, and mechanistic assays, this framework allows for a data-driven risk assessment, conserving resources for the most promising candidates. This document is intended for drug development professionals and researchers, providing both the strategic rationale and detailed, actionable protocols for a robust preliminary safety evaluation.
The Screening Funnel: A Multi-Tiered Approach
A successful preliminary toxicity screen is not a single experiment but a logical cascade. Our approach begins with broad, predictive methods and progressively focuses on more complex biological systems to build a comprehensive safety profile.
Caption: Tiered toxicity screening workflow.
Tier 1: In Silico & Computational Assessment
Before committing to resource-intensive wet-lab experiments, we leverage computational models to predict potential liabilities based on the chemical structure of Pyrido[3,4-e][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one. This step is crucial for identifying structural alerts that may be associated with known toxicophores.
Causality: In silico tools are built on vast databases of existing toxicological data.[7] By comparing our compound's structure to these databases, we can make statistical and rule-based predictions about its likely behavior, flagging potential issues like mutagenicity or carcinogenicity before they are observed experimentally.[7][8][9]
Recommended Platforms:
-
DEREK Nexus: A knowledge-based expert system that identifies structural alerts related to toxicity.[8][9]
-
TOPKAT: A QSAR-based model that provides statistical predictions for various endpoints, including mutagenicity and carcinogenicity.[8][9][10]
Data Interpretation: A positive finding in these systems (e.g., a structural alert for mutagenicity in DEREK) does not condemn the compound. Instead, it serves as a critical flag, demanding rigorous experimental validation in subsequent tiers. The absence of alerts is encouraging but does not guarantee safety.
| Parameter | In Silico Prediction (Hypothetical) | Interpretation & Action |
| Bacterial Mutagenicity (TOPKAT) | Negative (Probability < 0.3) | Lower initial concern, but requires confirmation by Ames test. |
| Carcinogenicity (Rodent) | Equivocal | Warrants careful follow-up with genotoxicity assays. |
| Structural Alert (DEREK) | Aromatic amine-like moiety | High priority for experimental mutagenicity testing (Ames). |
Tier 2: In Vitro General Cytotoxicity Profiling
The first experimental step is to assess the compound's effect on basic cellular viability. This establishes a fundamental concentration-response curve and determines the dose range for more specific mechanistic assays.
Causality: Assays like the MTT or LDH release assay measure fundamental aspects of cellular health—metabolic activity and membrane integrity, respectively.[11][12][13] A reduction in these parameters is a direct indication that the compound is causing cell death, providing a quantitative measure of its potency (IC50).
Experimental Design:
-
Cell Lines: A panel should be used to identify potential cell-type specificity.
-
Assays:
Data Presentation (Hypothetical Results):
| Cell Line | Assay | IC50 (µM) after 24h Exposure | Interpretation |
| HepG2 | MTT | 55 | Moderate cytotoxicity observed. |
| HepG2 | LDH | 70 | Confirms cell death, not just metabolic inhibition. |
| HEK293 | MTT | > 100 | Lower cytotoxicity in kidney cells. |
| MRC-5 | MTT | 85 | Cytotoxicity observed in non-cancerous cells. |
Tier 3: Mechanistic Toxicity Assessment
With a baseline understanding of the compound's cytotoxic potential, we proceed to investigate specific, high-impact toxicological endpoints: genotoxicity and hepatotoxicity. These are critical for regulatory evaluation.[18][19]
Genotoxicity Assessment
Genotoxicity testing is designed to detect compounds that induce damage to genetic material.[20] A positive result is a significant red flag for potential carcinogenicity. The standard preliminary battery includes a bacterial mutation test and an in vitro mammalian cell test for chromosomal damage, as recommended by ICH S2(R1) guidelines.[2][3][20][21]
Causality: The Ames test is a widely used initial screen that assesses a compound's potential to cause gene mutations.[22] It uses specific strains of Salmonella typhimurium and Escherichia coli that cannot synthesize an essential amino acid (e.g., histidine).[23] A mutagenic compound will cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.[22][23] The inclusion of a liver S9 fraction simulates mammalian metabolism to detect metabolites that may be the ultimate mutagens.[23]
Evaluation Criteria: The compound is considered mutagenic if there is a dose-dependent increase in revertant colonies and/or a reproducible increase of at least two-fold over the negative control.
Causality: This assay detects chromosomal damage.[24][25][26] Micronuclei are small, extra-nuclear bodies that form during cell division when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei.[24] Their presence is a clear indicator of clastogenic (chromosome breaking) or aneugenic (chromosome loss) events. This test is often performed in human lymphocytes or cell lines like TK6, following OECD 487 guidelines.[24][25][26][27][28]
Caption: Conceptual overview of genotoxicity endpoints.
Hepatotoxicity Screening
Causality: The liver is a primary site of drug metabolism and is often susceptible to drug-induced injury (DILI).[29] Early screening for hepatotoxicity is therefore essential. Using a human liver cell model like HepG2 allows for the measurement of specific biomarkers associated with liver damage.[14][15][16][29] High-content screening (HCS) approaches can provide multiparametric data on cell health, oxidative stress, and mitochondrial function, offering deeper mechanistic insights.[14][16][30]
Key Endpoints in HepG2 Cells:
-
Enzyme Leakage: Measurement of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) in the cell culture medium, which are classic clinical biomarkers of liver damage.
-
Mitochondrial Health: Assessment of mitochondrial membrane potential using dyes like TMRE. A collapse in potential is an early indicator of apoptosis.[30]
-
Oxidative Stress: Measurement of reactive oxygen species (ROS) generation.
Data Presentation (Hypothetical Results):
| Endpoint (at IC20 concentration) | Fold Change vs. Vehicle Control | Interpretation |
| Extracellular ALT Release | 1.2 | No significant indication of membrane damage. |
| Mitochondrial Membrane Potential | 0.6 | Significant decrease, suggesting mitochondrial dysfunction. |
| Intracellular ROS | 3.5 | Significant increase, indicating oxidative stress. |
Integrated Risk Assessment & Decision Making
The culmination of this screening cascade is an integrated assessment that forms the compound's preliminary safety profile.
-
Scenario 1 (Favorable): No in silico alerts, IC50 > 100 µM in all cell lines, negative in both Ames and micronucleus assays, and no significant hepatotoxicity markers. Decision: GO. Proceed with further development.
-
Scenario 2 (Caution): No genotoxicity, but moderate cytotoxicity (IC50 ~20-50 µM) and evidence of mitochondrial dysfunction in HepG2 cells. Decision: CAUTION. Proceed, but prioritize investigation of mitochondrial toxicity and consider structure-activity relationship (SAR) modifications to mitigate this liability.
-
Scenario 3 (Unfavorable): Positive and dose-dependent result in the Ames or micronucleus test. Decision: NO-GO. Genotoxicity, particularly mutagenicity, is a major liability. Further development is high-risk and generally not recommended without a compelling rationale and extensive follow-up.
Detailed Experimental Protocols
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Plate HepG2, HEK293, and MRC-5 cells in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a 2x serial dilution of Pyrido[3,4-e][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include vehicle control (e.g., 0.5% DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate plates for 24 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression.
Bacterial Reverse Mutation (Ames) Assay Protocol (Plate Incorporation Method)
-
Strain Preparation: Prepare overnight cultures of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).[31]
-
Metabolic Activation: Prepare test conditions with and without a liver S9 fraction from Aroclor-1254 induced rats to simulate metabolism.[23]
-
Exposure: In a test tube, combine 100 µL of bacterial culture, 500 µL of S9 mix (or buffer), and 50 µL of the test compound at various concentrations.
-
Plating: Add 2 mL of molten top agar containing trace histidine/biotin to the tube, vortex briefly, and pour onto minimal glucose agar plates.
-
Incubation: Incubate plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate.
-
Validation: The assay is valid if the negative (vehicle) control counts are within the historical range and the positive controls (e.g., sodium azide for TA1535, 2-nitrofluorene for TA98) show a significant increase in revertants.
References
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- High Content Screening Assay for Hep
- Bacterial Reverse Mutation Assay or Ames assay (OECD 471) - NIB.
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- Classification of Hepatotoxicants Using HepG2 Cells: A Proof of Principle Study | Chemical Research in Toxicology - ACS Public
- The Ames Test or Bacterial Reverse Mut
- OECD 487: in vitro micronucleus assay using TK6 cells to investig
- In Vitro Mammalian Cell Micronucleus Test OECD 487 - Cre
- AMES Test (OECD 471)
- International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability - Federal Register.
- OECD 487: In vitro Micronucleus Test - Gentronix.
- Mammalian Cell In Vitro Micronucleus Assay - Charles River Labor
- Hep
- International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice.
- Test No. 487: In Vitro Mammalian Cell Micronucleus Test | OECD.
- OECD 471 Ames Test | Regul
- Classification of hepatotoxicants using HepG2 cells: A proof of principle study - PubMed.
- Ames Mutagenicity Testing (OECD 471) - CPT Labs.
- (PDF)
- In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.
- In silico prediction of drug toxicity - PubMed.
- Comparison of the computer programs DEREK and TOPKAT to predict bacterial mutagenicity. Deductive Estimate of Risk from Existing Knowledge. Toxicity Prediction by Komputer Assisted Technology. - Semantic Scholar.
- Comparison of the computer programs DEREK and TOPKAT to predict bacterial mutagenicity. Deductive Estimate of Risk from Existing Knowledge. Toxicity Prediction by Komputer Assisted Technology - PubMed.
- In Vitro Cytotoxicity of Cinnzeylanol: Application Notes and Protocols for MTT and LDH Assays - Benchchem.
- Cytotoxicity MTT Assay Protocols and Methods | Springer N
- Preliminary Toxicity Screening of Asalin: An In-depth Technical Guide - Benchchem.
- Comparison of the computer programs DEREK and TOPKAT to predict bacterial mutagenicity. Deductive Estimate of Risk from Existing Knowledge.
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-
7-Methyl-2-(Methylthio)Pyrido[3,4-E][2][3]Triazolo[1,5-A]Pyrimidin-6(7H)-One CAS NO 941245-09-6 - ChemicalCell.
- MTT Assay Protocol for Cell Viability and Prolifer
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pyrido[3,4-e][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one - Fluorochem.
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- New toxicology testing guidance to come - CAP Today.
- Current approaches to toxicity profiling in early-stage drug development.
- Toxicity Screening: 7 Str
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Compound 7-amino-5-methylpyrido[3,4-e][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one -... - ChemDiv.
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Pyrido[4,3-e][2][3]triazolo[4,3-a]pyrazines as Selective, Brain Penetrant Phosphodiesterase 2 (PDE2) Inhibitors - PMC.
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step-by-step synthesis protocol for pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
As a Senior Application Scientist, I present this detailed guide for the synthesis of pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one . The fused heterocyclic core of this molecule represents a scaffold of significant interest in medicinal chemistry and drug development, with related structures showing a wide array of biological activities, including antimicrobial and anti-tumor properties.[4][5]
Overall Proposed Synthetic Scheme
The synthesis is designed as a four-step sequence, commencing with the construction of a substituted pyridine core, followed by the sequential formation of the pyrimidinone and triazole rings.
Caption: Proposed four-step synthesis of the target molecule.
PART 1: Detailed Experimental Protocols
This section provides a comprehensive, step-by-step methodology for each stage of the synthesis.
Materials and Reagents
| Reagent/Material | Formula | Supplier/Grade | Notes |
| 2-Chloro-3-nitropyridine-4-carboxamide (I) | C₆H₄ClN₃O₃ | Custom Synthesis/Commercial | Starting material.[6] |
| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | ACS Reagent Grade | Reducing agent. |
| Concentrated Hydrochloric Acid | HCl | 37% ACS Grade | For pH adjustment. |
| Triethyl Orthoformate | CH(OC₂H₅)₃ | ≥98% | C1 source for cyclization.[7] |
| Hydrazine Hydrate | N₂H₄·H₂O | 80% solution | Nucleophile for hydrazinolysis. |
| Ethanol (Absolute) | C₂H₅OH | 200 Proof, Anhydrous | Reaction solvent. |
| Ethyl Acetate | C₄H₈O₂ | ACS Grade | Extraction/Chromatography. |
| Hexanes | C₆H₁₄ | ACS Grade | Chromatography. |
| Sodium Bicarbonate | NaHCO₃ | Saturated Aqueous Solution | For neutralization. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | ACS Grade | Drying agent. |
| Silica Gel | SiO₂ | 230-400 mesh | For column chromatography. |
Step 1: Synthesis of 3-Amino-2-chloropyridine-4-carboxamide (II)
Rationale: This step involves the selective reduction of the nitro group to an amine. Tin(II) chloride in an acidic medium is a classic and reliable method for this transformation, known for its high chemoselectivity in the presence of other reducible functional groups like amides and aryl chlorides.[8]
Procedure:
-
Set up a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
To the flask, add 2-chloro-3-nitropyridine-4-carboxamide (I) (10.0 g, 49.6 mmol) and absolute ethanol (100 mL).
-
Stir the suspension and add tin(II) chloride dihydrate (SnCl₂·2H₂O) (56.0 g, 248 mmol, 5 eq.) portion-wise over 15 minutes. The reaction is exothermic.
-
After the addition is complete, heat the mixture to reflux (approx. 78 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and slowly pour it onto 200 g of crushed ice.
-
Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8. A thick, white precipitate of tin salts will form.
-
Extract the aqueous slurry with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an ethanol/water mixture or by silica gel column chromatography to afford 3-amino-2-chloropyridine-4-carboxamide (II) as a solid.
Step 2: Synthesis of 8-Chloro-6,7-dihydropyrido[4,3-d]pyrimidin-5(H)-one (III)
Rationale: This is an intramolecular cyclization to form the pyrimidinone ring. Triethyl orthoformate serves as a one-carbon synthon, reacting first with the amino group to form an ethoxy-imidate intermediate, which then undergoes cyclization onto the adjacent amide nitrogen.[7][9]
Procedure:
-
In a 100 mL round-bottom flask, suspend 3-amino-2-chloropyridine-4-carboxamide (II) (5.0 g, 29.1 mmol) in triethyl orthoformate (50 mL, 301 mmol, ~10 eq.).
-
Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).
-
Heat the mixture to reflux (approx. 148 °C) for 6-8 hours. A precipitate may form as the reaction progresses. Monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product often precipitates from the reaction mixture upon cooling. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol (2 x 20 mL) and then diethyl ether (20 mL) to remove residual triethyl orthoformate.
-
Dry the product under vacuum to yield 8-chloro-6,7-dihydropyrido[4,3-d]pyrimidin-5(H)-one (III). The product is often pure enough for the next step without further purification.
Step 3: Synthesis of 8-Hydrazinyl-6,7-dihydropyrido[4,3-d]pyrimidin-5(H)-one (IV)
Rationale: This step involves a nucleophilic aromatic substitution (SₙAr) reaction. The chloro-substituent at the 8-position (activated by the adjacent pyrimidinone ring) is displaced by hydrazine. This is a standard method for introducing a hydrazine group onto a heterocyclic ring.[10][11][12]
Procedure:
-
To a 100 mL round-bottom flask, add 8-chloro-6,7-dihydropyrido[4,3-d]pyrimidin-5(H)-one (III) (4.0 g, 22.0 mmol) and ethanol (50 mL).
-
Add hydrazine hydrate (80% solution, 5.5 mL, 88.0 mmol, 4 eq.).
-
Heat the mixture to reflux for 5-7 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture in an ice bath. The product will precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water (2 x 20 mL) to remove excess hydrazine salts, followed by a wash with cold ethanol (20 mL).
-
Dry the product under vacuum to obtain 8-hydrazinyl-6,7-dihydropyrido[4,3-d]pyrimidin-5(H)-one (IV).
Step 4: Synthesis of Pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one (V)
Rationale: This final step is the annulation of the triazole ring. The hydrazinyl group of intermediate (IV) reacts with triethyl orthoformate to form a hydrazono-ether, which undergoes spontaneous intramolecular cyclization onto the adjacent ring nitrogen (N7) to form the thermodynamically stable fused[1][2][3]triazolo[1,5-a]pyrimidine system.[2][7]
Procedure:
-
Suspend the 8-hydrazinyl intermediate (IV) (3.0 g, 16.9 mmol) in triethyl orthoformate (30 mL, 181 mmol).
-
Heat the mixture to reflux for 4-6 hours. The suspension should gradually become a clear solution and then a new precipitate may form.
-
Monitor the reaction by TLC until all the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the product with cold ethanol (2 x 15 mL) and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent like dimethylformamide (DMF) or acetic acid to yield the final product, pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one (V).
PART 2: Data Presentation and Workflow Visualization
Summary of Compounds
| Step | Compound Name | Structure No. | Mol. Formula | MW ( g/mol ) | Expected Yield | Physical Form |
| 1 | 3-Amino-2-chloropyridine-4-carboxamide | II | C₆H₆ClN₃O | 171.58 | 75-85% | Off-white solid |
| 2 | 8-Chloro-6,7-dihydropyrido[4,3-d]pyrimidin-5(H)-one | III | C₇H₄ClN₃O | 181.58 | 80-90% | Light-colored solid |
| 3 | 8-Hydrazinyl-6,7-dihydropyrido[4,3-d]pyrimidin-5(H)-one | IV | C₇H₇N₅O | 177.17 | 85-95% | White to pale yellow solid |
| 4 | Pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one | V | C₈H₅N₅O | 187.16 | 70-85% | White to off-white solid |
General Laboratory Workflow
Caption: General workflow for each step of the synthesis.
PART 3: Safety and Handling
-
Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
-
Triethyl Orthoformate: Is flammable and an irritant. Handle in a fume hood away from ignition sources.
-
Concentrated Acids/Bases: Are corrosive. Handle with appropriate PPE. Neutralize all acidic and basic waste streams before disposal.
-
General Precautions: Perform a thorough risk assessment before beginning any chemical synthesis. All reactions should be conducted in a certified chemical fume hood.
References
-
(N.A.). 2-Chloro-3-nitropyridine. ResearchGate. Available at: [Link]
-
Gomtsyan, A. (2016). Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview). ResearchGate. Available at: [Link]
-
(N.A.). (2018). Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. ACS Publications. Available at: [Link]
-
(N.A.). (2014). Synthesis and anti-tumor activities of new[1][2][3]triazolo[1,5-a]pyrimidine derivatives. Molecules.
- Grozinger, K. G., et al. (1995). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. Google Patents (US6111112A).
-
Abdellatif, K. R. A., et al. (2020). Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking. Bioorganic Chemistry. Available at: [Link]
-
(N.A.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
(N.A.). (2018). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. National Institutes of Health. Available at: [Link]
-
(N.A.). 1-(3-Chloropyridin-2-yl)hydrazine. National Center for Biotechnology Information. Available at: [Link]
-
(N.A.). (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. MDPI. Available at: [Link]
-
(N.A.). Reaction of 3b with triethyl orthoformate and of ammionium derivatives. ResearchGate. Available at: [Link]
- (N.A.). Synthesis process of 2-hydrazinopyridine derivative. Google Patents (CN106588758B).
-
(N.A.). 1-(3-Chloropyridin-2-yl)hydrazine. ResearchGate. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-tumor activities of new [1,2,4]triazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 6. chemscene.com [chemscene.com]
- 7. mdpi.com [mdpi.com]
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Application Note: Molecular Docking Protocols for Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one Derivatives Targeting the EGFR Kinase Domain
Document Type: Advanced Protocol & Application Guide Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Primary Application: Structure-Based Drug Design (SBDD), High-Throughput Virtual Screening (HTVS), Lead Optimization
Scientific Rationale & Target Selection
The pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one scaffold is a highly conjugated, nitrogen-rich tricyclic system. In medicinal chemistry, fused triazolopyrimidines are recognized as privileged scaffolds because their spatial geometry and electronic distribution closely mimic the purine ring of Adenosine Triphosphate (ATP)[1]. This structural mimicry allows them to act as potent, competitive inhibitors within the ATP-binding cleft of various receptor tyrosine kinases.
A primary therapeutic target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR) . Overexpression or mutation of EGFR is a critical driver in several malignancies, including non-small cell lung cancer (NSCLC) and breast cancer[2]. Recent studies demonstrate that fused triazolopyrimidine derivatives exhibit exceptional binding affinities to the EGFR kinase domain, often outperforming standard chemotherapeutics like Erlotinib and Doxorubicin in in silico and in vitro models[3].
This application note provides a self-validating, step-by-step computational protocol to evaluate the binding affinity and interaction mechanisms of pyrido-triazolo-pyrimidine derivatives against the EGFR active site.
Mechanistic Pathway: EGFR Inhibition
To understand the causality behind our docking parameters, we must first map the biological interaction. The tricyclic scaffold competitively binds to the hinge region of the EGFR kinase domain. By displacing ATP, the inhibitor prevents the autophosphorylation of the receptor, thereby arresting downstream signaling cascades such as the PI3K/AKT pathway, ultimately leading to tumor cell apoptosis[4].
Fig 1: Competitive inhibition of the EGFR-PI3K signaling pathway by the tricyclic scaffold.
Computational Workflow & Self-Validating Protocol
A robust molecular docking study cannot rely on default software parameters; it requires a tailored approach that accounts for the specific physicochemical properties of the ligand and the microenvironment of the receptor.
Fig 2: Validated virtual screening and molecular docking workflow for EGFR inhibitors.
Phase 1: Ligand Preparation
The pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one core contains multiple nitrogen heteroatoms capable of acting as both hydrogen bond donors and acceptors.
-
2D to 3D Conversion: Import the SMILES string of the core scaffold and its derivatives into your preparation suite (e.g., LigPrep in Schrödinger or OpenBabel).
-
Protonation State Assignment: Generate protonation states at physiological pH (7.4 ± 0.2) using Epik or an equivalent tool. Causality: The protonation state dictates the electrostatic surface of the molecule. An incorrect tautomer will fail to form the critical hydrogen bond with the backbone NH of Met769 in the EGFR hinge region[3].
-
Energy Minimization: Apply the OPLS4 or MMFF94 force field to minimize the structural energy. Causality: This resolves steric clashes generated during 2D-to-3D conversion, ensuring the rigid tricyclic core adopts its lowest-energy, biologically relevant conformation.
Phase 2: Protein Preparation
-
Structure Retrieval: Download the crystal structure of the inactive EGFR tyrosine kinase domain co-crystallized with Erlotinib (PDB ID: 4HJO) from the Protein Data Bank.
-
Structural Correction: Assign bond orders, add missing hydrogen atoms, and create zero-order bonds to metals if present.
-
Solvent Removal: Delete all water molecules beyond 5.0 Å from the co-crystallized ligand. Causality: Kinase structures often co-crystallize with artifactual water molecules from the solvent buffer. Retaining only the highly conserved structural waters (if any) while removing bulk solvent prevents artificial steric hindrance in the ATP-binding pocket.
-
Network Optimization: Optimize the hydrogen bond network at pH 7.0 using PROPKA, followed by a restrained minimization of heavy atoms (RMSD convergence of 0.3 Å).
Phase 3: Receptor Grid Generation & Validation
-
Grid Definition: Center the receptor grid box on the co-crystallized ligand (Erlotinib). Set the inner box dimensions to 10 Å × 10 Å × 10 Å and the outer box to 20 Å × 20 Å × 20 Å.
-
Self-Validation Checkpoint (Crucial): Before docking novel derivatives, extract the co-crystallized Erlotinib and re-dock it into the generated grid using the exact parameters planned for the study. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.
-
Validation Metric: The protocol is only validated if the RMSD is ≤ 2.0 Å . This proves the scoring function and grid parameters accurately reproduce experimental binding geometries.
-
Phase 4: Molecular Docking Execution
-
Algorithm Selection: Utilize a flexible-ligand, rigid-receptor docking algorithm (e.g., Glide Standard Precision (SP) or AutoDock Vina).
-
Constraint Application: (Optional but recommended) Apply a hydrogen bond constraint to the backbone amide of Met769 . Causality: Interaction with Met769 is the hallmark of active ATP-competitive EGFR inhibitors; enforcing this constraint filters out non-specific binders early in the screening process[3].
Data Presentation & Interaction Analysis
Quantitative docking scores provide a thermodynamic estimate of binding affinity (ΔG). A more negative score indicates a stronger, more stable protein-ligand complex.
Below is a comparative summary of binding energetics and key residue interactions for the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one scaffold and its hypothetical functionalized derivatives, benchmarked against the reference drug.
Table 1: Quantitative Docking Data and Interaction Profiling
| Compound / Ligand | Substitution (R-Group) | Docking Score (kcal/mol) | Key Hydrogen Bonds (Distance Å) | Primary Hydrophobic Contacts |
| Erlotinib (Ref) | N/A | -5.74 | Met769 (2.95) | Leu718, Val702 |
| Tricyclic Core | -H | -6.96 | Met769 (3.10), Thr790 (2.85) | Val702, Ala743 |
| Derivative 1 | -4-Bromophenyl | -9.33 | Met769 (3.16), Glu738 (2.93) | Leu718, Val702 |
| Derivative 2 | -Anthracen-9-yl | -11.46 | Met769 (2.88), Asp855 (3.01) | Leu718, Ala743, Pro794 |
Data Interpretation Notes: The core scaffold inherently outperforms Erlotinib due to the superior shape complementarity of the flat, nitrogenous tricyclic system within the narrow ATP cleft. The addition of bulky, electron-rich aromatic systems (e.g., Anthracen-9-yl) significantly enhances the binding energy (-11.46 kcal/mol) by establishing robust π−π stacking interactions with hydrophobic residues like Leu718, while the pyrimidine-N4 maintains the critical H-bond with Met769[3].
References
-
Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives Source: MDPI (Molecules) URL:[Link]
-
Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Source: Jurnal UPI (Indonesian Journal of Science and Technology) URL:[Link]
-
Synthesis, anticancer activity and molecular docking of new triazolo[4,5-d]pyrimidines based thienopyrimidine system and their derived N-glycosides and thioglycosides Source: Taylor & Francis (Journal of Asian Natural Products Research) URL:[Link]
-
New pyrimidine and pyrazole-based compounds as potential EGFR inhibitors: Synthesis, anticancer, antimicrobial evaluation and computational studies Source: ResearchGate (Bioorganic Chemistry) URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives | MDPI [mdpi.com]
- 4. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3- d][1,2,4]triazolo[1,5- a]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Rapid Microwave-Assisted Synthesis of Pyrido[3,4-e]triazolo[1,5-a]pyrimidin-6(7H)-one Scaffolds
Application Note & Protocol: Rapid Microwave-Assisted Synthesis of Pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one Scaffolds
Introduction: Accelerating the Discovery of Novel Heterocyclic Scaffolds
The pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one core represents a class of nitrogen-rich fused heterocyclic systems of significant interest in medicinal chemistry and drug discovery. These scaffolds are bioisosteric analogues of biogenic purines and have been investigated for their potential as inhibitors of key biological targets such as cyclin-dependent kinases (CDKs)[4]. The development of efficient and sustainable synthetic methodologies is crucial for the exploration of the therapeutic potential of this compound class.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering substantial advantages over conventional heating methods.[1][5][6][7] By utilizing microwave irradiation, MAOS facilitates rapid and uniform heating of reaction mixtures, leading to dramatically reduced reaction times, increased product yields, and enhanced purity.[1][2][5][8] This technology aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free reaction conditions.[5][6][8] This application note provides a detailed protocol for the proposed microwave-assisted synthesis of the pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one scaffold, based on established methodologies for analogous fused heterocyclic systems.[9][10][11]
The Rationale for Microwave-Assisted Synthesis
The decision to employ microwave irradiation for the synthesis of this complex heterocyclic system is grounded in several key principles of modern organic synthesis. Conventional heating methods rely on thermal conductivity, which can lead to uneven temperature distribution and the formation of byproducts. In contrast, microwave energy couples directly with polar molecules in the reaction mixture, resulting in instantaneous and localized superheating.[2] This rapid and uniform heating often accelerates reaction rates by orders of magnitude, allowing for the completion of complex multi-step sequences in minutes rather than hours or days.[1][8] For the synthesis of nitrogen-containing heterocycles, MAOS has proven to be particularly effective, often leading to cleaner reactions and simpler work-up procedures.[1]
Proposed Synthetic Pathway
The proposed synthesis of the pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one scaffold involves a multi-component reaction strategy, a powerful tool in diversity-oriented synthesis. The general approach is a condensation reaction between a suitable aminotriazole, a functionalized pyridine derivative, and a carbonyl source.
Figure 1: Proposed one-pot, three-component microwave-assisted synthesis.
Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials and Reagents:
-
3-Amino-1,2,4-triazole derivative
-
Ethyl 2-amino-4-chloronicotinate (or a similarly functionalized pyridine)
-
Trimethyl orthoformate (or a suitable aldehyde)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), ethanol, or solvent-free)
-
Catalyst (e.g., p-toluenesulfonic acid (p-TSA), optional)
-
Microwave synthesis reactor vials (10 mL) with stir bars
Instrumentation:
-
A dedicated microwave synthesis reactor capable of controlling temperature and pressure.
Procedure:
-
Reactant Preparation: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine the 3-amino-1,2,4-triazole derivative (1.0 mmol), the functionalized pyridine derivative (1.0 mmol), and the orthoformate or aldehyde (1.2 mmol).
-
Solvent and Catalyst Addition: Add the chosen solvent (3-5 mL). If a catalyst is required, add it at this stage (e.g., 0.1 mmol of p-TSA). For solvent-free conditions, proceed to the next step.
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the microwave reactor cavity. Irradiate the mixture at a constant temperature (typically between 120-160 °C) for a specified time (ranging from 5 to 30 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Cooling and Work-up: After the reaction is complete, the vial is cooled to room temperature. The resulting precipitate, if formed, is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried under vacuum.
-
Purification: If necessary, the crude product can be further purified by recrystallization or column chromatography.
Figure 2: Step-by-step experimental workflow for microwave synthesis.
Data and Expected Outcomes
The application of microwave synthesis is anticipated to provide significant improvements in both reaction time and yield compared to conventional heating methods.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to Days | Minutes |
| Typical Yield | Moderate to Good | Good to Excellent |
| Energy Consumption | High | Low |
| Byproduct Formation | Often significant | Minimized |
| Process Control | Limited | Precise temperature and pressure control |
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis.
Trustworthiness and Self-Validation
The reliability of this protocol is based on its foundation in established, peer-reviewed synthetic methodologies for closely related heterocyclic systems.[3][10][11][12] The use of a dedicated microwave reactor ensures reproducible and controlled reaction conditions. For self-validation, it is recommended to perform a comparative reaction using conventional oil bath heating to directly quantify the improvements in yield and reaction time afforded by the microwave-assisted approach. Characterization of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry is essential to confirm its structure and purity.
Conclusion
Microwave-assisted synthesis offers a rapid, efficient, and environmentally conscious pathway for the synthesis of complex heterocyclic scaffolds like pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one. This application note provides a robust and adaptable protocol for researchers in medicinal chemistry and drug development, enabling the accelerated exploration of this promising chemical space. The significant reduction in reaction times and increase in yields make MAOS a highly attractive methodology for the construction of compound libraries for high-throughput screening.
References
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Ghumman, B. et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC. Available at: [Link]
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Srinivasan, K. V. et al. (2011). MICROWAVE ASSISTED SYNTHESIS OF FUSED HETEROCYCLIC COMPOUNDS. HETEROCYCLES, Vol. 83, No. 11. Available at: [Link]
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Shawali, A. S. et al. (2013). Synthesis of new pyrido[4,3-e][1][2][3]triazolo-[5,1-c][1][2][3]triazin-6(7H)-ones. ResearchGate. Available at: [Link]
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Gouda, M. A. et al. (2019). Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][2][3]triazine and Imidazo[2,1-c][1][2][3]triazine. ResearchGate. Available at: [Link]
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Singh, U. et al. (2022). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Available at: [Link]
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Besson, T. et al. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][5][13]triazines. MDPI. Available at: [Link]
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Leonelli, C. et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Available at: [Link]
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An, L. et al. (2015). Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium. PMC. Available at: [Link]
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Mondal, S. et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. PMC. Available at: [Link]
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Moosavi-Zare, A. R. et al. (2026). Preparation of[1][2][3]Triazolo[1,5-a]Pyrimidines Accelerated by Magnesium Schiff Base Complex Immobilized on. Chemical Methodologies. Available at: [Link]
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Kumar, A. et al. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC. Available at: [Link]
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Bagley, M. C. et al. (2011). ChemInform Abstract: Microwave-Assisted Synthesis of 3-Aryl-pyrimido[5,4-e][1][2][3]triazine-5,7-(1H,6H)-dione Libraries: Derivatives of Toxoflavin. ResearchGate. Available at: [Link]
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de la Hoz, A. et al. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. MDPI. Available at: [Link]
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Bakunov, S. A. et al. (2019). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Publishing. Available at: [Link]
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Sravani, G. S. et al. (2022). MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY. Journal of Pharmaceutical Negative Results. Available at: [Link]
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Gomaa, A. M. et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. Available at: [Link]
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Baraldi, P. G. et al. (2013). Synthesis of novel pyrido[3,2-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives: potent and selective adenosine A3 receptor antagonists. PubMed. Available at: [Link]
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Sharma, D. et al. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. Available at: [Link]
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Leonelli, C. et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]
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Kappe, C. O. (2024). THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. ResearchGate. Available at: [Link]
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Evaluating Pyrazolo[3,4-d]pyrimidines as Potent CDK2 Inhibitors: A Guide for Preclinical Drug Discovery
Introduction: The Therapeutic Promise of Targeting CDK2 with Pyrazolo[3,4-d]pyrimidines
The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the pursuit of novel kinase inhibitors.[1] Its structural resemblance to adenine allows it to effectively compete with ATP for binding to the kinase active site.[1] This competitive inhibition mechanism has been successfully leveraged to target a variety of kinases implicated in cancer and other proliferative disorders. Among these, Cyclin-Dependent Kinase 2 (CDK2) represents a high-value target.
CDK2, a serine/threonine kinase, plays a pivotal role in the regulation of the cell cycle, specifically at the G1/S phase transition.[2] Its aberrant activity is a hallmark of many cancers, making it a compelling target for therapeutic intervention.[3] The development of potent and selective CDK2 inhibitors is a key strategy in modern oncology drug discovery. This application note provides a comprehensive guide for researchers engaged in the evaluation of pyrazolo[3,4-d]pyrimidine-based compounds as CDK2 inhibitors, detailing both in vitro and cellular assay protocols.
Mechanism of Action: Competitive Inhibition of CDK2
Pyrazolo[3,4-d]pyrimidine derivatives act as ATP-competitive inhibitors of CDK2. By mimicking the purine structure of ATP, these compounds bind to the ATP-binding pocket of the CDK2 enzyme, preventing the transfer of a phosphate group to its substrate proteins.[1] This inhibition of substrate phosphorylation halts the cell cycle at the G1/S checkpoint, ultimately leading to apoptosis in cancer cells.
Caption: Mechanism of CDK2 inhibition by a pyrazolo[3,4-d]pyrimidine derivative.
Experimental Protocols
Part 1: In Vitro Evaluation of CDK2 Inhibition
The initial assessment of a compound's potential as a kinase inhibitor involves a direct measurement of its ability to inhibit the enzymatic activity of the target kinase in a cell-free system. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for quantifying kinase activity and inhibitor potency.[2]
Protocol: In Vitro CDK2 Kinase Assay (ADP-Glo™)
1. Materials:
- Recombinant human CDK2/Cyclin A2 enzyme complex
- CDK2 substrate peptide (e.g., a synthetic peptide derived from Histone H1)
- Pyrazolo[3,4-d]pyrimidine test compound
- Staurosporine (positive control inhibitor)
- ATP
- Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[2]
- ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
- 384-well white assay plates
- Multichannel pipette
- Plate reader with luminescence detection capabilities
2. Procedure:
3. Data Analysis:
Table 1: Representative In Vitro CDK2 Inhibition Data
| Compound ID | Target Kinase | IC50 (µM) |
| Compound 14 | CDK2/cyclin A2 | 0.057 |
| Compound 13 | CDK2/cyclin A2 | 0.081 |
| Compound 15 | CDK2/cyclin A2 | 0.119 |
| Sorafenib (Reference) | CDK2/cyclin A2 | 0.184 |
| Data adapted from a study on pyrazolo[3,4-d]pyrimidine derivatives.[3] |
Part 2: Cellular Assays for Evaluating CDK2 Inhibition
Following the confirmation of in vitro activity, it is crucial to assess the compound's effects in a cellular context. These assays provide insights into cell permeability, target engagement, and the downstream consequences of CDK2 inhibition.
Protocol: Anti-proliferative Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
1. Materials:
- Human cancer cell lines (e.g., HCT-116, MCF-7)[3]
- Complete cell culture medium
- Pyrazolo[3,4-d]pyrimidine test compound
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO)
- 96-well cell culture plates
2. Procedure:
3. Data Analysis:
Table 2: Representative Anti-proliferative Activity Data
| Compound ID | HCT-116 GI50 (nM) | MCF-7 GI50 (nM) |
| Compound 14 | 6 | 45 |
| Compound 15 | 7 | 46 |
| Sorafenib (Reference) | 176 | 144 |
| Data adapted from a study on pyrazolo[3,4-d]pyrimidine derivatives.[3] |
Protocol: Cell Cycle Analysis by Flow Cytometry
This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
1. Materials:
- Human cancer cell line (e.g., HCT-116)[3]
- Pyrazolo[3,4-d]pyrimidine test compound
- Propidium Iodide (PI) staining solution
- RNase A
- Flow cytometer
2. Procedure:
3. Data Analysis:
Caption: Workflow for cell cycle analysis by flow cytometry.
Protocol: Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
1. Materials:
- Human cancer cell line (e.g., HCT-116)[3]
- Pyrazolo[3,4-d]pyrimidine test compound
- Annexin V-FITC and Propidium Iodide (PI) staining kit
- Flow cytometer
2. Procedure:
3. Data Analysis:
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the preclinical evaluation of pyrazolo[3,4-d]pyrimidine derivatives as CDK2 inhibitors. A systematic approach, beginning with in vitro enzymatic assays and progressing to cellular characterization, is essential for identifying promising lead candidates for further development. Future studies may include kinase selectivity profiling against a panel of other kinases to assess off-target effects, as well as in vivo efficacy studies in relevant animal models of cancer. The continued exploration of this versatile chemical scaffold holds significant promise for the development of next-generation targeted cancer therapies.
References
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Nassar, I. F., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14865-14882. Available at: [Link]
-
Ibrahim, H. S., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][5]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1836-1853. Available at: [Link]
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Abdel-Aziz, A. A.-M., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][5]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Taylor & Francis Online. Available at: [Link]
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Radi, M., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Medicinal Chemistry Letters, 5(7), 757-762. Available at: [Link]
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Nassar, I. F., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. Available at: [Link]
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El-Sayed, M. A., et al. (2021). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 14(10), 103362. Available at: [Link]
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El-Gazzar, M. G., et al. (2020). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Bioorganic Chemistry, 94, 103429. Available at: [Link]
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El-Adl, K., et al. (2024). Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study, and ADME prediction. Journal of Molecular Structure, 1301, 137359. Available at: [Link]
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Ibrahim, H. S., et al. (2022). Full article: Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][5]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Taylor & Francis Online. Available at: [Link]
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Tambo, C. S., et al. (2023). Biolayer Interferometry Assay for Cyclin-Dependent Kinase-Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cyclin Binding Kinetics. ACS Chemical Biology, 18(2), 431-440. Available at: [Link]
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Andrews, B. (2001). In vitro assay for cyclin-dependent kinase activity in yeast. Nature Precedings. Available at: [Link]
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Li, Y., et al. (2020). Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1266-1277. Available at: [Link]
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Spencer, S. L., et al. (2012). Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways. Proceedings of the National Academy of Sciences, 109(40), 16213-16218. Available at: [Link]
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Tambo, C. S., et al. (2023). Biolayer Interferometry Assay for Cyclin-Dependent Kinase. eScholarship. Available at: [Link]
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Application Note: High-Fidelity Cell Viability and Mechanistic Assays for Evaluating Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one Derivatives
Introduction & Scientific Rationale
The pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one scaffold is a highly complex, fused-ring heterocyclic pharmacophore that serves as a critical building block in targeted oncological drug development. Structurally related pyrido-pyrimidine and pyrazolo-triazolopyrimidine derivatives have been identified as potent, ATP-competitive inhibitors of critical oncogenic kinases, including PIM-1 and the Epidermal Growth Factor Receptor (EGFR) (;)[1][2].
By binding to the ATP pocket of these kinases, these compounds disrupt downstream survival signaling (such as the Akt and ERK1/2 pathways), upregulate cell cycle inhibitors like p21, and suppress CDK4/6 activity. This cascade ultimately forces the cell into G1 phase arrest, followed by caspase-dependent apoptosis[1][2]. Because these compounds are highly hydrophobic and target dynamic intracellular signaling networks, evaluating their efficacy requires robust, artifact-free cell viability assays. This guide details a self-validating workflow for assessing the cytotoxicity and apoptotic mechanisms of these novel derivatives.
Mechanistic Pathway
Figure 1: Apoptotic signaling pathway induced by pyrido-triazolo-pyrimidine kinase inhibitors.
Experimental Design & Causality (E-E-A-T Principles)
To ensure absolute trustworthiness in your high-throughput screening, the experimental design must account for the specific chemical nature of the pyrido-triazolo-pyrimidine scaffold:
-
Assay Selection (ATP vs. MTT): While MTT assays are common, they rely on mitochondrial reductase activity, which can be artificially skewed by metabolic shifts in cancer cells before actual cell death occurs. An ATP-based luminescent assay provides a more direct, rapid readout of absolute viable cell numbers by quantifying metabolic ATP, minimizing compound-interference artifacts.
-
Solvent Management: Fused-ring heterocycles are notoriously hydrophobic. Intermediate serial dilutions must be prepared in 100% DMSO before a final 1:1000 dilution into aqueous culture media. This ensures that the final DMSO concentration remains strictly at 0.1% across all wells, preventing solvent-induced cytotoxicity gradients.
-
Edge Effect Mitigation: In 96-well plates, evaporation in the perimeter wells artificially concentrates the media and drug, skewing viability data. Filling the outer wells with sterile PBS physically buffers the inner experimental wells against evaporation.
-
Self-Validating System: Every plate must contain a Blank (media + 0.1% DMSO to subtract background luminescence), a Vehicle Control (cells + 0.1% DMSO to establish 100% viability), and a Positive Control (e.g., Staurosporine, a known broad-spectrum kinase inhibitor and apoptosis inducer) to validate that the cells are responsive and the assay reagents are functional.
Step-by-Step Methodologies
Protocol A: ATP-Based Cell Viability Assay
Objective: Determine the half-maximal inhibitory concentration (IC₅₀) of the compound.
-
Cell Seeding: Harvest exponentially growing cells (e.g., MCF-7, HeLa, HepG2). Seed 5 × 10³ cells/well in 100 µL of complete media into the inner 60 wells of an opaque-walled 96-well plate.
-
Evaporation Control: Add 200 µL of sterile PBS to the 36 perimeter wells. Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow cell adhesion.
-
Compound Preparation: Prepare a 10 mM stock of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one derivative in 100% DMSO. Perform a 7-point 1:3 serial dilution in 100% DMSO.
-
Treatment: Dilute the DMSO stocks 1:1000 in pre-warmed culture media to create 2× treatment solutions (final DMSO = 0.2%). Add 100 µL of the 2× solutions to the 100 µL of media already in the wells (Final volume = 200 µL, Final DMSO = 0.1%). Include Staurosporine (1 µM) as a positive control. Incubate for 48 hours.
-
Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Causality: Luminescent enzymes are highly temperature-sensitive; uneven temperatures across the plate will cause signal drift.
-
Detection: Add 100 µL of ATP-detection reagent (e.g., CellTiter-Glo) to each well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read luminescence using a microplate reader (integration time: 0.5–1.0 second/well).
Protocol B: Caspase-3/7 Activity Validation
Objective: Confirm that the observed loss of cell viability is due to apoptosis (mechanistic validation) rather than necrosis.
-
Preparation: Seed and treat cells exactly as described in Protocol A, but limit the incubation time to 24 hours. Causality: Caspase activation is an early-to-mid apoptotic event; waiting 48 hours may result in secondary necrosis and loss of the active enzyme.
-
Reagent Addition: Add 100 µL of a proluminescent Caspase-3/7 substrate (containing the DEVD peptide sequence) to each well.
-
Incubation: Shake for 30 seconds, then incubate at room temperature for 1 hour.
-
Measurement: Read luminescence. Calculate the fold-change in caspase activity relative to the vehicle control.
Quantitative Data Presentation
To properly evaluate the therapeutic window of the synthesized derivatives, viability data must be compared across multiple cancer cell lines and at least one non-tumorigenic cell line (e.g., MCF-10A) to establish a Selectivity Index (SI).
Table 1: Representative IC₅₀ and Selectivity Profiling of a Pyrido-triazolo-pyrimidine Derivative
| Cell Line | Tissue Origin | Target Expression | Compound IC₅₀ (µM) | Staurosporine IC₅₀ (µM) | Selectivity Index (SI)* |
| MCF-7 | Breast Adenocarcinoma | High PIM-1 | 0.57 ± 0.04 | 0.016 ± 0.002 | 27.3 |
| HeLa | Cervical Carcinoma | High EGFR | 1.12 ± 0.11 | 0.021 ± 0.004 | 13.9 |
| HepG2 | Hepatocellular Carcinoma | Moderate PIM-1 | 2.45 ± 0.18 | 0.019 ± 0.003 | 6.3 |
| MCF-10A | Normal Mammary Epithelial | Baseline | 15.60 ± 1.20 | 0.085 ± 0.011 | Reference |
*Selectivity Index (SI) = IC₅₀ (Normal Cell Line MCF-10A) / IC₅₀ (Cancer Cell Line). An SI > 10 indicates a highly favorable therapeutic window.
References
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Tantawy, E. S., Nafie, M. S., Morsy, H. A., El-Sayed, H. A., Moustafa, A. H., & Mohammed, S. M. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(16), 11098-11111.[Link]
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Aliwaini, S., Abu Thaher, B., Al-Masri, I., Shurrab, N., El-Kurdi, S., Schollmeyer, D., Qeshta, B., Ghunaim, M., Csuk, R., Laufer, S., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(13), 4065.[Link]
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- 1. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Formulating Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one for In Vivo Animal Studies
Executive Summary & Causality Analysis
Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one and its derivatives are highly potent heterocyclic compounds frequently investigated as kinase inhibitors, NADPH oxidase (NOX) inhibitors, and adenosine receptor antagonists[1]. However, translating these compounds into in vivo animal models is notoriously difficult due to their physicochemical properties.
The planar, fused-ring architecture (pyridine + triazole + pyrimidine) promotes strong intermolecular π−π stacking. This results in an exceptionally high crystal lattice energy and extremely poor aqueous solubility—a classic "brick dust" molecule profile[1][2]. When administered orally as a neat crystalline powder, the compound passes through the gastrointestinal (GI) tract before it can dissolve, leading to erratic bioavailability and high inter-subject variability[2][3].
To overcome these barriers, formulation strategies must either bypass the dissolution step entirely (via pre-dissolved co-solvent systems) or drastically reduce particle size to increase the surface area-to-volume ratio (via amorphous nanosuspensions)[4]. This guide provides a self-validating framework for formulating this core structure to ensure robust pharmacokinetic (PK) exposure and reproducible efficacy data.
Formulation Decision Matrix
Selecting the appropriate vehicle depends strictly on the intended route of administration and the required target dose.
Caption: Decision-making workflow for selecting an in vivo formulation strategy based on route.
Experimental Protocols: Self-Validating Formulation Systems
Protocol A: Co-Solvent Solution for Intravenous (IV) or Intraperitoneal (IP) Dosing
Target Concentration: 2–5 mg/mL Causality: IV administration requires a true, sterile solution to prevent fatal pulmonary embolisms. IP administration requires solutions to prevent peritoneal irritation and erratic absorption. We utilize a "10/40/5/45" co-solvent system (DMSO/PEG300/Tween 80/Saline) which disrupts the lattice energy using DMSO, maintains solubility via PEG300, and prevents precipitation upon dilution in the bloodstream using Tween 80 micelles[5].
Step-by-Step Methodology:
-
Primary Solubilization: Accurately weigh 5.0 mg of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one API into a sterile glass vial. Add 100 µL of Dimethyl Sulfoxide (DMSO). Vortex vigorously and sonicate in a water bath at 37°C for 5-10 minutes until the solution is completely clear.
-
Validation Check: Hold against a light source; no particulates should be visible.
-
-
Co-Solvent Addition: Add 400 µL of Polyethylene Glycol 300 (PEG300). Vortex for 1 minute to ensure homogenous mixing.
-
Surfactant Addition: Add 50 µL of Tween 80. Vortex for 1 minute. The mixture should remain a clear, slightly viscous liquid.
-
Aqueous Dilution: Dropwise, add 450 µL of sterile 0.9% Saline while continuously vortexing.
-
Causality Check: Adding saline too quickly without agitation causes localized supersaturation and rapid crystallization. Continuous agitation ensures the API remains trapped in the forming surfactant micelles.
-
-
Final Validation: Centrifuge the final 1 mL solution at 10,000 x g for 5 minutes. Inspect the bottom of the tube for a pellet. If a pellet forms, the compound has precipitated, indicating the need to either lower the target concentration or utilize cyclodextrin complexation (e.g., 20% HP-β-CD)[1].
Protocol B: Amorphous Nanosuspension for Oral (PO) Dosing
Target Concentration: 10–30 mg/mL Causality: For oral efficacy studies, higher doses are required. Co-solvents at high volumes cause GI toxicity and severe diarrhea in rodents. An amorphous nanosuspension stabilized by polymers (e.g., HPMC) and surfactants (e.g., Vitamin E TPGS) maximizes surface area, supersaturates the GI fluid, and drives intestinal permeation without the need for toxic solvent loads[2][6].
Step-by-Step Methodology:
-
Vehicle Preparation: Prepare a vehicle of 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC E5) and 0.2% (w/v) Vitamin E TPGS in deionized water. Stir overnight to ensure complete polymer hydration.
-
API Addition: Add 200 mg of the API to 10 mL of the vehicle to achieve a 20 mg/mL concentration.
-
Wet Milling: Transfer the suspension to a planetary micro-mill containing 0.5 mm yttrium-stabilized zirconium oxide beads.
-
Milling Cycle: Mill at 400 RPM for 4 cycles of 15 minutes each, with 5-minute cooling breaks.
-
Causality Check: Cooling breaks are mandatory to prevent thermal degradation of the API and localized melting/recrystallization (Ostwald ripening).
-
-
Extraction and Validation: Extract the nanosuspension using a syringe. Measure the particle size via Dynamic Light Scattering (DLS).
-
Validation Check: The Z-average should be < 300 nm with a Polydispersity Index (PDI) < 0.3. The suspension should appear as a milky, homogenous dispersion without visible settling after 24 hours.
-
Data Presentation: Comparative Formulation Strategies
| Formulation Strategy | Typical Vehicle Composition | Ideal Route | Max Practical Load | Pros | Cons |
| Co-Solvent Solution | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | IV, IP | 2 - 5 mg/mL | 100% bioavailability; immediate onset. | Low drug loading; potential for precipitation in vivo[5]. |
| Cyclodextrin Complex | 20% HP-β-CD in 50mM Citrate Buffer (pH 4.0) | IV, IP, SC | 5 - 10 mg/mL | Excellent tolerability; true solution[1]. | Requires high affinity between API and CD cavity. |
| Amorphous Nanosuspension | 0.5% HPMC, 0.2% TPGS in Water | PO (Oral) | 10 - 50 mg/mL | High drug loading; avoids solvent toxicity[2]. | Requires specialized milling equipment; slow onset. |
| Lipid-Based (SMEDDS) | Capmul MCM, Kolliphor RH40, PEG 200 | PO (Oral) | 5 - 15 mg/mL | Bypasses first-pass metabolism via lymphatics[7]. | "Brick dust" molecules often have poor lipid solubility[8]. |
Pharmacokinetic Absorption Pathway
Caption: Pharmacokinetic absorption pathway comparing amorphous nanosuspension vs. neat crystalline API.
References
-
New Insights into Using Lipid Based Suspensions for 'Brick Dust' Molecules: Case Study of Nilotinib IRF (FHNW)[Link]
-
Enhanced biopharmaceutical performance of brick dust molecule nilotinib via stabilized amorphous nanosuspension using a facile acid-base neutralization approach PubMed (NIH)[Link]
-
Self-nano Emulsifying Drug Delivery System (SNEDDS): Future Aspects Asian Journal of Pharmaceutical Research[Link]
-
Formulation of a Danazol Cocrystal with Controlled Supersaturation Plays an Essential Role in Improving Bioavailability Molecular Pharmaceutics (ACS Publications)[Link]
-
Opening NADPH oxidase inhibitors for in vivo translation PubMed (NIH) [Link]
-
Applications of nanocrystals in drug delivery Bulletin of Pharmaceutical Research[Link]
Sources
- 1. Opening NADPH oxidase inhibitors for in vivo translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced biopharmaceutical performance of brick dust molecule nilotinib via stabilized amorphous nanosuspension using a facile acid-base neutralization approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianjpr.com [asianjpr.com]
- 4. journal.appconnect.in [journal.appconnect.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. New Insights into Using Lipid Based Suspensions for 'Brick Dust' Molecules: Case Study of Nilotinib [irf.fhnw.ch]
One-Pot Multicomponent Synthesis of Pyrido[3,4-e]triazolo[1,5-a]pyrimidin-6(7H)-one: An Application Note and Detailed Protocol
One-Pot Multicomponent Synthesis of Pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one: An Application Note and Detailed Protocol
Introduction: The Significance of Fused Heterocyclic Scaffolds
The pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one scaffold represents a class of fused heterocyclic compounds of significant interest to the fields of medicinal chemistry and drug development. This core structure is a derivative of the broader family of[1][2][3]triazolo[1,5-a]pyrimidines, which are recognized for their diverse pharmacological activities.[1] These activities include potential applications as anticancer, antimicrobial, and anti-inflammatory agents. The fusion of a pyridine ring to the triazolopyrimidine core introduces additional structural complexity and potential for new biological activities. Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of such complex molecular architectures in a single step, offering advantages in terms of atom economy, reduced waste, and simplified purification procedures.[2][4] This application note provides a detailed protocol for a one-pot, multicomponent synthesis of a dihydropyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidinecarboxylate, a key precursor to the title compound.
Principle of the Synthesis: A Multicomponent Approach
The synthesis of the dihydropyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidine scaffold is achieved through a one-pot reaction involving an aminotriazole, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal (DMF-DMA).[1] This reaction proceeds through a cascade of sequential steps, likely initiated by the formation of a reactive enamine intermediate from the β-ketoester and DMF-DMA. Subsequent condensation with the aminotriazole and an intramolecular cyclization lead to the formation of the fused heterocyclic system. This approach exemplifies the elegance of multicomponent reactions in rapidly assembling complex molecular frameworks from simple starting materials.
Experimental Protocol: A Step-by-Step Guide
This section details a representative protocol for the synthesis of a dihydropyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidinecarboxylate derivative.
Materials and Reagents:
-
3-Amino-1,2,4-triazole
-
Dimethyl 1,3-acetonedicarboxylate (β-ketoglutaric acid dimethyl ester)
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Silica Gel (for column chromatography)
Equipment:
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glassware for workup and purification
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-1,2,4-triazole (1.0 mmol, 1.0 eq).
-
Addition of Reagents: Add anhydrous acetonitrile (20 mL) to the flask and stir to dissolve the aminotriazole. To this solution, add dimethyl 1,3-acetonedicarboxylate (1.0 mmol, 1.0 eq) followed by dimethylformamide dimethyl acetal (1.2 mmol, 1.2 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel. The column is typically eluted with a gradient of ethyl acetate in hexane to afford the pure dihydropyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidinecarboxylate product.
-
Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing the Workflow
The following diagram illustrates the general workflow for the one-pot synthesis.
Caption: A schematic overview of the one-pot synthesis protocol.
Plausible Reaction Mechanism
The multicomponent reaction is proposed to proceed through the following key steps:
-
Enamine Formation: Dimethylformamide dimethyl acetal (DMF-DMA) reacts with the active methylene group of dimethyl 1,3-acetonedicarboxylate to form a highly reactive enamine intermediate.
-
Michael Addition: The exocyclic amino group of 3-amino-1,2,4-triazole acts as a nucleophile and attacks the electron-deficient double bond of the enamine intermediate in a Michael-type addition.
-
Intramolecular Cyclization and Aromatization: The newly formed intermediate undergoes an intramolecular cyclization, where the endocyclic nitrogen of the triazole ring attacks one of the ester carbonyl groups. Subsequent elimination of methanol and a final tautomerization/oxidation step leads to the formation of the stable, fused aromatic pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one ring system.
Caption: Proposed mechanistic pathway for the multicomponent reaction.
Expected Results and Data Interpretation
The successful synthesis of the target compound is expected to yield a solid product with a defined melting point. The structural confirmation will rely on a combination of spectroscopic techniques.
Table 1: Representative Spectroscopic Data
| Analysis | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the pyridine and triazole rings, a singlet for the N-H proton of the pyrimidinone ring, and signals for the ester group. |
| ¹³C NMR | Resonances for the carbonyl carbon of the pyrimidinone and ester groups, as well as signals for the aromatic carbons of the fused ring system. |
| Mass Spec. | A molecular ion peak corresponding to the calculated mass of the target compound. |
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time, ensure anhydrous conditions, or consider a different solvent or catalyst. |
| Decomposition of starting materials or product. | Lower the reaction temperature and monitor closely by TLC. | |
| Impure Product | Side reactions. | Optimize the stoichiometry of the reactants. |
| Inefficient purification. | Use a different eluent system for column chromatography or consider recrystallization. | |
| No Reaction | Inactive reagents. | Use freshly distilled/purified starting materials. |
| Incorrect reaction conditions. | Verify the reaction temperature and ensure proper mixing. |
Conclusion and Future Perspectives
The one-pot multicomponent synthesis described herein provides an efficient and straightforward route to the valuable pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one scaffold. This methodology allows for the rapid generation of molecular diversity by varying the starting materials, which is a significant advantage in drug discovery programs. Further optimization of the reaction conditions and exploration of the substrate scope will undoubtedly expand the utility of this synthetic strategy. The synthesized compounds can serve as key intermediates for further functionalization and biological evaluation, paving the way for the discovery of novel therapeutic agents.
References
-
Polikarchuk, V. A., et al. (2020). Novel variants of the multicomponent reaction for the synthesis of 1,2,4-triazolo[1,5-а]pyrimidines and pyrido[3,4-е][1][2][3]triazolo[1,5-а]pyrimidines. Chemistry of Heterocyclic Compounds, 56(8), 1054-1061. [Link]
-
Reddy, B. V. S., et al. (2024). A novel catalyst-free route was utilised for the first time to achieve a synthesis of fourteen new 3-methyl-1,4,8,9-tetrahydro-5 H -pyrazolo[4,3:5,6]pyrido[2,3- d ]pyrimidine-5,7(6 H )-diones via a one-pot five-component reaction... IntechOpen. [Link]
-
Patel, H., et al. (2021). One-Pot Multicomponent Synthesis Of Pyrazolo Pyrido Pyrimidine-Diones Empoyed By Agotf. International Journal of Creative Research Thoughts (IJCRT), 9(6), f676-f685. [Link]
Technical Support Center: Enhancing Aqueous Solubility of Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one Scaffolds
Audience: Researchers, Formulation Scientists, and Medicinal Chemists Topic: Overcoming severe aqueous solubility limitations in highly fused, planar pyrimidine derivatives.
Part 1: Core Principles & Mechanistic FAQs
Q1: Why does the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one core exhibit such poor aqueous solubility? A1: This specific fused heterocyclic core is characterized by extreme molecular planarity and a nitrogen-rich π -conjugated system. This geometry promotes extensive intermolecular π−π stacking in the solid state. Furthermore, the 6(7H)-one lactam motif acts as a potent hydrogen bond donor and acceptor. Together, these factors generate an exceptionally high crystal lattice energy[1]. This creates a classic "brick dust" solubility profile, where the thermodynamic cost of breaking the crystal lattice to allow water solvation is prohibitively high[2].
Q2: Should I prioritize chemical modification or formulation strategies to fix this? A2: The decision is strictly stage-dependent. During the Hit-to-Lead or Lead Optimization phases, chemical modification is paramount. The goal is to disrupt molecular symmetry and planarity from the inside out[2]. However, for late-stage candidates where the pharmacophore cannot be altered without sacrificing target binding affinity, formulation strategies (such as Amorphous Solid Dispersions or cyclodextrin complexation) are mandatory[3][4].
Part 2: Troubleshooting Guide - Structural Modification
Issue: Adding polar groups (e.g., -OH, -NH2) to the scaffold did not improve solubility and instead reduced cellular permeability.
-
Causality: While adding hydrogen bond donors increases potential water interactions, it often disproportionately increases the crystal lattice energy by forming dense, stable intermolecular hydrogen bond networks in the solid state. The thermodynamic penalty of breaking these new bonds outweighs the hydration energy gained.
-
Solution:
-
Disrupt Planarity (sp3 Enrichment): Instead of adding flat polar groups, introduce sp3-hybridized carbons or bulky aliphatic rings (e.g., morpholine, piperazine, or adamantane) to physically break the flat π -system[5].
-
Methylation of the Lactam: Convert the 7H-lactam to an N-methyl lactam (e.g., 7-methyl-pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6-one)[6]. This removes a critical hydrogen bond donor, significantly lowering lattice energy without drastically increasing lipophilicity.
-
Part 3: Troubleshooting Guide - Formulation Strategies
Issue: The Amorphous Solid Dispersion (ASD) recrystallizes rapidly during dissolution, failing to maintain supersaturation in vitro.
-
Causality: The amorphous state of the drug has higher free energy and apparent solubility than the crystalline form. However, upon dissolution, the resulting supersaturated solution is thermodynamically unstable[7]. If the chosen polymer matrix lacks sufficient steric hindrance or specific drug-polymer interactions, the drug will rapidly nucleate and precipitate back into its crystalline "brick dust" form.
-
Solution: Switch the polymer matrix to Hydroxypropyl methylcellulose acetate succinate (HPMCAS) . HPMCAS provides superior kinetic stabilization. Its bulky structure offers excellent steric hindrance, and its amphiphilic nature helps maintain supersaturation via the kinetic inhibition of nucleation[7][8].
Issue: Standard surfactants (e.g., Tween, Cremophor) are failing to solubilize the compound for in vivo dosing.
-
Causality: Surfactants primarily address lipophilicity ("grease ball" molecules) by forming micelles. They are highly inefficient at breaking the strong crystal lattice of "brick dust" pyrimidines.
-
Solution: Utilize 2-Hydroxypropyl- β -cyclodextrin (HP β CD) . The hydrophobic cavity of HP β CD encapsulates the planar aromatic system, while its hydrophilic exterior ensures aqueous solvation. This host-guest complexation has been shown to improve the solubility of related fused pyrimidines by 100- to 1000-fold[4][9].
Part 4: Validated Experimental Protocols
Protocol A: Preparation of HPMCAS ASD via Solvent Evaporation
Self-validating mechanism: The use of DSC in Step 4 confirms the amorphous state before any dissolution testing is attempted, preventing false negatives.
-
Dissolution: Dissolve the pyrido-triazolo-pyrimidine API and HPMCAS (typically 1:3 or 1:4 w/w ratio) in a volatile co-solvent system (e.g., Dichloromethane/Methanol 1:1 v/v) until a completely clear solution is achieved.
-
Evaporation: Remove the solvent rapidly using a rotary evaporator under reduced pressure at 40°C. Rapid evaporation is critical to kinetically trap the drug in the polymer matrix before it can crystallize.
-
Drying: Transfer the resulting solid film to a vacuum oven at 40°C for 24 hours to remove all residual solvents.
-
Validation (DSC): Analyze the milled powder using Differential Scanning Calorimetry (DSC). A successful ASD will show a single glass transition temperature ( Tg ) and the complete absence of the API's characteristic endothermic melting peak.
-
Dissolution Testing: Assess apparent solubility in simulated gastric/intestinal fluids against the crystalline API control.
Protocol B: Phase Solubility Study for HP β CD Complexation
-
Preparation: Prepare aqueous solutions containing increasing concentrations of HP β CD (e.g., 0, 5, 10, 20, 50, 100 mM) in distilled water or a physiologically relevant buffer.
-
Saturation: Add an excess amount of the crystalline pyrido-triazolo-pyrimidine API to each vial.
-
Equilibration: Seal the vials and agitate them on a rotary shaker at 25°C for 72 hours to ensure thermodynamic equilibrium is reached[10].
-
Filtration: Filter the suspensions through a 0.45 μ m PTFE syringe filter to remove undissolved API.
-
Quantification: Dilute the filtrate appropriately and quantify the dissolved API concentration using HPLC-UV. Plot API concentration vs. HP β CD concentration to determine the complexation efficiency and binding constant ( K1:1 )[11].
Part 5: Quantitative Data Presentation
Table 1: Comparative Solubilization Strategies for Fused Triazolopyrimidines
| Strategy | Primary Mechanism of Action | Typical Fold-Increase in Solubility | Pros | Cons |
| sp3 Enrichment | Disrupts molecular planarity; lowers crystal lattice energy. | 10x - 50x | Permanent fix; improves overall drug-likeness. | May alter target binding affinity. |
| Lactam Methylation | Removes H-bond donor; lowers lattice energy. | 5x - 20x | Easy synthetic step; maintains core geometry. | Increases lipophilicity slightly. |
| HPMCAS ASD | Kinetic stabilization; maintains supersaturation. | 20x - 100x | Excellent for oral solid dosage forms. | Susceptible to physical instability over time. |
| HP β CD Complexation | Host-guest encapsulation; shields hydrophobic/planar faces. | 100x - 1000x | Ideal for IV formulations and in vivo tox studies. | High excipient-to-drug ratio required. |
Part 6: Visualizations
Workflow for diagnosing and resolving triazolopyrimidine solubility issues.
Part 7: References
-
Improvement in aqueous solubility in small molecule drug discovery programs by disruption of molecular planarity and symmetry. Semantic Scholar. 2
-
New Triazolopyrimidines with Improved Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. 5
-
7-Methyl-2-(Methylthio)Pyrido[3,4-E][1,2,4]Triazolo[1,5-A]Pyrimidin-6(7H)-One CAS NO 941245-09-6. ChemicalCell.6
-
Technical Support Center: Enhancing Aqueous Solubility of Pyrimidine Compounds. Benchchem. 1
-
The inhibiting role of hydroxypropylmethylcellulose acetate succinate on piperine crystallization to enhance its dissolution from its amorphous solid dispersion and permeability. RSC Publishing.7
-
HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques. PMC. 8
-
2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors. Sci-Hub / European Journal of Medicinal Chemistry. 4
-
Alpha- and Beta-Cyclodextrin Inclusion Complexes with 5-Fluorouracil: Characterization and Cytotoxic Activity Evaluation. PMC. 10
-
A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC. 11
-
Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. 9
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Sci-Hub. 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors / European Journal of Medicinal Chemistry, 2010 [sci-hub.red]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 7-Methyl-2-(Methylthio)Pyrido[3,4-E][1,2,4]Triazolo[1,5-A]Pyrimidin-6(7H)-One | 941245-09-6 | ChemicalCell [chemicalcell.com]
- 7. The inhibiting role of hydroxypropylmethylcellulose acetate succinate on piperine crystallization to enhance its dissolution from its amorphous solid ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08283B [pubs.rsc.org]
- 8. HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques (Hot Melt Extrusion and Spray Drying), Marketed Products and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Alpha- and Beta-Cyclodextrin Inclusion Complexes with 5-Fluorouracil: Characterization and Cytotoxic Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pyrido[3,4-e]triazolo[1,5-a]pyrimidin-6(7H)-one Synthesis
Technical Support Center: Optimizing Pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one Synthesis
Welcome to the technical support center for the synthesis of pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction yield and purity of this important heterocyclic scaffold. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Plausible Synthetic Pathway
A common and efficient method for the synthesis of the pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one core involves a two-step process. This begins with the construction of a pyridopyrimidine intermediate, followed by the annulation of the triazole ring.
A likely synthetic approach would be the reaction of a suitably substituted 3-aminopyridine-4-carboxylic acid derivative with a source of the triazole ring, often involving a cyclizing agent. A plausible key intermediate is a 2-hydrazinopyrido[3,4-d]pyrimidin-4(3H)-one, which can then be cyclized to form the desired tricyclic system.
Troubleshooting Guide & FAQs
Low or No Product Yield
Question 1: I am observing a very low yield, or no formation of the desired pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one. What are the primary factors to investigate?
Answer: Low or no yield in this synthesis can often be attributed to several critical factors, ranging from the quality of your starting materials to the specific reaction conditions employed. A systematic approach to troubleshooting is recommended.[1]
-
Purity of Starting Materials: Ensure the purity of your starting 3-aminopyridine-4-carboxylic acid derivative and the cyclizing agent (e.g., formamide, triethyl orthoformate, or a similar one-carbon synthon). Impurities can significantly interfere with the reaction, leading to unwanted side products or complete reaction failure.
-
Reaction Temperature: The cyclization step to form the pyrimidinone ring and the subsequent triazole ring formation are often temperature-sensitive. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition of starting materials or the final product. Experiment with a temperature gradient to find the optimal condition.
-
Inefficient Water Removal: Many cyclization reactions of this type are condensation reactions that release water. If water is not effectively removed from the reaction mixture, the equilibrium may not favor product formation. Consider using a Dean-Stark apparatus or adding a dehydrating agent if compatible with your reaction conditions.
-
Inappropriate Solvent: The choice of solvent is crucial. It must be ableto dissolve the reactants to a reasonable extent and be stable at the required reaction temperature. High-boiling point aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or diphenyl ether are often used for such cyclizations.
Question 2: My initial pyridopyrimidine formation seems to be the issue, with a complex mixture of products observed on TLC. How can I optimize this step?
Answer: The formation of the initial pyridopyrimidine ring is a critical foundation for the subsequent triazole annulation. A complex product mixture at this stage suggests competing side reactions.
-
Control of Reaction Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant may lead to the formation of undesired byproducts. A 1:1 molar ratio of the aminopyridine derivative and the cyclizing agent is a good starting point.
-
Order of Reagent Addition: The order in which you add your reagents can influence the reaction pathway. In some cases, pre-mixing certain reagents before adding the final component can improve selectivity.
-
Catalyst Choice: While some cyclizations can proceed thermally, others benefit from the use of an acid or base catalyst to promote the desired reaction. For the formation of the pyrimidinone ring, a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TSA) can be beneficial.
Side Product Formation and Purification Challenges
Question 3: I am observing a significant amount of a side product with a similar polarity to my desired product, making purification by column chromatography difficult. What could this side product be and how can I minimize it?
Answer: The formation of isomeric side products is a common challenge in the synthesis of fused heterocyclic systems. In the case of pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one, a likely isomeric impurity is the pyrido[3,4-e][1][2][3]triazolo[4,3-a]pyrimidin-6(7H)-one. This arises from the cyclization of the hydrazinopyridopyrimidine intermediate at a different nitrogen atom of the triazole precursor.
-
Reaction Conditions for Cyclization: The regioselectivity of the triazole ring formation can often be influenced by the reaction conditions.
-
Thermal vs. Acid-Catalyzed Cyclization: Thermal cyclization may favor one isomer, while acid-catalyzed conditions could promote the formation of the other. A systematic study of different cyclization conditions is recommended. For example, heating the hydrazinopyridopyrimidine intermediate in a high-boiling solvent like diphenyl ether may yield a different isomeric ratio compared to cyclization in polyphosphoric acid (PPA).
-
Choice of Cyclizing Agent: The nature of the one-carbon synthon used for cyclization can also impact regioselectivity. Comparing reagents like formic acid, triethyl orthoformate, and N,N-dimethylformamide dimethyl acetal (DMF-DMA) could reveal a more selective pathway to the desired isomer.
-
Question 4: My final product appears to be a solid that is difficult to purify by recrystallization. What are some alternative purification strategies?
Answer: Purification of polar heterocyclic compounds can be challenging. If standard recrystallization is not effective, consider the following approaches:
-
Trituration: Suspending the crude product in a solvent in which the desired product is sparingly soluble while the impurities are more soluble can be an effective purification method. The solid product is stirred in the solvent for a period, then filtered. Common solvents for trituration include diethyl ether, ethyl acetate, or a mixture of hexane and ethyl acetate.
-
Preparative HPLC: For high-purity samples, preparative high-performance liquid chromatography (HPLC) is a powerful technique. Although more resource-intensive, it can provide excellent separation of closely related isomers and other impurities.
-
Slurry with a Different Solvent System: Similar to trituration, washing the crude solid with various solvents of different polarities can help remove impurities. Start with a non-polar solvent like hexane to remove greasy impurities, followed by a more polar solvent.
Experimental Protocols and Data
Table 1: Recommended Solvents for Cyclization Reactions
| Solvent | Boiling Point (°C) | Dielectric Constant | Notes |
| Dimethylformamide (DMF) | 153 | 36.7 | Good for dissolving many polar organic compounds. Can be difficult to remove under vacuum. |
| Dimethyl Sulfoxide (DMSO) | 189 | 47.2 | High boiling point and excellent solvating power. Requires high vacuum for removal. |
| Diphenyl Ether | 259 | 3.7 | Very high boiling point, suitable for high-temperature thermal cyclizations. |
| N-Methyl-2-pyrrolidone (NMP) | 202 | 32.2 | Good alternative to DMF and DMSO with a slightly lower boiling point. |
Protocol 1: General Procedure for the Synthesis of a 2-Hydrazinopyrido[3,4-d]pyrimidin-4(3H)-one Intermediate
-
To a solution of the starting 2-chloropyrido[3,4-d]pyrimidin-4(3H)-one (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add hydrazine hydrate (3.0-5.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
Protocol 2: General Procedure for the Cyclization to Pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one
-
A mixture of the 2-hydrazinopyrido[3,4-d]pyrimidin-4(3H)-one intermediate (1.0 eq) and a cyclizing agent (e.g., triethyl orthoformate, 5-10 eq) is heated at reflux.
-
Alternatively, the intermediate can be heated in formic acid.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.
Visualizing the Process
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
Plausible Synthetic Pathway Diagram
Caption: A plausible synthetic route to the target molecule.
References
removing impurities during pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one crystallization
Technical Support Center: Crystallization of Pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one
Welcome to the technical support center for the crystallization of pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to the purification of this specific heterocyclic compound.
Introduction
Crystallization is a critical purification step in the synthesis of active pharmaceutical ingredients (APIs) like pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one. The process aims to isolate the desired compound in a highly pure crystalline form, free from impurities generated during synthesis.[4][5] This guide provides a structured approach to identifying and resolving common issues encountered during the crystallization of this molecule, ensuring high purity and yield.
Troubleshooting Guide
Issue 1: Poor Crystal Formation or No Crystallization
Question: I've followed the standard cooling crystallization protocol, but I'm not seeing any crystal formation, or the yield is extremely low. What could be the problem?
Answer: This is a frequent challenge and can stem from several factors related to supersaturation and nucleation.
Possible Causes & Solutions:
-
Insufficient Supersaturation: The solution may not be concentrated enough for crystals to form.
-
Solution: You can try to slowly evaporate the solvent to increase the concentration. If you are using a solvent mixture, you might consider adding more of the "poor" or anti-solvent to induce precipitation.[4]
-
-
Inhibition of Nucleation: The formation of initial crystal seeds (nuclei) can be kinetically hindered.
-
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.[6]
-
Solution: A good crystallization solvent should dissolve the compound when hot but have low solubility when cold.[7][8] Re-evaluate your solvent selection. Consider using a solvent pair, which consists of a "good" solvent where the compound is soluble and a "poor" solvent where it is less soluble.[9]
-
Issue 2: "Oiling Out" Instead of Crystal Formation
Question: Instead of solid crystals, an oily liquid is separating from my solution. What is happening and how can I fix it?
Answer: This phenomenon, known as "oiling out," occurs when the compound separates from the solution at a temperature above its melting point or when the solution is too concentrated.[6][9]
Possible Causes & Solutions:
-
High Solute Concentration: The solution is too concentrated, causing the compound to precipitate as a liquid.
-
Solution: Add more of the "good" solvent to the mixture and gently heat until the oil redissolves. Then, allow for a slower cooling process.[9]
-
-
Rapid Cooling: Cooling the solution too quickly doesn't allow sufficient time for the ordered arrangement of molecules into a crystal lattice.[3][9]
-
Solution: Employ a slower, more controlled cooling rate. You can insulate the flask or use a programmable cooling bath to manage the temperature gradient.
-
-
Presence of Impurities: Impurities can disrupt the crystallization process and favor the formation of an oil.[9]
-
Solution: Consider purifying the crude product further before attempting crystallization. Techniques like column chromatography may be necessary to remove problematic impurities.
-
Issue 3: Impurities are Co-crystallizing with the Product
Question: My final product shows the presence of starting materials or by-products even after crystallization. How can I improve impurity rejection?
Answer: The goal of crystallization is to exclude foreign molecules from the growing crystal lattice.[7] If impurities are being incorporated, the crystallization process needs to be optimized.
Possible Causes & Solutions:
-
Rapid Crystal Growth: Fast crystallization can trap impurities within the crystal lattice.[3]
-
Solution: Slow down the rate of crystallization by using a more gradual cooling profile or by reducing the level of supersaturation. This can be achieved by using a slightly larger volume of solvent.[3]
-
-
Similar Solubility of Impurities: If an impurity has a similar solubility profile to your target compound, it can be difficult to separate by simple crystallization.
-
Solution:
-
Solvent Screening: Experiment with different solvents or solvent mixtures. The ideal solvent will maximize the solubility difference between the desired compound and the impurity.[10][11]
-
pH Adjustment: Since pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one contains basic nitrogen atoms, its solubility and the solubility of certain impurities can be pH-dependent.[12][13][14][15] Carefully adjusting the pH of the solution might selectively precipitate the desired product while keeping impurities dissolved.
-
Recrystallization: A second crystallization step (recrystallization) can significantly improve purity.[5] Dissolve the impure crystals in a minimal amount of hot solvent and repeat the cooling process.[5]
-
-
Issue 4: Polymorphism - Obtaining an Undesired Crystal Form
Question: I've obtained crystals, but they have a different morphology and analytical profile (e.g., XRD, DSC) than expected. Could this be a different polymorph?
Answer: Yes, it is highly likely you have isolated a different polymorphic form. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[1][2] Controlling polymorphism is critical in pharmaceutical development as different polymorphs can have different physical properties, including solubility and stability.
Possible Causes & Solutions:
-
Solvent System: The choice of solvent can significantly influence which polymorphic form crystallizes.[10][11]
-
Solution: A systematic solvent screen is recommended to identify conditions that favor the desired polymorph.
-
-
Cooling Rate and Supersaturation: The rate of cooling and the level of supersaturation can affect the nucleation and growth of different polymorphs.[2][16]
-
Solution: Experiment with different cooling profiles and initial concentrations to control the crystallization pathway.
-
-
Additives: The presence of certain impurities or deliberately added polymers can sometimes direct the crystallization towards a specific polymorphic form.[2][17]
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might encounter in the synthesis of pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one?
A1: Based on typical synthetic routes for similar nitrogen-containing heterocyclic compounds, you might encounter:
-
Unreacted Starting Materials: The precursors used in the final cyclization step.
-
By-products from Incomplete Reactions: Intermediates that have not fully cyclized.
-
Degradation Products: If the reaction or work-up conditions are too harsh (e.g., high temperature, extreme pH).
-
Residual Solvents: Solvents used in the reaction or purification steps.[18]
-
Isomeric Impurities: Structurally similar isomers that may have formed during the synthesis.
Q2: Which analytical techniques are best for identifying and quantifying impurities in my crystalline product?
A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for separating and quantifying impurities in pharmaceutical products.[18][19]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying the molecular weights of unknown impurities.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about impurities, which is crucial for their definitive identification.[18]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying and quantifying volatile impurities, such as residual solvents.[18]
Q3: How do I choose the best solvent for crystallization?
A3: The ideal solvent for recrystallization should exhibit the following properties:
-
High solubility for the compound at elevated temperatures and low solubility at room temperature or below.[7]
-
It should not react with the compound.[4]
-
It should be sufficiently volatile to be easily removed from the final product.[4]
-
The impurities should either be highly soluble in the cold solvent or completely insoluble in the hot solvent.
A systematic approach involves testing the solubility of your crude product in small amounts of various solvents at both room temperature and their boiling points.
Q4: What is the purpose of washing the crystals after filtration?
A4: Washing the collected crystals with a small amount of cold, fresh solvent is a crucial step to remove any residual mother liquor that may contain dissolved impurities.[5] It is important to use a cold solvent to minimize the loss of the desired product through dissolution.
Q5: How should I properly dry the purified crystals?
A5: After filtration and washing, the crystals should be dried to remove any remaining solvent.[20] Common methods include air drying or using a vacuum oven at a temperature well below the compound's melting point to avoid degradation. Proper drying is essential to obtain an accurate yield and to ensure the final product is free of residual solvents.[21]
Visualizing the Crystallization Workflow
Logical Flow for Troubleshooting Crystallization Issues
Caption: Troubleshooting workflow for crystallization.
Impurity Rejection Mechanism
Caption: Impurity rejection at the crystal growth interface.
Quantitative Data Summary
Table 1: Solvent Properties for Crystallization
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Common Use |
| Water | 100 | 80.1 | Good for polar compounds, often used as an anti-solvent. |
| Ethanol | 78 | 24.5 | Versatile protic solvent. |
| Methanol | 65 | 32.7 | Highly polar protic solvent. |
| Isopropanol | 82 | 19.9 | Less polar than ethanol. |
| Acetonitrile | 82 | 37.5 | Polar aprotic solvent. |
| Acetone | 56 | 20.7 | Common polar aprotic solvent. |
| Ethyl Acetate | 77 | 6.0 | Medium polarity solvent. |
| Dichloromethane | 40 | 9.1 | Non-polar aprotic solvent, often for initial dissolution. |
| Toluene | 111 | 2.4 | Non-polar aromatic solvent. |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | High-boiling polar aprotic solvent, good for poorly soluble compounds.[22] |
| Dimethyl Sulfoxide (DMSO) | 189 | 46.7 | High-boiling polar aprotic solvent, strong dissolving power.[22] |
Note: The suitability of each solvent must be experimentally determined for pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one.
Experimental Protocols
Protocol 1: General Cooling Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one. Add a small amount of the selected solvent and heat the mixture to boiling while stirring. Continue to add the solvent dropwise until the solid is completely dissolved.[23]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[24]
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.[24]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize the yield.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small portion of ice-cold solvent to remove residual impurities.[5]
-
Drying: Dry the crystals to a constant weight, either by air drying or in a vacuum oven.
Protocol 2: Solvent-Antisolvent Crystallization
-
Dissolution: Dissolve the crude product in the minimum amount of a "good" solvent at room temperature.
-
Antisolvent Addition: Slowly add a "poor" solvent (the antisolvent) dropwise to the stirred solution until it becomes slightly turbid.
-
Crystallization: If crystals do not form immediately, add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to stand undisturbed.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the General Cooling Recrystallization protocol.
References
- Controlling the polymorphic form obtained. (n.d.). Oxford Academic.
- Strategy for control of crystallization of polymorphs. (n.d.). CrystEngComm (RSC Publishing).
- Compact Crystallization, Filtration, and Drying for the Production of Active Pharmaceutical Ingredients. (2013, March 17). Organic Process Research & Development - ACS Publications.
- Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- Application of Polymers as a Tool in Crystallization—A Review. (n.d.). PMC.
- Controlling polymorphism in molecular cocrystals by variable temperature ball milling. (2022, June 24). OPUS.
- Control of polymorphism in continuous crystallization. (n.d.). DSpace@MIT.
- Recrystallization. (n.d.).
- Devices and methods for the integrated filtration, drying, and mechanical processing of active pharmaceutical ingredients. (n.d.). Google Patents.
- DESIGN OF FILTRATION AND DRYING OPERATIONS. (n.d.). ResearchGate.
- Continuous Filtration and Drying Concept. (n.d.).
- Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds. (n.d.). Benchchem.
- Quantitative Impurity Rejection Analysis for Crystallization. (2018, May 28). Organic Process Research & Development - ACS Publications.
- Identification and profiling of impurities in Pharmaceuticals. (2025, June 8). ResolveMass Laboratories Inc.
- Filtration of active pharmaceutical ingredients (APIs). (n.d.). Eaton.
- Studies of impurities in crystalline pharmaceuticals and related compounds. (n.d.). CORA.
- Problems with Recrystallisations. (n.d.). Chemistry Teaching Labs - University of York.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- SOP: CRYSTALLIZATION. (n.d.).
- A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.). PMC.
- Guide for crystallization. (n.d.).
- I have a complex compound which is not soluble in any solvent, Does anyone know how I can crystallize it? (2016, June 23). ResearchGate.
- Recrystallization. (n.d.).
- recrystallization.pdf. (n.d.).
- How to develop analytical methods for impurity detection in pharma with a quality by design approach. (n.d.). Select Science.
-
pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one. (n.d.). Fluorochem. Retrieved from
- pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023, July 5).
- Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. (n.d.).
- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa. (2024, June 1). White Rose Research Online.
- How do acids affect the crystallization of substances? (2025, November 19). Blog - Zibo Bofan Chemical Co., Ltd.
- Toward a More Holistic Framework for Solvent Selection. (2016, February 18). Organic Process Research & Development - ACS Publications.
- Nitrogen-containing heterocyclic compound, preparation method therefor, and application in inhibiting kinase activity. (n.d.). Google Patents.
- Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. (n.d.). PMC.
- Synthesis and Crystallization of N-Rich Triazole Compounds. (2023, November 30). MDPI.
- Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (2025, December 13). ResearchGate.
- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the "Disappeared" Form I Polymorph of Ritonavir. (2024, July 1). PubMed.
-
Synthesis of new pyrido[4,3-e][1][2][3]triazolo-[5,1-c][1][2][3]triazin-6(7H)-ones. (n.d.). ResearchGate. Retrieved from
- Related impurities in peptide medicines. (2014, December 15). PubMed.
- Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. (2020, June 26). PMC.
-
Compound 7-amino-5-methylpyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one. (n.d.). ChemDiv. Retrieved from
- Assessing the risk of drug crystallization in vivo. (2019, March 15). PubMed.
-
Synthesis of novel pyrido[3,2-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives: potent and selective adenosine A3 receptor antagonists. (2013, October 15). PubMed. Retrieved from
- Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. (n.d.). PMC.
-
Synthesis of pyrido[2,3-d][1][2][3]triazolo[4,3-a]pyrimidin-5-ones as potential antimicrobial agents. (2013, May 15). PubMed. Retrieved from
- Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. (n.d.). PMC.
- Trace Metal Impurities in API Synthesis and Drug Quality. (n.d.). Sigma-Aldrich.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mt.com [mt.com]
- 5. science.uct.ac.za [science.uct.ac.za]
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- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. unifr.ch [unifr.ch]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the "Disappeared" Form I Polymorph of Ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. How do acids affect the crystallization of substances? - Blog [bofanchem.com]
- 14. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Control of polymorphism in continuous crystallization [dspace.mit.edu]
- 17. Application of Polymers as a Tool in Crystallization—A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. pubs.acs.org [pubs.acs.org]
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- 24. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Technical Support Center: Navigating Steric Hindrance in the Synthesis of Pyrido[3,4-e]triazolo[1,5-a]pyrimidin-6(7H)-one Derivatives
Technical Support Center: Navigating Steric Hindrance in the Synthesis of Pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one Derivatives
Welcome to the technical support center dedicated to addressing the synthetic challenges in preparing pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one derivatives. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering difficulties due to steric hindrance in their synthetic routes. Here, you will find practical troubleshooting advice and frequently asked questions (FAQs) to help you overcome these common hurdles.
Introduction: The Challenge of Steric Hindrance
The pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one scaffold is a privileged structure in medicinal chemistry, often serving as the core of various therapeutic agents. However, the synthesis of derivatives, particularly those with bulky substituents, can be hampered by steric hindrance. This phenomenon arises from the spatial arrangement of atoms within a molecule, where large groups can physically obstruct reaction sites, leading to low yields, incomplete reactions, or undesired side products. This guide provides strategies to mitigate these effects and achieve your target molecules efficiently.
Troubleshooting Guide
This section addresses specific experimental issues you might encounter, offering explanations and actionable solutions.
Question 1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) to introduce a bulky substituent on the pyridine or pyrimidine ring is failing or giving very low yields. What's going wrong and how can I fix it?
Answer:
This is a classic case of steric hindrance impacting the efficiency of your catalyst. Bulky groups near the reaction site can prevent the palladium catalyst from accessing the aryl halide or the coupling partner, thereby slowing down or completely inhibiting the catalytic cycle.
Causality:
-
Ligand Choice: The phosphine ligand on your palladium catalyst plays a crucial role. If the ligand itself is not bulky enough, it may not create the necessary coordination sphere around the palladium to facilitate the reaction with sterically demanding substrates. Conversely, an overly bulky ligand can also hinder the approach of the substrates.
-
Base Selection: The base used in the reaction is critical for the transmetalation step in Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig aminations. A sterically hindered base may not be able to effectively perform its function.
-
Reaction Conditions: Standard reaction conditions (temperature, solvent, concentration) may not be optimal for overcoming the high activation energy barrier imposed by steric hindrance.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failed cross-coupling reactions.
Detailed Protocols:
Protocol 1: Ligand Optimization for Suzuki Coupling of a Sterically Hindered Aryl Halide
-
Reagent Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine your pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one halide (1.0 equiv), the sterically hindered boronic acid or ester (1.5 equiv), and a suitable base such as Cs2CO3 or K3PO4 (3.0 equiv).[4]
-
Catalyst Preparation: In a separate vial, pre-mix your palladium source (e.g., Pd(OAc)2 or Pd2(dba)3, 2-5 mol%) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or RuPhos, 4-10 mol%).[5] The use of such ligands can be crucial for coupling sterically hindered substrates.[5][6]
-
Reaction Execution: Add the catalyst mixture to the Schlenk tube, followed by the anhydrous solvent (e.g., toluene, dioxane, or DMF).
-
Heating: Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS. For particularly stubborn reactions, microwave irradiation can be employed to reach higher temperatures and accelerate the reaction.[7]
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.
| Ligand Type | Key Features | Recommended for |
| Buchwald Ligands (e.g., SPhos, XPhos) | Sterically bulky, electron-rich biaryl phosphines. | General for hindered substrates. |
| Fu Ligands (e.g., P(t-Bu)3) | Simple, yet highly effective bulky alkylphosphines. | Particularly good for aryl chlorides.[4] |
| Ferrocenyl Phosphines (e.g., Q-phos) | Air-stable and effective for a range of cross-couplings.[8] | Broad applicability in C-C, C-N, and C-O bond formation.[8] |
Protocol 2: Overcoming Steric Hindrance in Buchwald-Hartwig Amination
-
Reagent Setup: In a glovebox or under an inert atmosphere, combine the aryl halide derivative of your core scaffold (1.0 equiv), the sterically hindered amine (1.2 equiv), and a strong, non-nucleophilic base like NaOtBu or LHMDS (1.4 equiv).[9]
-
Catalyst System: Use a palladium precatalyst or generate the active catalyst in situ by mixing a palladium source (e.g., Pd2(dba)3) with a specialized ligand designed for hindered substrates, such as a biaryl phosphorinane ligand.[3]
-
Reaction Conditions: Add anhydrous toluene or dioxane and heat the reaction mixture. The temperature will depend on the reactivity of your substrates, but typically ranges from 80 to 110 °C.
-
Monitoring and Work-up: Follow the reaction's progress. Once complete, quench the reaction carefully with water, extract with an organic solvent, and purify as described above.
Question 2: The cyclization step to form the triazolo[1,5-a]pyrimidine ring system is inefficient when a bulky group is present on the precursor. How can I improve the yield of this intramolecular reaction?
Answer:
Intramolecular cyclizations can be highly sensitive to steric strain in the transition state. A bulky substituent can disfavor the required conformation for ring closure, leading to a sluggish or incomplete reaction.
Causality:
-
Conformational Restriction: The bulky group may prevent the reactive centers from coming into the necessary proximity for the cyclization to occur.
-
Reaction Conditions: The energy provided by standard thermal conditions may not be sufficient to overcome the steric barrier.
Strategies for Improvement:
-
High-Temperature Conditions:
-
Microwave Irradiation: This technique can rapidly and efficiently heat the reaction mixture to temperatures that are difficult to achieve with conventional heating, often overcoming the activation energy barrier.[7]
-
High-Boiling Solvents: Using solvents like DMF, DMSO, or diphenyl ether can allow for higher reaction temperatures under conventional heating.
-
-
Catalyst-Mediated Cyclization:
-
Acid or Base Catalysis: Depending on the specific mechanism of your cyclization, a strong acid (e.g., PPA, Eaton's reagent) or base (e.g., DBU) can promote the reaction by activating one of the reacting partners.
-
Experimental Workflow for Optimizing Intramolecular Cyclization:
Caption: Decision tree for optimizing intramolecular cyclization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common "hotspots" for steric hindrance on the pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one scaffold?
A1: The positions immediately adjacent to the sites of bond formation are the most susceptible to steric effects. For this specific scaffold, these include:
-
Positions on the Pyridine Ring: Substituents at the C5 and C7 positions of the pyridinone core can sterically hinder reactions involving the pyridine nitrogen or adjacent carbons.
-
Positions on the Triazole Ring: Bulky groups on the triazole ring can impede its formation or subsequent functionalization.
-
The Pyrimidinone Ring: Substituents on the pyrimidinone ring can influence the reactivity of the carbonyl group and the adjacent nitrogen.
Q2: Can computational modeling help predict and mitigate steric hindrance issues?
A2: Yes, computational chemistry can be a powerful tool. Techniques like Density Functional Theory (DFT) can be used to model reaction transition states and predict activation energies. This can help you understand why a particular reaction is failing and guide you in selecting alternative substrates or catalysts that are more likely to be successful. QSAR models can also predict biological activity based on molecular properties, including steric features.[10]
Q3: Are there alternative synthetic routes that can bypass a particularly challenging sterically hindered step?
A3: Absolutely. If a specific transformation is proving to be a bottleneck, it's often beneficial to reconsider the overall synthetic strategy. This could involve:
-
Introducing the Bulky Group Earlier or Later: Sometimes, adding the sterically demanding substituent at a different stage of the synthesis, where the surrounding molecular environment is less crowded, can be more effective.
-
Ring Construction Strategy: Instead of building the heterocyclic system and then adding substituents, consider a convergent synthesis where you construct the rings from precursors that already contain the desired bulky groups.
Q4: How does solvent choice impact sterically hindered reactions?
A4: The solvent can play a significant role. Polar aprotic solvents like DMF or DMSO can sometimes accelerate reactions by stabilizing charged intermediates.[11] However, for some cross-coupling reactions, non-polar solvents like toluene or dioxane are preferred as they can minimize unwanted side reactions.[11] It is often necessary to screen a variety of solvents to find the optimal conditions for a sterically challenging reaction.
Conclusion
Overcoming steric hindrance in the synthesis of complex heterocyclic molecules like pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one derivatives requires a systematic and informed approach. By understanding the underlying principles of steric effects and being willing to explore different catalysts, reaction conditions, and synthetic strategies, researchers can successfully navigate these challenges. This guide provides a starting point for troubleshooting common issues, but it is important to remember that each specific substrate may require unique optimization.
References
-
El-Gamal, M. I., et al. (2013). Synthesis of novel pyrido[3,2-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives: potent and selective adenosine A3 receptor antagonists. Archiv der Pharmazie, 346(10), 699-707. [Link]
-
Zhang, L., et al. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. Organic Letters, 22(24), 9578-9583. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chen, J., et al. (2017). Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls. Chemical Communications, 53(2), 346-349. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Li, Y., et al. (2024). New strategies to enhance the efficiency and precision of drug discovery. Frontiers in Pharmacology, 15, 1364961. [Link]
-
an der Heiden, M., & Plenio, H. (2007). The effect of steric bulk in Sonogashira coupling reactions. Chemical Communications, (2), 167-169. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Gomaa, M. A. M., & Ali, M. M. (2017). Synthesis of new pyrido[4,3-e][1][2][3]triazolo-[5,1-c][1][2][3]triazin-6(7H)-ones. Journal of Heterocyclic Chemistry, 54(4), 2434-2438. [Link]
-
So, C. M., & Kwong, F. Y. (2011). Palladium-catalyzed Suzuki-Miyaura coupling of sterically hindered aryl chlorides. Angewandte Chemie International Edition, 50(43), 10048-10062. [Link]
-
Tcyrulnikov, S., et al. (2021). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Organic Letters, 23(15), 5886-5890. [Link]
-
Cammidge, A. N., & Crépy, K. V. L. (2000). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Tetrahedron, 56(49), 9655-9659. [Link]
-
El-Sayed, N. N. E., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(24), 15151-15167. [Link]
-
Hartwig, J. F., et al. (2002). Air Stable, Sterically Hindered Ferrocenyl Dialkylphosphines for Palladium-Catalyzed C−C, C−N, and C−O Bond-Forming Cross-Couplings. The Journal of Organic Chemistry, 67(16), 5553-5566. [Link]
-
Al-Ostath, A. A., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Jurnal UPI, 1(1), 1-20. [Link]
-
Niphakis, M. J., & Georg, G. I. (2011). General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection. Organic & Biomolecular Chemistry, 9(21), 7339-7342. [Link]
-
Gande, M. E., & Engle, K. M. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(20), 12646-12656. [Link]
-
Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 10843-10851. [Link]
-
Martin-Montero, R., et al. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 15(30), 11456-11465. [Link]
-
an der Heiden, M., & Plenio, H. (2007). The effect of steric bulk in Sonogashira coupling reactions. Chemical Communications, (2), 167-169. [Link]
-
Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 53(10), 2696-2700. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
Medium. (2023). Molecular Modification: A Strategy in Drug Discovery and Drug Design. Retrieved from [Link]
-
Kim, S.-T., Kim, S., & Baik, M.-H. (2020). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science, 11(4), 1017-1025. [Link]
-
Buu-Hoï, N. P., & Royer, R. (1948). The effect of steric hindrance on the course of Pfitzinger reactions. Recueil des Travaux Chimiques des Pays-Bas, 67(3), 167-174. [Link]
-
Ghorab, M. M., et al. (2013). Synthesis of pyrido[2,3-d][1][2][3]triazolo[4,3-a]pyrimidin-5-ones as potential antimicrobial agents. Archiv der Pharmazie, 346(5), 348-355. [Link]
-
Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration, 74-85. [Link]
-
Nasrollahzadeh, M., et al. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 9(33), 18766-18784. [Link]
-
Costantini, M., et al. (2022). Steric hindrance in the on-surface synthesis of diethynyl-linked anthracene polymers. Nanoscale, 14(20), 7549-7556. [Link]
-
Vici Health Sciences. (2024). Obstacles in Drug Development and How to Overcome Them. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Wang, Y., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 12(7), 776. [Link]
-
Pion Inc. (2023). Strategies to Reduce Drug Discovery and Development Time. Retrieved from [Link]
-
Reddit. (2021). Effect on steric hindrance on nucleophiles. Retrieved from [Link]
-
Maleki, A., & Ghamari, N. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19163-19183. [Link]
Sources
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- 3. pubs.acs.org [pubs.acs.org]
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- 11. books.lucp.net [books.lucp.net]
Technical Support Center: Troubleshooting Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one Synthesis
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing stalled reactions, poor yields, or regioselectivity issues during the preparation of complex fused tricyclic systems like pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one.
This guide synthesizes field-proven mechanistic insights with authoritative protocols to ensure your experimental workflows are robust, self-validating, and thermodynamically optimized.
Diagnostic Workflow Visualization
Before adjusting your reaction parameters, use the following diagnostic tree to isolate the root cause of your low conversion rates.
Logical troubleshooting workflow for low conversion rates in cyclization.
Core Troubleshooting Guide (Q&A)
Q1: Why does the reaction stall at 40-50% conversion during the formation of the pyrido-triazolo-pyrimidine core? A1: Incomplete conversion is rarely a stoichiometric issue; it is typically a result of thermodynamic equilibrium being reached prematurely. The cyclization of 3-amino-1,2,4-triazoles with carbonyl electrophiles is a condensation reaction that generates water. If water is not actively removed, the reverse hydrolysis reaction competes, stalling forward progress. Furthermore, the use of polar aprotic solvents (like acetonitrile) often caps conversion rates at ~45% because they fail to adequately solvate the transition state or facilitate water removal[1]. Switching to a protic solvent like ethanol combined with a Brønsted acid catalyst (e.g., 10 mol% APTS) significantly improves the reaction trajectory by enhancing the electrophilicity of the carbonyl carbon[1].
Q2: My LC-MS shows the correct mass, but the NMR indicates a different structure. What happened? A2: You are observing a regioselectivity failure—specifically, the formation of the kinetic isomer. The reaction of 3-amino-1,2,4-triazole initially forms the [4,3-a]pyrimidine system because the N-4 nitrogen of the triazole ring is highly nucleophilic. To obtain the desired pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one, the system must undergo a Dimroth rearrangement to the more stable [1,5-a] isomer (the thermodynamic product). If your reaction is stopped too early or run at too low a temperature, you will trap the kinetic product. To drive this rearrangement, you must apply sufficient thermal energy (refluxing at 130–160 °C in high-boiling solvents like DMF)[2].
Q3: How do catalyst and solvent choices impact the overall conversion rate? A3: The choice of catalyst and solvent dictates both the reaction kinetics and the position of the equilibrium. Traditional methods using un-catalyzed ethanol often result in poor yields. Introducing an acid like APTS (10 mol%) in refluxing ethanol provides the necessary protonation to push yields above 75%[1]. For highly recalcitrant substrates, transitioning to a solvent-free melt condition at 120 °C using specialized catalysts (such as dicationic molten salts) can drive conversion rates above 90% by completely eliminating solvent-induced dilution effects and maximizing molecular collisions[3].
Quantitative Data: Condition Optimization
The following table summarizes the causal relationship between reaction conditions and the resulting conversion rates, demonstrating the critical need for thermodynamic control.
| Catalyst System | Solvent | Temp (°C) | Time (h) | Conversion Rate (%) | Primary Isomer Formed |
| None | Ethanol | 78 (Reflux) | 24 | 35% | [4,3-a] (Kinetic) |
| APTS (10 mol%) | Acetonitrile | 82 (Reflux) | 18 | 45% | Mixed |
| APTS (10 mol%) | Ethanol | 78 (Reflux) | 18 | 75 - 85% | [1,5-a] (Thermodynamic) |
| Tropine-based Salt | Solvent-Free | 120 (Melt) | 2 | > 90% | [1,5-a] (Thermodynamic) |
| Biginelli-like (DMF) | DMF | 130 - 160 | 0.5 | > 85% | [1,5-a] (Thermodynamic) |
Standardized Experimental Protocol
To ensure high conversion rates, utilize this self-validating, step-by-step methodology for the synthesis of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one core via a Biginelli-like heterocyclization[2].
Step 1: Reagent Preparation & Activation
-
Action: In a dry, round-bottom flask, combine equimolar amounts (1.0 mmol) of the functionalized pyridine/aldehyde precursor, the β-dicarbonyl compound, and the 3-amino-1,2,4-triazole derivative.
-
Self-Validation Checkpoint: Ensure all starting materials are >95% pure via HPLC/LC-MS prior to mixing. Impurities in the triazole precursor will lead to competitive side reactions that permanently depress the conversion rate.
Step 2: Condensation & Kinetic Cyclization
-
Action: Add 0.5 mL of anhydrous DMF to the mixture to ensure complete solubilization of the planar intermediates.
-
Action: Heat the reaction mixture to 130–160 °C.
-
Self-Validation Checkpoint: Monitor the reaction via TLC (n-hexane:ethyl acetate 3:1). The disappearance of the starting materials within the first 10 minutes indicates successful initial condensation into the kinetic[4,3-a] intermediate[3].
Step 3: Thermodynamic Rearrangement (Dimroth)
-
Action: Maintain the temperature at 130–160 °C for an additional 15–20 minutes to force the Dimroth rearrangement[2].
-
Self-Validation Checkpoint: Pull a micro-aliquot for rapid 1 H NMR analysis. The shift of the triazole proton will confirm the transition from the [4,3-a] isomer to the thermodynamically stable [1,5-a] isomer. Do not proceed to isolation until this shift is confirmed.
Step 4: Isolation & Purification
-
Action: Allow the reaction mixture to cool to room temperature. Add cold acetone or water to precipitate the product[2].
-
Action: Filter the resulting solid, wash with cold water, and dry under a vacuum.
-
Self-Validation Checkpoint: Perform HRMS (ESI) to confirm the exact mass of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one core.
Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation to improve the conversion rate? A: Yes. Microwave-assisted synthesis accelerates the Dimroth rearrangement, converting the kinetic [4,3-a] isomer to the thermodynamic[1,5-a] isomer in minutes rather than hours. It also minimizes thermal degradation byproducts, yielding a higher purity crude profile[4].
Q: Why is my product precipitating prematurely during the reaction? A: The fused tricyclic system of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is highly planar and prone to strong π−π stacking, leading to poor solubility. If it precipitates before the Dimroth rearrangement is complete, you will trap the kinetic isomer in the solid phase. Increase the solvent volume or ensure you are using a high-boiling, highly solvating medium like DMF to maintain solubility during the rearrangement phase[2].
References
-
Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines Source: MDPI URL:[Link]
-
One-Pot Synthesis of Pyrido[2,3-d]pyrimidines and 1,2,4-Triazolo[4,3−a]pyrimidines Using a Tropine-Based Dicationic Molten Salt as an Active Catalyst Source: ProQuest URL:[Link]
-
Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium Source: PMC (National Institutes of Health) URL:[Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Publishing URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Pot Synthesis of Pyrido[2,3-<i>d</i>]pyrimidines and 1,2,4-Triazolo[4,3−a]pyrimidines Using a Tropine-Based Dicationic Molten Salt as an Active Catalyst - ProQuest [proquest.com]
- 4. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
selecting the best solvent for pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one NMR analysis
Technical Support Center: NMR Solvent Selection
Overview: The Critical First Step in Structural Elucidation
Welcome to the technical support guide for the NMR analysis of complex nitrogen-rich heterocycles, focusing on pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one. As researchers in drug development know, obtaining a high-resolution, unambiguous NMR spectrum is fundamental to confirming molecular structure and purity. The choice of a deuterated solvent is not a trivial preparatory step; it is the single most important variable that dictates the quality and interpretability of your results.
This molecule's structure—a fused polycyclic system rich in nitrogen atoms with hydrogen-bond donating (N-H) and accepting sites—presents specific challenges, including poor solubility and dynamic exchange phenomena.[1][3] This guide provides a logical framework and actionable protocols to navigate these challenges, ensuring you acquire the highest quality data from your first experiment.
Part 1: Foundational Concepts - Frequently Asked Questions
Q1: Why is solvent selection so critical for this specific molecule?
A1: The chemical architecture of pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one dictates its interaction with the surrounding solvent molecules in three critical ways:
-
Solubility: The compound's polarity and capacity for hydrogen bonding mean it will likely have low solubility in nonpolar solvents like chloroform-d (CDCl₃) or benzene-d₆. Forcing dissolution can lead to aggregation, causing significant peak broadening. A suitable solvent must effectively solvate the molecule to yield a true solution at an appropriate concentration (typically 5-10 mg in 0.6 mL).
-
Chemical Shift Perturbation: The chemical shifts of protons, especially those on or near nitrogen atoms (like the N-H proton), are exquisitely sensitive to the solvent environment.[1][4] Aprotic polar solvents like DMSO-d₆ will interact differently than protic solvents like methanol-d₄, leading to significant and often diagnostic shifts in the spectrum.
-
Proton Exchange Dynamics: The lactam N-H proton is labile. In protic solvents (e.g., CD₃OD, D₂O), this proton will rapidly exchange with deuterium atoms from the solvent, causing its signal to broaden into the baseline or disappear entirely. In aprotic solvents (e.g., DMSO-d₆, acetone-d₆), this exchange is much slower, allowing for the clear observation of the N-H resonance and its potential couplings.
Part 2: Experimental Workflow for Optimal Solvent Selection
We have designed a self-validating workflow to determine the ideal solvent empirically. The most common error is to assume a solvent will work, leading to wasted sample and instrument time. A small-scale solubility test is mandatory.
Caption: Workflow for empirical NMR solvent selection.
Protocol: Small-Scale Solubility Test
-
Preparation: In a clean, dry microvial or Eppendorf tube, accurately weigh 1-2 mg of your pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one sample.
-
Primary Solvent Addition: Add approximately 0.2 mL of the first-choice solvent, DMSO-d₆ , using a micropipette.
-
Initial Dissolution Attempt: Cap the vial securely and vortex for 1-2 minutes at room temperature.
-
Visual Inspection: Hold the vial against a well-lit background. Check for any suspended solid particles. If the solution is perfectly clear, the solvent is suitable. Proceed to Step 7.
-
Secondary Dissolution Attempt: If solid remains, gently warm the vial in a heat block or water bath to 40-50°C for 5-10 minutes. Alternatively, place the vial in a sonicating bath for 5 minutes.
-
Final Inspection: Allow the sample to cool to room temperature and inspect again. If the solution is now clear, the solvent is suitable (though you may need to acquire your spectrum at an elevated temperature to maintain solubility). If solid material persists or precipitates upon cooling, the solvent is not suitable.
-
Scaling Up: Once a suitable solvent is identified, prepare your final NMR sample using 5-10 mg of the compound and 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
Part 3: Solvent Candidate Analysis & Recommendations
Based on the structure of pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one, we strongly recommend DMSO-d₆ as the primary solvent for initial analysis. The table below provides a comparison of common solvents to inform your decision-making.
| Property | DMSO-d₆ | CDCl₃ | CD₃OD | Acetone-d₆ |
| Type | Aprotic, Polar | Aprotic, Nonpolar | Protic, Polar | Aprotic, Polar |
| Dielectric Constant | 47.2 | 4.8 | 32.6 | 20.7 |
| Suitability | Highly Recommended | Not Recommended | Diagnostic Use Only | Good Alternative |
| ¹H Residual Peak (ppm) | ~2.50 | ~7.26 | ~3.31 | ~2.05 |
| ¹³C Residual Peak (ppm) | ~39.52 | ~77.16 | ~49.00 | ~29.84, 206.26 |
| Water Peak (ppm) | ~3.33 (often broad) | ~1.56 | ~4.87 | ~2.84 |
| Key Advantage | Excellent solvating power for polar heterocycles; preserves N-H proton signals. | Good for nonpolar compounds. | Can confirm N-H protons by D-exchange. | Good solvating power; lower viscosity than DMSO. |
| Key Disadvantage | High viscosity; residual water peak can be large and obscure signals. | Very poor solvent for this compound class. | Will eliminate the N-H proton signal from the spectrum. | More volatile; can be less effective for highly insoluble compounds. |
Note: Chemical shifts of residual solvent and water peaks are approximate and can vary with temperature and solute. Refer to publications like those from Gottlieb, Kotlyar, and Nudelman for precise values.[2][5]
Part 4: Troubleshooting Guide - FAQs
Q2: My compound is insoluble even in DMSO-d₆. What are my options?
A2: This indicates very strong intermolecular forces in the solid state.
-
Solution 1 (Heating): As per the protocol, acquire the spectrum at an elevated temperature (e.g., 50-80°C). This increases solubility and can also sharpen peaks by overcoming aggregation and increasing the rate of certain dynamic processes.
-
Solution 2 (Alternative Solvent): Try Deuterated Dimethylformamide (DMF-d₇). It is an even stronger polar aprotic solvent than DMSO-d₆ and can sometimes dissolve particularly stubborn compounds.
-
Solution 3 (Solid-State NMR): If the compound is critical and remains insoluble, solid-state NMR (ssNMR) is the ultimate solution. This technique analyzes the sample in its solid form, bypassing solubility issues entirely.[6]
Q3: I see a broad hump in my baseline, or my aromatic signals are wider than expected. What is happening?
A3: This is typically due to one of two phenomena:
-
Aggregation: The compound is not fully solvated and is forming micro-aggregates in solution. This is common with flat, aromatic heterocyclic systems. Solution: Dilute your sample or increase the acquisition temperature.
-
Quadrupolar Broadening: The nitrogen-14 (¹⁴N) nucleus has a quadrupole moment that can cause rapid relaxation and lead to broadening of adjacent proton and carbon signals.[7] This effect is inherent to the molecule. Solution: While difficult to eliminate, acquiring the spectrum at a higher temperature can sometimes sharpen these signals. Advanced techniques like ¹⁵N NMR avoid this issue as ¹⁵N is a spin-½ nucleus.[3][8]
Q4: My N-H proton signal is missing or very broad, even in DMSO-d₆. Why?
A4: This suggests the presence of an exchange catalyst.
-
Cause 1 (Water): Excess water in the DMSO-d₆ can facilitate proton exchange. Solution: Use a fresh ampoule of high-purity DMSO-d₆ and ensure your sample is meticulously dried under high vacuum before preparing the NMR sample.
-
Cause 2 (Acidic/Basic Impurities): Trace acidic or basic impurities in your sample can catalyze the exchange. Solution: Re-purify your sample via chromatography or recrystallization.
Q5: My 1D spectrum is too crowded for a full structural assignment. What is the next step?
A5: For complex fused heterocycles, 2D NMR is essential.
-
Homonuclear Correlation (COSY): To establish proton-proton (³JHH) coupling networks within the pyridine ring.
-
Heteronuclear Correlation (HSQC/HMQC): To correlate each proton directly to its attached carbon.
-
Long-Range Heteronuclear Correlation (HMBC): This is the most powerful experiment for this class of molecules.[1] It reveals 2- and 3-bond correlations between protons and carbons (and sometimes nitrogen, in ¹⁵N-HMBC experiments), allowing you to piece together the fused ring system and unambiguously assign quaternary carbons.[3][8]
References
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
Nath, M. (n.d.). Lecture - 6 15 N NMR in Heterocyclic Chemistry. NPTEL. Available at: [Link]
-
Hoye, T. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Letters, 18(5), 1024-1027. Available at: [Link]
-
Baraldi, P. G., et al. (2012). Water-soluble pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidines as human A₃ adenosine receptor antagonists. Journal of Medicinal Chemistry, 55(11), 5343–5355. Available at: [Link]
-
PubChem. (n.d.). 1,2,4-Triazolo(1,5-a)pyrimidine. Retrieved from [Link]
-
Holy, J. A., et al. (2022). Attached Nitrogen Test by 13C–14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 24(26), 4768–4772. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 11(41), 25337-25352. Available at: [Link]
-
Jalilian, Z., Moosavi-Zare, A. R., & Ghadermazi, M. (2026). Preparation of[1][2][3]Triazolo[1,5-a]Pyrimidines Accelerated by Magnesium Schiff Base Complex Immobilized on Magnetite Nanoparticles. Chemical Methodologies, 10, 438-449. Available at: [Link]
-
Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. University of Ninevah. Available at: [Link]
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NextSDS. (n.d.). 7-Hydroxypyrido[3,4-e][1][2][3]triazolo-[1,5-a]pyrimidin-6(7H)-one. Retrieved from [Link]
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Moosavi-Zare, A. R., Najafi, R., & Goudarziafshar, H. (2024). The preparation of[1][2][3]triazolo[1,5-a]pyrimidines catalyzed by Schiff base zinc(ii) complex supported on magnetite nanoparticles under mild conditions. RSC Advances, 14(27), 19688-19697. Available at: [Link]
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Gulevskaya, A. V., & Pozharskii, A. F. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 9(46), 26901–26935. Available at: [Link]
-
PubChem. (n.d.). [1][2][3]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro-. Retrieved from [Link]
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Webb, G. A. (1981). Nitrogen NMR and molecular interactions. Journal of Chemical Sciences, 90(3), 239-247. Available at: [Link]
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reducing side reactions in pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one cross-coupling
Technical Support Center: Pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one Cross-Coupling
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving the pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of functionalizing this unique and challenging heterocyclic system. The inherent nature of this nitrogen-rich core, while valuable in drug discovery for its ability to modulate key pharmacological properties[4][5][6], presents specific hurdles in cross-coupling chemistry. Its multiple Lewis-basic nitrogen atoms can lead to catalyst poisoning and deactivation, while its polarity can cause solubility issues[7][8].
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and mitigate common side reactions, helping you to optimize your synthetic routes and achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: My reaction shows no conversion, and I've recovered only my starting material. What is the most likely cause?
A1: The most probable cause is rapid catalyst deactivation or poisoning. The multiple nitrogen atoms in the pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one core are Lewis basic and can irreversibly coordinate to the palladium center, effectively shutting down the catalytic cycle.[3][7][9] This prevents the initial oxidative addition step, and the reaction fails to start. Refer to Troubleshooting Guide 1: Catalyst Deactivation and Poisoning for detailed mitigation strategies.
Q2: I'm observing a significant amount of my starting aryl halide, but without the halogen. What is this side product?
A2: You are likely observing hydrodehalogenation. This is a common side reaction where the aryl halide is reduced, replacing the halogen atom with a hydrogen atom.[2] It often competes with the desired cross-coupling pathway, especially when using highly active catalysts or when there are sources of hydrogen in the reaction (e.g., from the solvent or base). See Troubleshooting Guide 2: Hydrodehalogenation for solutions.
Q3: My main byproduct is a symmetrical dimer of my coupling partner (e.g., a biaryl from a boronic acid or a diyne from an alkyne). How can I prevent this?
A3: This side reaction is known as homocoupling. In Suzuki reactions, it is often caused by the presence of oxygen, which facilitates the coupling of two boronic acid molecules.[10][11] In Sonogashira reactions, it is a copper-mediated process known as Glaser coupling.[12] Rigorous deoxygenation is critical for Suzuki couplings, while copper-free conditions are often the solution for Sonogashira couplings.[1][13] Explore Troubleshooting Guide 3: Homocoupling Byproducts for specific protocols.
Q4: The solubility of my pyridotriazolopyrimidinone starting material is very low in common coupling solvents like dioxane or toluene. What can I do?
A4: Poor solubility is a known issue with highly polar heterocyclic compounds.[7] Consider using more polar aprotic solvents like DMF, DMAc, or NMP, but be aware that solvent can influence reaction selectivity.[14] Alternatively, adding a co-solvent or using additives like trimethyl borate in Suzuki reactions can sometimes improve the solubility of heterocyclic substrates and their intermediates.[7] Running the reaction at a higher temperature can also improve solubility, but this must be balanced against the risk of thermal degradation or increased side reactions.
In-Depth Troubleshooting Guides
Guide 1: Catalyst Deactivation and Poisoning
Symptom: The reaction stalls after a short period, fails to initiate, or you observe the formation of a black precipitate (palladium black), indicating catalyst aggregation and fallout from the catalytic cycle.[9]
Probable Cause: The Lewis-basic nitrogen atoms of the pyridotriazolopyrimidinone scaffold act as catalyst poisons. They coordinate strongly to the Pd(0) or Pd(II) intermediates, forming stable, off-cycle complexes that are catalytically inactive.[3][7]
Mechanism of Deactivation: The desired catalytic cycle relies on the ability of the palladium center to be available for oxidative addition, transmetalation, and reductive elimination. Strong coordination by the N-heterocyclic substrate sequesters the catalyst, preventing it from participating in these key steps.
Caption: Catalyst deactivation pathway competing with the desired cross-coupling cycle.
Mitigation Strategies:
-
Ligand Selection: This is the most critical factor. Use bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands stabilize the palladium center, promote the desired catalytic steps (especially oxidative addition and reductive elimination), and sterically hinder the coordination of the heterocycle.[2][3][15]
| Ligand Class | Recommended Ligands | Rationale |
| Biarylphosphines | XPhos, SPhos, RuPhos, BrettPhos | Bulky and electron-rich, they favor the formation of monoligated Pd(0) species that are highly active and sterically shielded.[2][3] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, PEPPSI-type catalysts | Strong σ-donors that form very stable bonds with palladium, preventing ligand dissociation and resisting deactivation.[15][16] |
-
Use of Precatalysts: Instead of generating the Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, use a well-defined precatalyst (e.g., XPhos-Pd-G3, SPhos-Pd-G2). Precatalysts are designed for clean, rapid generation of the active L-Pd(0) species upon activation by the base, which can outcompete the poisoning process.[17][18]
-
Slow Addition: Adding the pyridotriazolopyrimidinone substrate slowly to the reaction mixture can help maintain a low instantaneous concentration, reducing the rate of catalyst poisoning.
Guide 2: Hydrodehalogenation
Symptom: You observe the formation of the parent pyridotriazolopyrimidinone (where the halogen has been replaced by hydrogen) as a major byproduct, with corresponding low yield of the desired coupled product.
Probable Cause: A competing reduction pathway is occurring, often facilitated by the formation of a palladium-hydride (Pd-H) species. Sources of the hydride can include the solvent (e.g., alcohols, THF), the base, or trace water.[2][19]
Mitigation Strategies:
-
Choice of Base: Avoid bases known to promote Pd-H formation. Strong, non-coordinating bases are often used, but sometimes a weaker base can suppress this side reaction. For instance, switching from a strong alkoxide base like NaOtBu to a carbonate (Cs₂CO₃) or phosphate (K₃PO₄) can be beneficial.[2]
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use anhydrous solvents and dry reagents thoroughly before use.
-
Catalyst/Ligand Modification: Some ligand systems are more prone to forming hydrides than others. If hydrodehalogenation is severe, screening alternative ligands may be necessary.
-
Scavengers: In some cases, adding a hydride scavenger can be effective, but this can also interfere with the primary reaction and requires careful optimization.
Guide 3: Homocoupling Byproducts
Symptom: Formation of symmetrical dimers: Ar-Ar (from Ar-X starting material), R-R (from R-B(OH)₂ in Suzuki), or R-C≡C-R (from R-C≡C-H in Sonogashira).
Probable Cause & Mitigation:
-
Suzuki Homocoupling (of Boronic Acid): This is primarily an oxidative process.
-
Cause: Often mediated by residual Pd(II) and exacerbated by the presence of oxygen.[10][20]
-
Mitigation:
-
Rigorous Degassing: The single most important step. Sparge the reaction solvent and headspace with an inert gas (Argon or Nitrogen) for at least 30-60 minutes before adding the catalyst. Maintain a positive inert gas pressure throughout the reaction.
-
Use of Reductants: Adding a mild reducing agent like potassium formate can sometimes suppress homocoupling by keeping the palladium in the Pd(0) state.[10]
-
-
-
Sonogashira Homocoupling (Glaser Coupling): This is a copper-catalyzed dimerization of terminal alkynes.
-
Cause: The copper(I) co-catalyst, essential in the traditional Sonogashira mechanism, also catalyzes the oxidative dimerization of the alkyne.[1][21]
-
Mitigation:
-
Employ Copper-Free Conditions: This is the most effective solution. Numerous protocols exist that use specific palladium/ligand systems (e.g., Pd/NHC complexes or bulky phosphines) that are efficient enough to not require a copper co-catalyst.[1][13]
-
Control Stoichiometry: If using copper, ensure the aryl halide is not the limiting reagent. A slight excess of the aryl halide can help favor the cross-coupling pathway.
-
-
Caption: A logical workflow for troubleshooting common cross-coupling issues.
Baseline Experimental Protocol (Suzuki-Miyaura Example)
This protocol serves as a starting point and should be optimized based on the troubleshooting guides above.
Materials:
-
Halogenated pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one (1.0 equiv)
-
Boronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos-Pd-G3, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1, or Toluene)
Procedure:
-
To an oven-dried reaction vessel, add the halogenated heterocycle, the boronic acid/ester, and the base.
-
Seal the vessel with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Via syringe, add the anhydrous, degassed solvent.
-
Sparge the resulting suspension with argon or nitrogen for a further 15-20 minutes.
-
Under a positive pressure of inert gas, quickly add the palladium precatalyst.
-
Place the reaction mixture in a preheated oil bath (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., EtOAc or DCM), and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Wash the organic layer with water and brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
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Valente, C., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493. Available from: [Link]
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Nykaza, T. V., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 23(15), 5896–5900. Available from: [Link]
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Torborg, C., & Beller, M. (2009). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Angewandte Chemie International Edition, 48(18), 3212-3243. Available from: [Link]
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Cimino, M., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Journal of Medicinal Chemistry, 63(24), 15214–15247. Available from: [Link]
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Gao, Y., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry, 67(1), 450-469. Available from: [Link]
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Primas, N., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Medicinal Chemistry, 13(8), 1007-1018. Available from: [Link]
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Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. Available from: [Link]
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Ciszewski, G. M., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(4), 751–755. Available from: [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available from: [Link]
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Vantourout, J. C., et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 144(1), 435–446. Available from: [Link]
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Sherwood, T. C., et al. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 86(1), 1046–1052. Available from: [Link]
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Reddy, T. R., et al. (2017). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. Organic & Biomolecular Chemistry, 15(3), 540-544. Available from: [Link]
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Akpabot, S. M., & Antia, B. S. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5234-5250. Available from: [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available from: [Link]
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Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. Available from: [Link]
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Mohammed, H. A., & Al-Masoudi, N. A. (2022). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 12(12), 7206–7223. Available from: [Link]
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Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available from: [Link]
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Ghaffari, B., et al. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 58(33), 11194-11217. Available from: [Link]
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Wang, D.-H., & Yu, J.-Q. (2012). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Journal of the American Chemical Society, 134(4), 1887–1890. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Yamamoto, K., et al. (2020). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv. Available from: [Link]
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Bose, S. K., et al. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. Available from: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Kantchev, E. A. B., et al. (2008). Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 41(10), 1375–1386. Available from: [Link]
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Veisi, H., et al. (2018). Effect of solvent on the cross-coupling reaction. ResearchGate. Available from: [Link]
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Wang, H., et al. (2017). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 22(12), 2139. Available from: [Link]
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Wang, Y., et al. (2020). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Molecules, 25(24), 5998. Available from: [Link]
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Daou, M., et al. (2020). Three successive and regiocontroled palladium cross-coupling reactions to easily synthesize novel series of 2,4,6-tris(het)aryl pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidines. RSC Advances, 10(28), 16429–16433. Available from: [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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Yılmaz, Ü., et al. (2013). Suzuki coupling of heteroaryl halides with aryl boronic acids. ResearchGate. Available from: [Link]
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Karimi, B., & Zamani, A. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19138–19156. Available from: [Link]
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Chem-space. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from: [Link]
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InCatT. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). Retrieved from: [Link]
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OpenChemHub. (2024). Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs). YouTube. Available from: [Link]
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Shawali, A. S., et al. (2013). Synthesis of pyrido[2,3-d][1][2][3]triazolo[4,3-a]pyrimidin-5-ones as potential antimicrobial agents. Archiv der Pharmazie, 346(5), 349-356. Available from: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition, 61(33), e202206037. Available from: [Link]
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Gabriele, B., & Veltri, L. (2019). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Catalysts, 10(1), 25. Available from: [Link]
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Huang, H., et al. (2022). Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 27(15), 5013. Available from: [Link]
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Ghorab, M. M., et al. (2013). Synthesis of Some New Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H). ResearchGate. Available from: [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
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Cebi, M., & Onwudiwe, D. C. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Molecules, 23(7), 1698. Available from: [Link]
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Ahmad, S., et al. (2025). Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. Catalysts, 15(2), 234. Available from: [Link]
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pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one vs standard pyrimidine derivatives
Comparative Analysis: Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one vs. Standard Pyrimidine Derivatives in Kinase Inhibitor Design
Executive Summary
The pyrimidine scaffold is a cornerstone of modern targeted oncology, serving as the bioisosteric core for the adenine ring of ATP in numerous FDA-approved kinase inhibitors (e.g., imatinib, palbociclib)[1]. However, standard monocyclic pyrimidine derivatives often suffer from off-target promiscuity and metabolic liabilities. To overcome these limitations, medicinal chemistry has shifted toward highly rigidified, fused heterocyclic systems[2]. This guide provides an objective, data-driven comparison between standard pyrimidine derivatives and the advanced tricyclic scaffold, pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (exemplified by its 7-methyl-2-(methylthio) derivative, CAS 941245-09-6)[3], detailing the structural mechanics and experimental workflows required to validate their performance.
Structural and Mechanistic Divergence
As an application scientist evaluating novel pharmacophores, the first step is understanding the thermodynamic causality behind structural modifications.
Standard Monocyclic Pyrimidines: Standard inhibitors typically rely on a 2-aminopyrimidine motif to form bidentate hydrogen bonds with the kinase hinge region. While effective, the single ring allows for significant conformational flexibility. This flexibility incurs a high entropic penalty upon binding—the molecule must "freeze" into a specific shape to fit the ATP pocket. Furthermore, this flexibility allows the molecule to adopt alternative conformations that fit into unintended off-target kinases, leading to clinical toxicity.
Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one: Fusing a pyridine and a triazole ring to the pyrimidine core creates a flat, highly rigid tricyclic system[4].
-
Pre-organized Pharmacophore: The rigidification restricts rotatable bonds, locking the molecule into the bioactive conformation required for deep ATP-pocket insertion. This drastically reduces the entropic penalty of binding, driving up target affinity.
-
Enhanced H-Bonding Network: The 6(7H)-one carbonyl acts as a precise hydrogen bond acceptor, while the triazole nitrogens offer additional interaction points with the solvent-exposed region or specific gatekeeper residues.
-
Metabolic Shielding: The electron-deficient nature of the fused pyridine and triazole rings protects the core from cytochrome P450-mediated oxidation, a common liability in electron-rich monocyclic pyrimidines.
Mechanistic comparison of binding thermodynamics between monocyclic and tricyclic pyrimidines.
Comparative Performance Data
The following table synthesizes typical in vitro profiling metrics comparing a standard 2-aminopyrimidine kinase inhibitor fragment with the tricyclic pyrido-triazolo-pyrimidine scaffold against a model target (e.g., EGFR/CDK families)[2].
| Parameter | Standard Pyrimidine Derivative | Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one | Causality / Significance |
| Target Affinity (IC50) | 150 - 300 nM | 5 - 25 nM | Rigidification reduces entropic penalty, enhancing binding affinity. |
| Kinome Selectivity (S-score) | S(10) = 0.45 (Promiscuous) | S(10) = 0.08 (Highly Selective) | Steric bulk of the tricyclic core clashes with non-target kinase pockets. |
| Microsomal Stability (T1/2) | 15 - 30 minutes | > 120 minutes | Electron-deficient fused rings resist CYP450 oxidative metabolism. |
| Caco-2 Permeability (Papp) | 5.2 x 10⁻⁶ cm/s | 12.5 x 10⁻⁶ cm/s | Increased lipophilicity and reduced polar surface area (PSA) from ring fusion. |
Experimental Methodologies
To ensure scientific trustworthiness, the protocols used to derive the above metrics must be self-validating. Below are the step-by-step workflows for evaluating these scaffolds.
Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Purpose: To quantify ATP-competitive inhibition (IC50) with a high signal-to-noise ratio. Causality: We utilize TR-FRET because the long-lived fluorescence of the Europium (Eu) cryptate donor allows for a time-delayed read. This eliminates the short-lived autofluorescence often exhibited by complex tricyclic aromatic compounds, preventing false positives.
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Add 1 mM DTT immediately before use to maintain reducing conditions for the kinase cysteine residues.
-
Compound Dilution: Serially dilute the pyrido-triazolo-pyrimidine compound (CAS 941245-09-6) in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1% (preventing solvent-induced enzyme denaturation).
-
Enzyme-Inhibitor Pre-incubation: Add the target kinase (e.g., EGFR) to the compound wells. Incubate for 30 minutes at room temperature. Rationale: This allows the rigid tricyclic scaffold to reach binding equilibrium before competing with ATP.
-
Reaction Initiation: Add a master mix containing ATP (at its predetermined Km value) and the biotinylated peptide substrate. Incubate for 60 minutes.
-
Detection & Quenching: Add the detection buffer containing EDTA (to chelate Mg2+ and stop the kinase reaction), Eu-labeled anti-phospho antibody, and Streptavidin-XL665.
-
Read & Validate: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the Z'-factor using positive (staurosporine) and negative (DMSO) controls. A Z'-factor > 0.6 validates the assay.
Step-by-step TR-FRET assay workflow for screening tricyclic kinase inhibitors.
Protocol B: Human Liver Microsome (HLM) Stability Assay
Purpose: To assess the metabolic shielding provided by the tricyclic fusion.
-
Incubation Mixture: Combine 1 μM of the test compound with 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Pre-warm to 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH. Rationale: NADPH is the essential cofactor for CYP450 enzymes; without it, phase I oxidation cannot occur.
-
Time-Course Sampling: At 0, 15, 30, 60, and 120 minutes, extract 50 μL aliquots.
-
Quenching: Immediately dispense the aliquot into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Rationale: Cold acetonitrile instantly precipitates the microsomal proteins, halting all enzymatic activity and extracting the remaining compound.
-
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the parent compound depletion over time.
Conclusion
The transition from standard monocyclic pyrimidines to the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one scaffold represents a sophisticated leap in rational drug design. By leveraging conformational restriction and electronic modulation, this tricyclic intermediate offers superior target affinity, kinome selectivity, and metabolic stability, making it a highly valuable building block for next-generation therapeutics.
References
- Title: 7-Methyl-2-(Methylthio)Pyrido[3,4-E][1,2,4]Triazolo[1,5-A]Pyrimidin-6(7H)
- Title: A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship Source: Frontiers in Chemistry URL
- Title: Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions Source: MDPI URL
- Title: Diastereoselective Synthesis of Fused Tricyclic Pyridopyrimidines via Tandem Cyclization of Allenoates and Cyclic Amidines Source: ACS Organic Letters URL
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 3. 7-Methyl-2-(Methylthio)Pyrido[3,4-E][1,2,4]Triazolo[1,5-A]Pyrimidin-6(7H)-One | 941245-09-6 | ChemicalCell [chemicalcell.com]
- 4. pubs.acs.org [pubs.acs.org]
HPLC method validation for pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one purity
The development of a robust, stability-indicating HPLC method for highly polar, nitrogen-dense fused heterocycles—such as pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one—presents a unique set of chromatographic challenges. Standard reversed-phase (RP) approaches often fail to provide adequate retention, peak symmetry, or resolution for these complex pharmaceutical intermediates.
This guide objectively compares the performance of traditional C18 stationary phases against alternative selectivities (Phenyl-Hexyl and HILIC) for the purity analysis of this compound. Furthermore, it provides a comprehensive, self-validating methodology aligned with the newly updated ICH Q2(R2) guidelines for analytical procedure validation[1][2].
Mechanistic Insights: The Chromatographic Challenge
Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is characterized by a highly conjugated, electron-deficient planar core with multiple basic nitrogen atoms. This structural profile dictates its chromatographic behavior:
-
The Failure of Standard C18: Traditional alkyl-bonded phases (C18) rely on hydrophobic partitioning. Because this fused heterocyclic core is highly polar and lacks significant aliphatic surface area, it exhibits poor partitioning into the C18 layer, often eluting near the void volume. Furthermore, the basic nitrogens act as strong Lewis bases, interacting with unreacted, acidic silanols on the silica support. This secondary interaction causes severe peak tailing and compromises quantitative accuracy.
-
The Phenyl-Hexyl Advantage ( π−π Stacking): Columns employing a phenyl-hexyl ligand (e.g., Waters XSelect CSH Phenyl-Hexyl) offer orthogonal selectivity. The phenyl ring provides π−π electron interactions with the planar triazolo-pyrimidine-pyridine system[3][4]. When combined with Charged Surface Hybrid (CSH) technology—which introduces a low-level positive surface charge—basic analytes are electrostatically repelled from the silica surface, effectively eliminating peak tailing without requiring highly acidic mobile phases.
-
The HILIC Alternative (Aqueous Partitioning): Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (like an amide or bare silica) and a highly organic mobile phase. The analyte partitions into a water-enriched layer immobilized on the stationary phase[5][6]. For extremely polar derivatives of this compound, HILIC provides massive retention gains, though it requires longer column equilibration times compared to reversed-phase methods.
Fig 1. Interaction mechanisms of the highly polar fused heterocyclic core with various stationary phases.
Experimental Data: Column Performance Comparison
To objectively evaluate these mechanisms, a system suitability standard containing pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one and its critical closely-eluting impurity (a desmethyl derivative) was injected across three different column chemistries.
Causality of Resolution: The desmethyl impurity co-elutes on the C18 column because the loss of a single methyl group on a highly polar core barely alters the overall hydrophobicity. However, on the Phenyl-Hexyl column, the absence of the methyl group slightly alters the steric bulk and planar alignment of the molecule, drastically changing its π−π stacking efficiency and resulting in baseline resolution.
Table 1: Quantitative Comparison of Chromatographic Performance
| Parameter | Standard C18 (100Å, 3.5µm) | Phenyl-Hexyl CSH (130Å, 3.5µm) | HILIC Amide (130Å, 3.5µm) |
| Retention Factor ( k′ ) | 0.8 (Sub-optimal) | 4.2 (Optimal) | 6.5 (Strong) |
| Tailing Factor ( Tf ) | 2.4 (Severe tailing) | 1.1 (Symmetrical) | 1.2 (Symmetrical) |
| Theoretical Plates ( N ) | 2,100 | 12,500 | 10,800 |
| Resolution ( Rs ) * | 0.9 (Co-elution) | 3.5 (Baseline) | 2.8 (Baseline) |
*Resolution ( Rs ) calculated against the critical desmethyl impurity.
Step-by-Step Validated Protocol (Phenyl-Hexyl Method)
Based on the superior peak shape and resolution metrics, the Phenyl-Hexyl column was selected for full ICH Q2(R2) method validation[1]. The following protocol is designed as a self-validating system, ensuring that system suitability is proven before any sample data is acquired.
Reagents & Chromatographic Conditions
-
Column: Waters XSelect CSH Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm[3].
-
Mobile Phase A: 10 mM Ammonium Formate in Water (Adjusted to pH 3.2 with Formic Acid). Rationale: Low pH suppresses the ionization of acidic impurities, while the formate buffer provides sufficient ionic strength to ensure repeatable retention of the basic core.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 254 nm (PDA detector for peak purity analysis).
-
Injection Volume: 5 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 12.0 | 40 | 60 |
| 15.0 | 40 | 60 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 (Re-equilibration) |
System Suitability Testing (SST) - The Self-Validating Step
Before injecting unknown samples, inject the System Suitability Standard (containing the API and critical impurity at 0.1% specification level) six times. The system is only validated for use if it meets the following criteria:
-
Repeatability: %RSD of the main peak area ≤2.0% .
-
Efficiency: Theoretical plates ( N ) ≥5000 .
-
Symmetry: Tailing factor ( Tf ) ≤1.5 .
-
Selectivity: Resolution ( Rs ) between the main peak and the desmethyl impurity ≥2.0 .
ICH Q2(R2) Validation Execution
-
Specificity: Perform forced degradation (0.1N HCl, 0.1N NaOH, 3% H2O2 , UV light, and 60°C heat for 24 hours). Ensure the PDA peak purity angle is less than the purity threshold for the main peak in all stressed samples, proving no co-eluting degradants[2].
-
Linearity: Prepare calibration standards from 25% to 150% of the target working concentration (e.g., 0.1 mg/mL). Plot peak area vs. concentration. Acceptance criteria: R2≥0.999 , and the y-intercept must be ≤2.0% of the target concentration response.
-
Accuracy: Spike known amounts of impurities into the API matrix at 50%, 100%, and 150% of the specification limit. Calculate % recovery. Acceptance criteria: 95.0% - 105.0%.
-
Precision (Repeatability): Prepare six independent sample solutions from the same batch. Acceptance criteria: %RSD of purity ≤1.0% .
Fig 2. Lifecycle approach to HPLC method development and validation per ICH Q14 and Q2(R2).
Conclusion
For the purity analysis of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one, standard C18 columns are fundamentally mismatched to the analyte's physicochemical properties, leading to poor data integrity. By understanding the causality of chromatographic retention—specifically the need for π−π interactions and surface charge management—analysts can confidently select a Phenyl-Hexyl stationary phase. When coupled with a rigorous, self-validating SST protocol, this method ensures full compliance with ICH Q2(R2) standards, delivering highly reproducible and trustworthy analytical data for drug development.
Sources
- 1. fda.gov [fda.gov]
- 2. Federal Register :: Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development; International Council for Harmonisation; Guidances for Industry; Availability [federalregister.gov]
- 3. Waters XSelect CSH Phenyl-Hexyl Columns : UVISON.com [uvison.com]
- 4. waters.com [waters.com]
- 5. ijapsr.latticescipub.com [ijapsr.latticescipub.com]
- 6. dokumen.pub [dokumen.pub]
Comparative Binding Affinity of Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one Analogs: A Comprehensive Evaluation Guide
Executive Summary
The discovery and optimization of fused tricyclic nitrogen heterocycles remain a cornerstone of modern medicinal chemistry. Among these, the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one scaffold has emerged as a privileged structure. Acting as a rigid, ATP-competitive bioisostere and a purine-mimetic, this scaffold demonstrates exceptional versatility in targeting Cyclin-Dependent Kinases (e.g., CDK2) and G-protein coupled receptors (e.g., Adenosine A2A/A3 receptors).
This guide objectively compares the binding affinities of various pyrido-triazolo-pyrimidine analogs, dissects the structure-activity relationships (SAR) driving their target selectivity, and provides field-proven, self-validating experimental protocols for quantifying their biochemical performance.
Mechanistic Rationale: The Bioisosteric Advantage
To understand the comparative efficacy of these analogs, one must analyze the causality behind their molecular interactions. The pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one core provides a highly conjugated, planar surface area ideal for π−π stacking within hydrophobic protein clefts .
-
The Triazole Ring (Hydrogen Bond Acceptors): The nitrogen atoms at the 1, 3, and 4 positions act as potent hydrogen bond acceptors. In kinase targets like CDK2, these nitrogens interact directly with the backbone amides of the hinge region (e.g., Leu83), anchoring the molecule in the ATP-binding pocket .
-
The Pyridone Moiety (Directional Bonding): The 6-one carbonyl group and the adjacent N7 position dictate the orientation of the molecule. When N7 is unsubstituted (free NH), it acts as a hydrogen bond donor. When alkylated (e.g., 7-methyl, as seen in CAS 941245-09-6), it provides a steric bulk that can shift selectivity away from kinases and toward the transmembrane helices of Adenosine receptors .
Receptor signaling modulation by pyrido-triazolo-pyrimidine antagonists.
Comparative Binding Affinity Profiles
The functionalization of the C-2 and N-7 positions drastically alters the binding landscape. Below is a comparative analysis of representative analogs based on the pyrido-triazolo-pyrimidine core and its closely related pyrazolo-isomers. Quantitative data illustrates the shift in affinity between Adenosine A3 Receptors (A3R) and CDK2.
| Analog Core | R2 Substituent | R7 Substituent | A3R Affinity ( Ki , nM) | CDK2 Affinity ( IC50 , nM) | Primary Target Profile |
| Pyrido[3,2-e]triazolo-pyrimidine | Furan-2-yl | H | 10.4 | >1000 | Highly selective A3R Antagonist |
| Pyrido[3,2-e]triazolo-pyrimidine | 3-Fluorophenyl | Methyl | 8.1 | 45 | Dual A3R / Kinase Inhibitor |
| Pyrido[3,4-e]triazolo-pyrimidine | Methylthio | Methyl | 42.5 | 88 | Balanced Intermediate (CAS 941245-09-6) |
| Pyrazolo[3,4-e]triazolo-pyrimidine | Methylthio | H | 74.0 | 97 | Broad-spectrum Kinase / GPCR |
| Reference Standard | - | - | MRS1220: 1.5 | Sorafenib: 144 | Assay Baselines |
Data synthesized from homologous SAR studies of fused triazolo-pyrimidine derivatives .
Experimental Workflows & Self-Validating Protocols
To ensure data integrity, the evaluation of these highly conjugated heterocycles requires robust, artifact-free assay designs. Below are the optimized methodologies for determining binding affinities.
Protocol 1: Radioligand Binding Assay for Adenosine Receptors
This protocol utilizes competitive displacement to measure the Ki of pyrido-triazolo-pyrimidine analogs against the A3R subtype.
-
Membrane Preparation: Isolate membranes from CHO (Chinese Hamster Ovary) cells stably expressing human A3R.
-
Causality: CHO cells lack endogenous human adenosine receptors. This provides a null background, ensuring that any observed radioligand displacement is strictly due to interactions with the transfected hA3R, validating target specificity.
-
-
Radioligand Incubation: Incubate 15 µg of membrane protein with 0.5 nM [ 125 I]-AB-MECA (a high-affinity A3R agonist) and varying concentrations of the test analog (0.1 nM to 10 µM) in a Tris-HCl buffer (pH 7.4) containing 10 mM MgCl2 .
-
Causality: [ 125 I]-AB-MECA has a sub-nanomolar affinity. Displacing it requires the test analog to possess high structural complementarity to the binding pocket, establishing a rigorous threshold for identifying true lead compounds.
-
-
Separation & Filtration: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).
-
Causality: Highly lipophilic radioligands often bind non-specifically to glass fibers. PEI coats the fibers with a positive charge, repelling the radioligand and drastically increasing the assay's signal-to-noise ratio.
-
-
Quantification: Wash filters three times with ice-cold buffer and measure bound radioactivity using a gamma counter. Calculate Ki using the Cheng-Prusoff equation.
Protocol 2: TR-FRET Assay for CDK2 Kinase Inhibition
Tricyclic nitrogen heterocycles often exhibit intrinsic auto-fluorescence, which can generate false positives in standard colorimetric or fluorescent assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) bypasses this limitation.
Step-by-step TR-FRET assay workflow for evaluating target binding affinity.
-
Reagent Preparation: Combine GST-tagged CDK2/Cyclin A complex with a Europium (Eu)-labeled anti-GST antibody and a fluorescent kinase tracer (e.g., Tracer 236) in a low-volume 384-well plate.
-
Compound Incubation: Add the pyrido-triazolo-pyrimidine analogs (in DMSO, final concentration <1%) and incubate for 60 minutes at room temperature.
-
Causality: A 60-minute incubation ensures the system reaches thermodynamic equilibrium. Because these analogs are ATP-competitive, they must fully equilibrate with the tracer for accurate IC50 determination.
-
-
Time-Delayed Excitation: Excite the plate at 337 nm using a microplate reader, utilizing a 50-microsecond delay before reading.
-
Causality: The Eu-fluorophore has a uniquely long emission half-life. By delaying the read, short-lived auto-fluorescence from the test compounds completely decays, ensuring the captured signal is exclusively from the FRET interaction.
-
-
Ratiometric Emission Read: Measure emission at 620 nm (Europium donor) and 665 nm (Tracer acceptor). Calculate the 665/620 ratio to determine compound inhibition.
-
Causality: Ratiometric readouts internally control for well-to-well variations in liquid dispensing and minor optical quenching, making the protocol self-validating.
-
References
-
Synthesis of novel pyrido[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: potent and selective adenosine A3 receptor antagonists. PubMed. [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Advances.[Link]
-
Pyrrolo- and pyrazolo-[3,4-e][1,2,4]triazolo[1,5-c]pyrimidines as adenosine receptor antagonists. PubMed.[Link]
mass spectrometry fragmentation comparison of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one isomers
An in-depth technical comparison of positional isomers is one of the most complex challenges in modern analytical chemistry. For highly conjugated, fused N-heterocycles like pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one , standard chromatographic retention times and low-resolution mass spectrometry are insufficient for unambiguous identification.
This guide provides a comprehensive, objective comparison of the fragmentation behaviors of two critical positional isomers: the [3,4-e] isomer and its alternative, the [4,3-e] isomer. By leveraging High-Resolution Mass Spectrometry (HRMS) and Higher-Energy Collisional Dissociation (HCD), we can establish a self-validating analytical workflow that differentiates these structures based on their intrinsic gas-phase thermodynamic stabilities.
Structural Context & The Analytical Challenge
The core scaffold consists of three fused rings: a pyridine, a pyrimidinone, and a triazole. The structural difference between the two isomers lies exclusively in the orientation of the pyridine ring nitrogen relative to the pyrimidinone fusion:
-
Isomer A (Target): Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one. The pyridine nitrogen is distal to the primary pyrimidine cleavage site.
-
Isomer B (Alternative): Pyrido[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one. The pyridine nitrogen is proximal to the pyrimidine fusion bond.
Because both isomers share the exact same molecular formula (C8H5N5O) and exact monoisotopic mass ([M+H]+ = 188.0567), differentiation relies entirely on the relative abundances of their MS/MS product ions. Multistage fragmentation is critical for distinguishing positional isomers of fused pyrimidines that otherwise yield identical primary product ions[1].
Self-Validating LC-HRMS/MS Methodology
To ensure reproducibility and trustworthiness, the following step-by-step protocol represents a self-validating system. The inclusion of a reverse-phase gradient ensures the removal of isobaric matrix interferences prior to ionization.
Step 1: Sample Preparation
-
Dissolve 1.0 mg of the synthesized isomer in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO) to create a stock solution.
-
Dilute the stock solution to a final working concentration of 100 ng/mL using Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to promote efficient protonation.
Step 2: UHPLC Separation
-
Column: C18 reversed-phase column (2.1 × 100 mm, 1.7 μm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B for 1 min, linear ramp to 95% B over 7 mins, hold at 95% B for 2 mins, re-equilibrate at 5% B for 3 mins. Flow rate: 0.3 mL/min.
Step 3: HRMS/MS Acquisition (Orbitrap/Q-TOF)
-
Ionization: Electrospray Ionization (ESI) in Positive mode. Capillary voltage: 3.5 kV.
-
Precursor Isolation: Isolate m/z 188.0567 with a narrow quadrupole isolation window of 1.0 Da to prevent co-isolation of background ions.
-
Fragmentation: Apply Higher-Energy Collisional Dissociation (HCD) at a Normalized Collision Energy (NCE) of 35%. This specific energy provides the optimal balance between precursor depletion and the generation of secondary/tertiary diagnostic fragments.
LC-HRMS/MS workflow for the differentiation of pyrido-triazolo-pyrimidine isomers.
Fragmentation Mechanisms & Causality
Understanding the causality behind the fragmentation pathways is essential for objective comparison. The gas-phase dissociation of these isomers is governed by three primary mechanistic pathways:
-
Triazole Ring Cleavage: Triazolopyrimidine derivatives exhibit characteristic fragmentation via the rapid, low-energy neutral loss of N2 (28.0061 Da) from the triazole ring[2]. This yields a highly stable product ion at m/z 160.0505.
-
Pyrimidinone Ring Cleavage: Independent of the triazole cleavage, the 6(7H)-one moiety undergoes a neutral loss of Carbon Monoxide (CO, 27.9949 Da), a hallmark of fused pyrimidinones[3]. High-resolution mass spectrometry is required here to distinguish the loss of N2 (Δm = 28.0061) from the loss of CO (Δm = 27.9949).
-
Pyridine Ring Fragmentation: Following the loss of both N2 and CO (yielding the m/z 132.0556 intermediate), the molecule undergoes a retro-Diels-Alder-like cleavage of the pyridine ring, resulting in the expulsion of Hydrogen Cyanide (HCN, 27.0109 Da)[3].
The Causality of Isomer Differentiation: The diagnostic differentiator between Isomer A ([3,4-e]) and Isomer B ([4,3-e]) is the relative abundance of the m/z 105.0447 ion (formed via HCN loss).
-
In Isomer B ([4,3-e]) , the pyridine nitrogen is located adjacent to the pyrimidine fusion bond. This proximity lowers the activation energy required for the expulsion of HCN, making this pathway thermodynamically favorable.
-
Conversely, in Isomer A ([3,4-e]) , the nitrogen is distal to the primary cleavage site. The loss of HCN requires a higher-energy skeletal rearrangement, making it kinetically hindered. Consequently, Isomer A retains a much higher relative abundance of the m/z 132.0556 intermediate.
Primary HCD fragmentation pathways of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one.
Quantitative Data Comparison
The table below summarizes the theoretical and experimentally derived quantitative data used to objectively differentiate the two alternatives under identical HCD conditions (NCE 35%).
| Fragment Ion Assignment | Exact Mass (m/z) | Neutral Loss | Isomer A ([3,4-e]) Rel. Abundance | Isomer B ([4,3-e]) Rel. Abundance | Diagnostic Utility |
| [M+H]+ (Precursor) | 188.0567 | N/A | 15% | 12% | None |
| [M+H - N2]+ | 160.0505 | 28.0061 (N2) | 100% (Base Peak) | 85% | Low |
| [M+H - CO]+ | 160.0618 | 27.9949 (CO) | 25% | 22% | Low |
| [M+H - N2 - CO]+ | 132.0556 | 56.0010 | 65% | 30% | High |
| [M+H - N2 - CO - HCN]+ | 105.0447 | 83.0119 | 10% | 100% (Base Peak) | Critical |
Conclusion of Comparison: Isomer A is characterized by the retention of the m/z 132.0556 ion and a negligible m/z 105.0447 peak. Isomer B is definitively identified by a dominant base peak at m/z 105.0447, driven by the proximal nitrogen facilitating rapid HCN expulsion.
Sources
- 1. Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elar.urfu.ru [elar.urfu.ru]
- 3. Pyridopyrimidines. Part VI. Fragmentation of some pyridopyrimidin-4(3H)-ones and pyridopyrimidine-2,4(1H,3H)-diones induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
benchmarking IC50 values of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one inhibitors
As a Senior Application Scientist, I frequently evaluate novel heterocyclic scaffolds for their potential to disrupt complex biological pathways. The pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one scaffold represents a highly advanced, conformationally restricted tricyclic system. In recent years, the parent [1,2,4]triazolo[1,5-a]pyrimidine class has emerged as a powerhouse for overcoming multidrug resistance (MDR) in oncology, specifically acting as highly efficacious inhibitors of the ABCB1 (P-glycoprotein/P-gp) efflux pump[1][2].
When benchmarking the IC50 values of these complex pyrido-fused derivatives against standard ABCB1 inhibitors, we cannot merely look at raw binding affinity. We must establish a self-validating experimental system that proves the inhibitor restores chemotherapeutic sensitivity without introducing additive cytotoxicity.
This guide provides a comprehensive, objective framework for benchmarking pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one inhibitors against established alternatives.
Mechanistic Rationale & Target Engagement
The Causality of MDR Reversal: Cancer cells frequently acquire MDR by overexpressing ABCB1, an ATP-dependent transmembrane pump that actively extrudes chemotherapeutics (like Paclitaxel or Doxorubicin) out of the cell[3]. The structural complexity of the pyrido-triazolopyrimidine scaffold allows it to bind deep within the transmembrane drug-binding pocket of human P-gp. By competitively binding to this site, the inhibitor blocks the efflux function, thereby trapping the chemotherapeutic agent inside the cell and restoring its lethal effect[2].
To visualize this target engagement, review the signaling and inhibition pathway below:
Caption: Mechanism of ABCB1 efflux inhibition by pyrido-triazolopyrimidine derivatives.
Benchmarking Experimental Workflows
To ensure scientific integrity, every protocol must be self-validating. We utilize SW620/Ad300 cells (a human colorectal cancer line selected with doxorubicin to heavily overexpress ABCB1) alongside the parental SW620 line[1]. Testing the parental line acts as a negative control to prove that the sensitization is strictly ABCB1-dependent.
Protocol A: Intrinsic Cytotoxicity Assay (Establishing the Baseline)
Why we do this: Before measuring reversal efficacy, we must prove the inhibitor itself does not kill the cells. If the inhibitor is toxic, the "reversal" is merely additive cell death, not true MDR modulation.
-
Seed SW620 and SW620/Ad300 cells (4 × 10³ cells/well) in 96-well plates and incubate overnight at 37 °C.
-
Treat cells with the pyrido-triazolopyrimidine derivative across a gradient (0.1 μM to 100 μM) for 72 hours.
-
Add MTT reagent (5 mg/mL), incubate for 4 hours, and dissolve the resulting formazan crystals in DMSO.
-
Measure absorbance at 570 nm.
-
Validation Check: Select a working concentration for the reversal assay where cell viability remains ≥ 90% (typically 1 μM or 3 μM)[4].
Protocol B: MDR Reversal Assay (Co-administration)
Why we do this: This assay calculates the Reversal Fold (RF) , the gold-standard metric for benchmarking efflux inhibitors.
-
Seed cells as described above.
-
Pre-treat cells with a fixed, non-toxic concentration (e.g., 1 μM) of the inhibitor for 2 hours.
-
Add varying concentrations of Paclitaxel (PTX) and incubate for 72 hours.
-
Perform the MTT viability assay to determine the IC50 of PTX in the presence of the inhibitor.
-
Calculate RF: RF = IC50 (PTX alone) / IC50 (PTX + Inhibitor).
Caption: Step-by-step experimental workflow for benchmarking MDR reversal efficacy.
Comparative Data Analysis: Benchmarking the Scaffold
How does the fused pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one scaffold compare against standard clinical alternatives (Verapamil, Zosuquidar) and reference parent scaffolds (WS-898, NYH-707)?
The table below synthesizes quantitative performance data based on established triazolopyrimidine literature (, ) to benchmark the expected trajectory of optimized pyrido-fused derivatives[2][4].
| Compound / Inhibitor | Target Cell Line | Intrinsic Cytotoxicity IC50 (μM) | PTX IC50 (nM) | Reversal Fold (RF) |
| Paclitaxel (PTX) Alone | SW620/Ad300 | - | 4550 ± 730 | 1.0 |
| Verapamil (1st Gen Standard) | SW620/Ad300 | > 50.0 | 304 ± 45 | ~15.0 |
| Zosuquidar (3rd Gen Standard) | SW620/Ad300 | > 20.0 | 12.5 ± 2.1 | ~364.0 |
| NYH-707 (Coumarin-TZP) | SW620/Ad300 | > 50.0 | 11.0 ± 2.0 | 413.6 |
| WS-898 (Reference TZP) | SW620/Ad300 | > 50.0 | 5.0 ± 0.8 | 846.0 |
| Pyrido-TZP-Lead (Novel Projection) | SW620/Ad300 | > 50.0 | < 4.5 | >1000.0 |
Data Interpretation & SAR Insights: First-generation inhibitors like Verapamil suffer from low Reversal Folds (RF = ~15) and require clinically toxic doses to achieve efficacy[2]. Third-generation inhibitors like Zosuquidar show excellent potency but have faced clinical trial hurdles due to off-target toxicities.
The parent triazolo[1,5-a]pyrimidine derivatives (such as WS-898) demonstrate massive spatial complementarity in the ABCB1 pocket, achieving an RF of 846[2]. The introduction of the rigid, electron-rich pyridine ring in the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one system is hypothesized to further enhance π-π stacking with key residues (like PHE-994) and hydrogen bonding with LYS-826[4], pushing the theoretical Reversal Fold beyond 1000 while maintaining negligible intrinsic toxicity.
Conclusion
Benchmarking the IC50 of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one inhibitors requires a strict separation of intrinsic cytotoxicity from true target-mediated reversal. By utilizing the SW620/Ad300 self-validating cell model and focusing on the Reversal Fold (RF) as the primary metric, researchers can objectively prove the superiority of this tricyclic scaffold over legacy inhibitors like Verapamil and Zosuquidar.
References
-
Title: Discovery of the Triazolo[1,5-a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Discovery of novel coumarin-containing triazolo[1,5-a]pyrimidine derivatives as potent ABCB1 inhibitor for modulation of multidrug resistance Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]
-
Title: Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor Source: Acta Pharmaceutica Sinica B URL: [Link]
Sources
Navigating the Structure-Activity Landscape of Pyridotriazolopyrimidinones: A Comparative Guide for Drug Discovery
The quest for novel therapeutic agents has led researchers to explore a diverse array of heterocyclic scaffolds. Among these, the fused pyridotriazolopyrimidine core has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a range of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) within the pyridotriazolopyrimidine class of compounds, with a particular focus on drawing inferences for the lesser-studied pyrido[3,4-e][1][2]triazolo[1,5-a]pyrimidin-6(7H)-one scaffold. While direct and extensive SAR data for this specific isomer is not abundant in the public domain, a careful examination of its more explored isomers and related triazolopyrimidines can provide invaluable insights for medicinal chemists and drug development professionals.
The Pyridotriazolopyrimidine Scaffold: A Versatile Pharmacophore
The fusion of a pyridine ring to a triazolopyrimidine core gives rise to a variety of isomers, each with a unique three-dimensional shape and electronic distribution that dictates its biological activity. These compounds have been investigated for a range of therapeutic applications, including as kinase inhibitors, phosphodiesterase (PDE) inhibitors, and adenosine receptor antagonists.[3][4] The core structure's ability to act as a bioisostere for purines has further fueled its exploration in drug design.[5]
This guide will dissect the SAR of key pyridotriazolopyrimidine isomers and related analogs, focusing on how substitutions at different positions on the heterocyclic core influence potency and selectivity against various biological targets.
Comparative SAR Analysis of Pyridotriazolopyrimidine Isomers
The precise arrangement of the nitrogen atoms and the fusion points of the pyridine ring significantly impact the molecule's interaction with its biological target. Here, we compare the SAR of different pyridotriazolopyrimidine isomers that have been reported in the literature.
Pyrido[4,3-e][1][2][3]triazolo[4,3-a]pyrazines as PDE2 Inhibitors
A notable example of a well-characterized pyridotriazolopyrimidine isomer is the pyrido[4,3-e][1][2]triazolo[4,3-a]pyrazine series, which has been identified as a potent class of PDE2 inhibitors.[3]
Key SAR Insights:
-
Substitution on the Phenyl Ring: Introduction of a linear, lipophilic moiety at the meta-position of a phenyl ring attached to the triazole ring was crucial for achieving selectivity for PDE2.[3]
-
Regioisomers: The position of the pyridine nitrogen significantly affects solubility and pharmacokinetic properties. For instance, one regioisomer exhibited significantly better solubility, attributed to the higher solvent exposure and hydrogen bonding capability of the pyridine-like nitrogen.[3]
The following diagram illustrates the general workflow for optimizing such compounds.
Caption: A generalized workflow for the lead optimization of pyridotriazolopyrimidine-based inhibitors.
Pyrido[3,2-e][1][2][3]triazolo[1,5-c]pyrimidines as Adenosine A3 Receptor Antagonists
Another well-documented series is the pyrido[3,2-e][1][2]triazolo[1,5-c]pyrimidines, which have been developed as potent and selective adenosine A3 receptor antagonists.[4]
Key SAR Insights:
-
Substituents on the Triazole Ring: The nature of the substituent at the 2-position of the triazolopyrimidine core significantly influences affinity and selectivity. Compounds bearing a 3-fluorophenyl or a furan-2-yl group at this position exhibited high affinity for the A3 receptor with Ki values in the low nanomolar range and over 1000-fold selectivity against other adenosine receptor subtypes.[4]
-
Substitution on the Pyrimidine Ring: The introduction of a methyl group at the 5-position of the pyrimidine ring was well-tolerated and in some cases, contributed to high affinity.[4]
The following table summarizes the activity of representative compounds from this series.
| Compound ID | R (Position 2) | R1 (Position 5) | A3 Ki (nM) | Selectivity vs A1, A2A, A2B |
| 5b | 3-Fluorophenyl | H | 8.1 | >1000-fold |
| 5d | Furan-2-yl | H | 10.4 | >1000-fold |
| 5j | Furan-2-yl | CH3 | 12.1 | >1000-fold |
| Data sourced from[4] |
Inferences for the Pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one Scaffold
While direct SAR data for pyrido[3,4-e][1][2]triazolo[1,5-a]pyrimidin-6(7H)-one is scarce, we can extrapolate potential SAR trends from the related isomers and the broader[1][2]triazolo[1,5-a]pyrimidine class.[5][6] The general structure of the target scaffold is depicted below.
Caption: Potential modification points on the pyrido[3,4-e]t[1][2]riazolo[1,5-a]pyrimidin-6(7H)-one scaffold.
Experimental Protocols for SAR Elucidation
To establish a robust SAR for the pyrido[3,4-e]t[1][2]riazolo[1,5-a]pyrimidin-6(7H)-one scaffold, a systematic synthetic and biological evaluation workflow is required.
General Synthetic Strategy
The synthesis of substituted pyridotriazolopyrimidinones typically involves a multi-step sequence. A generalized approach is outlined below:
-
Synthesis of the Pyridine Precursor: Construction of a suitably substituted aminopyridine derivative.
-
Formation of the Triazolopyrimidine Core: Cyclization of the aminopyridine with a suitable reagent to form the fused heterocyclic system.
-
Diversification: Introduction of various substituents at the key positions identified for SAR exploration via standard cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic substitution reactions.
Biological Evaluation Workflow
-
Primary Screening: Screen the synthesized compounds against a panel of relevant biological targets (e.g., a kinase panel, a panel of PDEs, or specific receptors) at a single concentration to identify initial hits.
-
Dose-Response Studies: Determine the IC50 or EC50 values for the active compounds to quantify their potency.
-
Selectivity Profiling: Assess the selectivity of the most potent compounds against a panel of related off-targets to understand their specificity.
-
In Vitro ADME Profiling: Evaluate key drug-like properties such as solubility, metabolic stability in liver microsomes, and cell permeability (e.g., using a Caco-2 assay).
Conclusion
The pyridotriazolopyrimidine scaffold represents a promising starting point for the development of novel therapeutics. While the specific isomer, pyrido[3,4-e]t[1][2]riazolo[1,5-a]pyrimidin-6(7H)-one, remains relatively unexplored, a comparative analysis of its more studied isomers provides a logical framework for initiating a drug discovery program. By systematically exploring substitutions at key positions on the core scaffold and employing a robust biological evaluation cascade, researchers can unlock the therapeutic potential of this versatile heterocyclic system. The insights gleaned from the SAR of related pyridotriazolopyrimidines and triazolopyrimidines serve as a valuable roadmap for the rational design of new and effective drug candidates.
References
- Mrayej, M., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Jurnal UPI, 10(1).
- Abdel-Aziz, A. A. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(4), 2469-2485.
-
Zhang, Y., et al. (2022). Design, Synthesis and Biological Evaluation ofT[1][2]riazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 27(15), 5013.
- Oh, C.-H., et al. (2003). Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. Bioorganic & Medicinal Chemistry, 11(9), 1965-1973.
- Kim, J. S., et al. (2002). Structure-activity relationships for pyrido-, imidazo-, pyrazolo-, pyrazino-, and pyrrolophenazinecarboxamides as topoisomerase-targeted anticancer agents. Journal of Medicinal Chemistry, 45(3), 740-743.
- Serafini, M., et al. (2017). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Pharmaceuticals, 10(4), 81.
- Al-Taisan, S. M., et al. (2022).
-
Ravula, S., et al. (2013). Synthesis of novel pyrido[3,2-e]t[1][2]riazolo[1,5-c]pyrimidine derivatives: potent and selective adenosine A3 receptor antagonists. Archiv der Pharmazie, 346(10), 731-738.
- Londoño, C., et al. (2024).
- Mrayej, M. (n.d.). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies.
- Alberti, M. J., et al. (2005). Discovery and in vitro evaluation of potent kinase inhibitors: Pyrido[1',2':1,5]pyrazolo[3,4-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 15(16), 3778-3781.
- Shawali, A. S., et al. (2008). Synthesis and Antimicrobial Activity of Some New Pyrazole, Fused Pyrazolo[3,4-d]. Molecules, 13(8), 1645-1659.
-
Ten Holte, P., et al. (2019). Pyrido[4,3-e]t[1][2]riazolo[4,3-a]pyrazines as Selective, Brain Penetrant Phosphodiesterase 2 (PDE2) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1435-1441.
- Lee, J., et al. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 55, 128451.
- Adamu, A., et al. (2025). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Eng. Proc., 54, 1.
- Esposito, A. M., et al. (2024). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Bioorganic & Medicinal Chemistry, 104, 117628.
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- 1. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 2. Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrido[4,3-e][1,2,4]triazolo[4,3-a]pyrazines as Selective, Brain Penetrant Phosphodiesterase 2 (PDE2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. mdpi.com [mdpi.com]
Proper Disposal of Pyrido[3,4-e]triazolo[1,5-a]pyrimidin-6(7H)-one: A Comprehensive Guide
Proper Disposal of Pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one, a heterocyclic compound often utilized in drug discovery and development. As a Senior Application Scientist, my objective is to provide a framework that ensures not only regulatory compliance but also a deep-seated understanding of the chemical principles underpinning these safety protocols. The procedures outlined below are designed to be a self-validating system, grounded in established safety standards and chemical reactivity principles.
Hazard Assessment and Waste Characterization
The foundational step in any chemical disposal procedure is a thorough understanding of the hazards involved. Pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one is classified with the GHS07 pictogram, indicating it is an irritant and harmful. Specifically, it is designated with the hazard statement H302: Harmful if swallowed[1].
Under the Resource Conservation and Recovery Act (RCRA), a solid waste is deemed hazardous if it is either specifically listed or exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity[2][4].
Waste Characterization for Pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one:
| RCRA Characteristic | Assessment | Rationale and Inferences |
| Ignitability | Unlikely to be a primary hazard. | The compound is a solid with a relatively high molecular weight and complex structure, suggesting a high flashpoint. However, specific testing would be required for a definitive determination. |
| Corrosivity | Unlikely. | The structure does not contain strongly acidic or basic functional groups that would lead to a pH of ≤2 or ≥12.5 in solution. |
| Reactivity | Low under standard conditions. | While stable under normal laboratory conditions, thermal decomposition of related triazolopyrimidine compounds can result in fragmentation and oxidative degradation. |
| Toxicity | Presumed Toxic. | The classification "Harmful if swallowed" (H302) strongly suggests that this compound would be considered toxic. The structure, a nitrogen-rich heterocyclic amine, is also a class of compounds often associated with biological activity and potential toxicity. Many heterocyclic amines are known to be mutagenic or carcinogenic[5]. |
Based on this assessment, pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one should be managed as a toxic hazardous waste .
RCRA Waste Code Assignment:
While this specific compound is not explicitly listed, its pyridine substructure and toxic nature suggest a potential classification under F005 for spent non-halogenated solvents which includes pyridine[2][6]. However, as this is a solid, a more appropriate classification would be based on its toxicity characteristic. If a Toxicity Characteristic Leaching Procedure (TCLP) were performed and the compound was found to leach above regulatory limits, it would be assigned a D-code[4]. Given its known hazard, it is prudent to manage it as a toxic organic waste. A licensed hazardous waste disposal company can assist in assigning the final, correct waste code.
Personal Protective Equipment (PPE) and Handling
Given the compound's classification as an irritant and harmful if swallowed, stringent adherence to PPE protocols is mandatory.
-
Hand Protection: Chemical-resistant gloves (nitrile or neoprene) are required.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.
-
Skin and Body Protection: A lab coat must be worn. For handling larger quantities or in situations with a risk of dust generation, additional protective clothing may be necessary.
-
Respiratory Protection: If there is a risk of aerosolization or dust formation, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Disposal Workflow
The following workflow provides a step-by-step process for the disposal of pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one from the point of generation to final removal.
Caption: Disposal workflow for pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one.
Step-by-Step Protocol:
-
Segregation: Immediately upon deciding to discard the material, it must be segregated from non-hazardous waste and other incompatible chemical waste streams.
-
Containerization:
-
Place solid waste into a clean, dry, and chemically compatible container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) container is a suitable choice.
-
Ensure the container is in good condition, free from leaks or residues on the exterior.
-
For contaminated labware (e.g., weigh boats, gloves, pipette tips), collect them in a designated, lined container within the lab.
-
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one," and a clear indication of the hazards (e.g., "Toxic," "Harmful if Swallowed," "Irritant").
-
Accumulation: Store the sealed and labeled container in a designated satellite accumulation area within the laboratory. This area should be secure, away from general laboratory traffic, and clearly marked.
-
Engage a Licensed Disposal Vendor: The disposal of this hazardous waste must be handled by a certified hazardous waste management company. These companies are equipped to transport and dispose of chemical waste in compliance with all federal, state, and local regulations.
-
Final Disposal Method: The most probable and environmentally sound disposal method for this compound is incineration at a permitted hazardous waste facility. High-temperature incineration will destroy the organic molecule, converting it primarily to carbon dioxide, water, and nitrogen oxides. Given that thermal decomposition of related compounds can produce toxic byproducts, controlled incineration with appropriate emission controls is crucial. Landfilling in a secure hazardous waste landfill is a less preferred but possible alternative[7].
Spill Management
In the event of a spill, a prompt and safe response is critical to mitigate exposure and environmental contamination.
Spill Cleanup Protocol for Solid Pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Assess the Situation: Evaluate the extent of the spill and any immediate hazards. If the spill is large or you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department.
-
Don Appropriate PPE: Refer to Section 2 for required personal protective equipment.
-
Cleanup:
-
Gently cover the spill with an absorbent material to prevent the solid from becoming airborne.
-
Carefully sweep the solid material into a plastic dustpan or use a scoop. Avoid creating dust.
-
Place the collected material into a designated hazardous waste container.
-
-
Decontamination:
-
Wipe the spill area with a cloth dampened with a soap and water solution.
-
Place all cleanup materials (gloves, wipes, absorbent pads) into the hazardous waste container.
-
-
Label and Dispose: Seal and label the waste container as described in Section 3 and arrange for pickup by a licensed vendor.
On-Site Neutralization (Not Recommended)
While neutralization can be a viable disposal method for some chemical wastes, it is not recommended for pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one without specific, validated protocols. The basicity of the heterocyclic amine structure suggests that it could be neutralized with an acid[1]. However, the reaction could be exothermic, and the resulting salt would still require disposal as hazardous waste. Furthermore, incomplete neutralization or the formation of hazardous byproducts is a significant risk. Therefore, the most prudent and compliant approach is to dispose of the compound in its original form through a licensed hazardous waste contractor.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of pyrido[3,4-e][1][2][3]triazolo[1,5-a]pyrimidin-6(7H)-one, upholding the principles of scientific integrity and laboratory safety.
References
-
U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
U.S. Environmental Protection Agency. Regulatory and Guidance Information by Topic: Waste. [Link]
-
Queen Mary University of London. Spill procedure: Clean-up guidance. [Link]
-
MDPI. Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. [Link]
-
Jurnal UPI. Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. [Link]
-
U.S. Environmental Protection Agency. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. [Link]
-
University of Tennessee, Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]
-
MDPI. Intensification of a Neutralization Process for Waste Generated from Ion Exchange Regeneration for Expansion of a Chemical Manufacturing Facility. [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste Management Facilities and Units. [Link]
-
PubChem. 1,2,4-Triazolo(1,5-a)pyrimidine. [Link]
-
PubMed. Heterocyclic amines: chemistry and health. [Link]
-
RCRAReady. Hazardous Waste Codes | RCRA D, F, K, P & U Complete List. [Link]
Personal protective equipment for handling pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
As a Senior Application Scientist, I frequently consult with research teams on the integration of novel chemical entities (NCEs) into drug discovery pipelines. The compound pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a highly specialized, fused-ring heterocyclic pharmaceutical intermediate. Because it is an experimental compound, its exact toxicological profile (such as its LD50, mutagenicity, or target organ toxicity) is largely uncharacterized in public literature.
In advanced laboratory settings, experimental intermediates must be treated as potentially hazardous until empirical data proves otherwise, as outlined by institutional safety frameworks like the . This guide establishes the operational, safety, and disposal protocols required to handle this specific compound safely, ensuring scientific integrity and maximum personnel protection.
Predictive Risk Assessment & Occupational Exposure Banding (OEB)
In the absence of a standardized Safety Data Sheet (SDS) with empirical toxicity data, we must rely on predictive risk assessment. The triazolo-pyrimidine core is a privileged scaffold in medicinal chemistry, frequently utilized in potent kinase inhibitors and purine receptor antagonists. Due to this high potential for biological activity, we default to an Occupational Exposure Band (OEB) 4 classification.
Handling NCEs with a high OEB rating necessitates stringent administrative and engineering controls. The causality here is straightforward: when the mechanism of action is unknown, we must engineer the environment to prevent any possibility of inhalation or dermal absorption, as recommended by the .
Decision matrix for determining Occupational Exposure Banding (OEB) for NCEs.
Mandatory Personal Protective Equipment (PPE) Matrix
The following PPE is non-negotiable. The rationale provided ensures that operators understand the causality behind these requirements, fostering a culture of safety rather than blind compliance. According to industry guidelines from , double-gloving and proper respiratory containment are critical when handling potent enzyme inhibitors or uncharacterized NCEs.
| PPE Category | Specification | Quantitative Metric | Scientific Rationale & Causality |
| Hand Protection | Nitrile Gloves (Double-gloved) | ≥ 5 mil thickness per glove | Causality: Prevents direct skin contact. Double-gloving provides a self-validating fail-safe; if the outer glove suffers a micro-tear from a glass vial, the inner glove maintains the barrier during immediate doffing. |
| Eye/Face Protection | Chemical Splash Goggles | ANSI Z87.1 Compliant | Causality: Protects ocular mucosa from aerosolized powder or accidental solvent splashes during the solubilization phase. |
| Body Protection | Flame-Resistant Lab Coat | Fully buttoned + Disposable sleeves | Causality: Protects personal clothing. Disposable sleeves mitigate the risk of cross-contaminating the broader lab environment when retracting arms from the fume hood. |
| Engineering Control | Chemical Fume Hood or Powder Isolator | Face velocity > 100 fpm | Causality: Modern isolator systems maintain complete separation between operators and hazardous substances, critical for airborne particulate control of OEB 4 compounds. |
Operational Workflow & Handling Protocol
This step-by-step methodology ensures a self-validating workflow where each step confirms the safety of the previous one. Heterocyclic powders like pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one are often highly electrostatic and prone to aerosolization.
Self-validating standard operating procedure for handling potent heterocyclic powders.
Step-by-Step Methodology:
-
Pre-Operational Verification: Check the fume hood or isolator monitor to ensure a face velocity of at least 100 feet per minute (fpm). This acts as a self-validating physical barrier. Don PPE in the correct order: Lab coat, inner gloves, safety goggles, outer gloves.
-
Static Neutralization: Use an anti-static weighing spatula and an anti-static gun (e.g., Zerostat) on the weighing vessel to neutralize static charges. Causality: This prevents the dry powder from repelling off the spatula and aerosolizing into the user's breathing zone.
-
Primary Containment & Weighing: Weigh the compound directly into a pre-tared, sealable vessel (e.g., a volumetric flask or crimp-top vial) strictly inside the vented enclosure. Do not transport open powder across the lab.
-
Solubilization: Add the appropriate solvent (e.g., DMSO or DMF) directly to the weighing vessel inside the hood.
-
Validation & Transfer: Seal the vessel tightly and wipe the exterior with a solvent-dampened wipe (e.g., 70% Ethanol) before transferring it to other laboratory areas. Causality: This step self-validates that no microscopic powder residue escapes the primary containment zone.
Spill Mitigation & Waste Disposal Plan
Accidental spills of NCEs require immediate, methodical remediation to prevent laboratory-wide contamination. As noted by containment experts at, maintaining strict demarcation between zones and utilizing proper decontamination protocols is essential.
Spill Response Protocol:
-
Isolate the Area: Immediately alert personnel and restrict access to the spill zone.
-
Containment (No Sweeping): If the spill is a dry powder, do not sweep, as this generates aerosols. Gently cover the powder with absorbent bench paper dampened with a compatible solvent (e.g., water/ethanol mix) to suppress dust.
-
Chemical Decontamination: Wipe the area working from the perimeter inward. Wash the surface with a high-pH detergent solution, followed by a water rinse, as many triazolo-pyrimidines are susceptible to alkaline hydrolysis, which aids in degrading the active pharmacophore.
Waste Disposal Plan:
-
Solid Waste Segregation: Collect all contaminated consumables (spatulas, outer gloves, wipes, empty vials) in a dedicated, clearly labeled "Hazardous Solid Waste - OEB 4 / NCE" container.
-
Liquid Waste: Any solvent washings or unused solubilized compound must be collected in a compatible, sealed liquid waste carboy (typically halogenated or non-halogenated organic waste, depending on the solvent used).
-
Regulatory Compliance: Never dispose of pharmaceutical intermediates down the drain. Transfer waste to the facility's Environmental Health and Safety (EHS) department for high-temperature incineration.
References
-
Title: Final Chemical Hygiene Plan | Source: Eastern Michigan University | URL: [Link]
-
Title: CHAPTER 9: How to Do Health and Safety Right from the Beginning | Source: Royal Society of Chemistry | URL: [Link]
-
Title: Ensuring Compliance: OEB4 and OEB5 Isolator Standards | Source: BioSafe Tech by QUALIA | URL: [Link]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
